molecular formula C7H14O2 B2577170 2,3-Dimethylpentanoic acid CAS No. 82608-03-5

2,3-Dimethylpentanoic acid

Cat. No.: B2577170
CAS No.: 82608-03-5
M. Wt: 130.187
InChI Key: LBUDVZDSWKZABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDVZDSWKZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2,3-Dimethylpentanoic Acid: Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dimethylpentanoic acid. It includes a summary of its structural and computed data, detailed experimental protocols for property determination and synthesis, and logical diagrams to illustrate key concepts and workflows.

Core Properties of this compound

This compound, also known as 2,3-dimethylvaleric acid, is a branched-chain carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl group substituents at the second and third carbon positions. Due to the presence of two chiral centers, it can exist as four different stereoisomers.

The following table summarizes the key identifying and computed properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2,3-dimethylvaleric acid[1]
CAS Number 82608-03-5[2]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [1][3]
Appearance Liquid[2]
Canonical SMILES CCC(C)C(C)C(=O)O[1]
InChI InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)[1]
InChIKey LBUDVZDSWKZABS-UHFFFAOYSA-N[1]
Computed XLogP3 2.2[1][3]
Hydrogen Bond Donor Count 1[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 3[1][3]
Exact Mass 130.099379685 Da[1][3]
Topological Polar Surface Area 37.3 Ų[1][3]

Note: Experimental values for boiling point, melting point, density, and pKa for this compound are not available in the cited literature. For context, the isomer 3,4-Dimethylpentanoic acid has a reported boiling point of 210.9°C at 760 mmHg.[4][5]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and workflows relevant to the analysis of this compound.

Figure 1: Structural and Chemical Identifiers of this compound cluster_identifiers Chemical Identifiers cluster_structure Structural Representations IUPAC IUPAC Name This compound CAS CAS Number 82608-03-5 Formula Molecular Formula C₇H₁₄O₂ MW Molecular Weight 130.18 g/mol SMILES SMILES CCC(C)C(C)C(=O)O InChI InChI InChI=1S/C7H14O2/... InChIKey InChIKey LBUDVZDSWKZABS-... Molecule 2,3-Dimethylpentanoic Acid Molecule->IUPAC Molecule->CAS Molecule->Formula Molecule->MW Molecule->SMILES Molecule->InChI Molecule->InChIKey

Figure 1: Structural and Chemical Identifiers.

Figure 2: Experimental Workflow for pKa Determination via Potentiometric Titration prep Sample Preparation (1 mM Solution) acidify Acidify Sample (pH 1.8-2.0 with 0.1M HCl) prep->acidify setup Setup Titration Apparatus (Stirrer, Electrode) acidify->setup calibrate Calibrate pH Meter (Buffers pH 4, 7, 10) calibrate->setup titrate Titrate with 0.1M NaOH (Add increments until pH ~12) setup->titrate record Record pH vs. Volume Data titrate->record analyze Analyze Titration Curve (Identify Inflection Point) record->analyze calculate Calculate pKa Value analyze->calculate repeat Repeat Titration (3-5x) for Statistical Validity calculate->repeat

Figure 2: Workflow for pKa Determination.

Figure 3: General Workflow for Asymmetric Synthesis of a Chiral Carboxylic Acid acylation 1. Acylation (Couple chiral auxiliary with an achiral acid derivative) alkylation 2. Diastereoselective Alkylation (Form enolate, then alkylate. Chiral auxiliary directs stereochemistry) acylation->alkylation purification1 Purification (e.g., Chromatography) alkylation->purification1 cleavage 3. Auxiliary Cleavage (Hydrolytically remove the auxiliary) purification1->cleavage extraction Aqueous Workup & Extraction (Isolate the final product) cleavage->extraction final_product Final Product (Enantiomerically enriched chiral carboxylic acid) extraction->final_product

Figure 3: General Asymmetric Synthesis Workflow.

Experimental Protocols

While specific protocols for this compound are not detailed in the provided search results, established methodologies for determining the properties of carboxylic acids and for synthesizing structurally similar chiral compounds are applicable.

This method is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance.

A. Materials and Equipment:

  • Calibrated Potentiometer / pH meter with electrode

  • Magnetic stirrer and stir bar

  • Burette (precision grade)

  • Reaction vessel (beaker)

  • Standard aqueous buffers (pH 4, 7, and 10)

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, carbonate-free

  • 0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)

  • Nitrogen gas source

B. Methodology:

  • Instrument Calibration: Calibrate the potentiometer using the standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation: Prepare a ~1 mM solution of the carboxylic acid in water or a suitable co-solvent. A final volume of 20 mL is typical.

  • Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a weak acid.

  • Initial Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.

  • Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.

  • Endpoint: Continue the titration until the pH reaches a stable value around 12-12.5.

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve).

  • Replication: To ensure robust and reliable data, perform a minimum of three separate titrations and calculate the average pKa and standard deviation.

This protocol describes a general, yet powerful, strategy for the asymmetric synthesis of chiral carboxylic acids, ensuring high stereocontrol. It is based on methodologies used for compounds structurally similar to this compound.

A. Step 1: Acylation of the Chiral Auxiliary

  • Under an inert argon atmosphere, dissolve the Evans chiral auxiliary (e.g., (4S)-4-benzyl-2-oxazolidinone) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.

  • Add n-butyllithium dropwise to generate the lithium salt of the auxiliary.

  • Slowly add the desired acyl chloride (e.g., 3-methylbutanoyl chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin-Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent like ethyl acetate.

B. Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl imide from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the enolate.

  • Introduce the alkylating agent (e.g., methyl iodide) to the reaction mixture. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, favoring the formation of one diastereomer.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and extract the product.

C. Step 3: Cleavage of the Auxiliary

  • Dissolve the purified, alkylated product in a mixture of THF and water at 0 °C.

  • Add aqueous hydrogen peroxide followed by lithium hydroxide to initiate hydrolytic cleavage.

  • Stir the mixture vigorously until the reaction is complete.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Adjust the pH to ~10 to allow for the extraction and recovery of the chiral auxiliary.

  • Acidify the remaining aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the acidified layer with ethyl acetate. The combined organic extracts are then dried and concentrated under reduced pressure to yield the final enantiomerically enriched carboxylic acid.

Safety and Hazard Information

This compound is classified as a hazardous substance. According to GHS classifications, it causes severe skin burns and eye damage and may cause respiratory irritation.[1]

  • GHS Hazard Statements: H314, H335[1]

  • Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive, it highlights the need for further experimental investigation to fully characterize its physical properties.

References

2,3-Dimethylpentanoic acid chemical structure and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2,3-Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant chemical data of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure

This compound is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at the second and third carbon atoms.[4] The systematic IUPAC name for this compound is this compound.[2]

Key Structural Features:

  • Parent Chain: Pentanoic acid

  • Functional Group: Carboxylic acid (-COOH)

  • Substituents: Two methyl groups (-CH3) at positions C2 and C3

  • Molecular Weight: 130.18 g/mol [1][2]

Stereoisomerism in this compound

The presence of two chiral centers at carbons C2 and C3 gives rise to stereoisomerism in this compound. A chiral center is a carbon atom that is attached to four different groups.

  • Chiral Center C2: Bonded to a hydrogen atom, a methyl group, a carboxylic acid group, and the rest of the carbon chain.

  • Chiral Center C3: Bonded to a hydrogen atom, a methyl group, an ethyl group, and the C2 part of the molecule.

With two chiral centers, a total of 2^n = 2^2 = 4 stereoisomers are possible for this compound. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (2R,3R)-2,3-dimethylpentanoic acid

  • (2S,3S)-2,3-dimethylpentanoic acid

  • (2R,3S)-2,3-dimethylpentanoic acid

  • (2S,3R)-2,3-dimethylpentanoic acid

Relationships between the Stereoisomers:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

    • (2R,3R) and (2S,3S) are an enantiomeric pair.

    • (2R,3S) and (2S,3R) are another enantiomeric pair.

  • Diastereomers: Stereoisomers that are not mirror images of each other.

    • (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

    • (2S,3S) is a diastereomer of (2R,3S) and (2S,3R).

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (2R,3R) (2R,3R) (2S,3S) (2S,3S) (2R,3R)->(2S,3S) Enantiomers (2R,3S) (2R,3S) (2R,3R)->(2R,3S) Diastereomers (2S,3R) (2S,3R) (2R,3R)->(2S,3R) Diastereomers (2S,3S)->(2R,3S) (2S,3S)->(2S,3R) Diastereomers (2R,3S)->(2S,3R) Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical Data of Stereoisomers

Property(2R,3R) Isomer(2S,3S) Isomer(2R,3S) Isomer(2S,3R) Isomer
Molecular Weight ( g/mol ) 130.18130.18130.18130.18
XLogP3 2.22.22.22.2
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 2222
Rotatable Bond Count 3333
Exact Mass 130.09938130.09938130.09938130.09938
Topological Polar Surface Area (Ų) 37.337.337.337.3
Heavy Atom Count 9999
Complexity 99.199.199.199.1

Data sourced from PubChem CID 13183279, 55301406, and 13183280. All properties are computed.[1][5][6]

Experimental Protocols for Synthesis and Resolution

The stereoselective synthesis and resolution of chiral carboxylic acids like this compound are crucial for their application in pharmaceuticals and as chiral building blocks. While specific protocols for this exact molecule are not widely published, established methodologies for similar compounds can be applied.

Stereoselective Synthesis using Chiral Auxiliaries

A common strategy for the enantioselective synthesis of chiral carboxylic acids involves the use of a chiral auxiliary. This method temporarily attaches a chiral molecule to an achiral substrate to control the stereochemical outcome of a reaction.

General Workflow using a Pseudoephedrine Amide Auxiliary:

  • Amide Formation: An appropriate starting carboxylic acid is converted to its acid chloride (e.g., using thionyl chloride) and then reacted with a chiral auxiliary like (1R,2R)-pseudoephedrine to form a pseudoephedrine amide.

  • Enolate Formation and Alkylation: The amide is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) to form a chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric hindrance from the chiral auxiliary.

  • Hydrolysis: The resulting diastereomerically enriched amide is hydrolyzed (e.g., with aqueous acid or base) to cleave the chiral auxiliary and yield the desired enantiomerically enriched carboxylic acid.

chiral_auxiliary_synthesis start Starting Carboxylic Acid amide Pseudoephedrine Amide Formation start->amide enolate Enolate Formation (-78°C, LDA) amide->enolate alkylation Diastereoselective Alkylation (e.g., CH3I) enolate->alkylation hydrolysis Hydrolysis alkylation->hydrolysis product Enantiomerically Enriched This compound hydrolysis->product

Workflow for stereoselective synthesis using a chiral auxiliary.
Chiral Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution.[7]

4.2.1. Diastereomeric Salt Crystallization This is a classical and widely used method for resolving racemic carboxylic acids.[7][8]

  • Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in the chosen solvent and will crystallize out of the solution.

  • Separation and Regeneration: The crystallized salt is separated by filtration. The carboxylic acid enantiomer is then regenerated by treating the salt with a strong acid (e.g., HCl). The other enantiomer can be recovered from the mother liquor.

4.2.2. Enzymatic Kinetic Resolution Enzymes, particularly lipases, can exhibit high enantioselectivity and are used for kinetic resolution.[9]

  • Esterification: The racemic this compound is subjected to an esterification reaction in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B). The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other.

  • Separation: The reaction is stopped at approximately 50% conversion. The mixture will then contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These can be separated by standard techniques like extraction.

  • Hydrolysis: The separated ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer.

This guide provides a foundational understanding of this compound, its stereoisomers, and the general approaches for their synthesis and separation. For specific applications, further optimization of the described protocols would be necessary.

References

An In-Depth Technical Guide to the Potential Natural Sources and Biological Significance of 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the natural sources and biological significance of 2,3-Dimethylpentanoic acid is scarce. This guide provides a comprehensive overview based on the known characteristics of the broader class of branched-chain fatty acids (BCFAs), offering a theoretical framework for future research into this specific molecule.

Introduction to this compound and Branched-Chain Fatty Acids

This compound is a seven-carbon branched-chain fatty acid (BCFA). BCFAs are characterized by one or more methyl groups along the acyl chain. While the specific roles of this compound are not well-documented, the study of BCFAs, in general, has revealed their presence in various natural sources and their involvement in significant biological processes. This guide will extrapolate from the existing knowledge of BCFAs to infer the potential natural sources and biological significance of this compound.

BCFAs are found in dairy products, ruminant fats, and certain fish, and are also synthesized by various microorganisms.[1] They are known to play roles in lipid metabolism and inflammatory signaling.[2][3]

Potential Natural Sources

Based on the known distribution of BCFAs, the following are potential natural sources of this compound.

Microbial Origins

Microorganisms, particularly bacteria within the rumen of ruminant animals, are primary producers of BCFAs.[1] They utilize branched-chain amino acids like valine, leucine, and isoleucine as precursors for BCFA synthesis.[1] Therefore, it is plausible that specific microbial species synthesize this compound as a metabolic byproduct. Fermented foods could also be a potential source.[3]

Ruminant-Derived Products

As a consequence of microbial synthesis in the rumen, BCFAs are incorporated into the tissues and milk of ruminant animals. Therefore, dairy products and fats from animals like cows, sheep, and goats are rich sources of various BCFAs and may contain this compound.[1]

Marine Sources

Certain fish oils have been shown to contain novel BCFAs, suggesting that the marine food web could be another potential source of this compound.[3]

Table 1: Potential Natural Sources of this compound (based on general BCFA distribution)

Source CategorySpecific Examples
MicrobialRumen microbiota, Bacteria in fermented foods
Ruminant-DerivedMilk, Butter, Cheese, Beef, Lamb
MarineCertain fish oils

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in ruminants is carried out by rumen microorganisms. The general pathway involves the conversion of branched-chain amino acids into their corresponding α-keto acids, which are then used as primers for fatty acid synthesis.[1]

Caption: General biosynthetic pathway of BCFAs from branched-chain amino acids.

Potential Biological Significance

The structural similarity of this compound to other biologically active BCFAs suggests it may share similar functions, particularly in modulating cellular signaling pathways related to metabolism and inflammation.

Modulation of Lipid Metabolism via PPARα

Branched-chain fatty acids have been identified as activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3] Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation, potentially resulting in reduced triglyceride levels.[3] It is hypothesized that this compound could act as a ligand for PPARα, thereby influencing hepatic lipid metabolism.

G

Caption: Hypothesized activation of PPARα signaling by this compound.

Anti-Inflammatory Effects

Some BCFAs have demonstrated anti-inflammatory properties, potentially through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2] The activation of PPARα itself can also exert anti-inflammatory effects through crosstalk with these pathways.[3] Therefore, this compound may possess anti-inflammatory activity, which could be relevant for conditions with an inflammatory component.

Antimicrobial Activity

Volatile organic compounds, including branched-chain fatty acids like 3-methyl pentanoic acid and 2-methyl butyric acid, have been shown to have antimicrobial effects against certain bacteria.[4] This suggests that this compound could also exhibit antimicrobial properties, a possibility that warrants further investigation.

Experimental Protocols for Investigation

To validate the hypothesized natural sources and biological significance of this compound, the following experimental approaches are proposed.

Identification and Quantification in Natural Sources

Objective: To determine the presence and concentration of this compound in various potential natural sources.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Lipid Extraction: Extract total lipids from the sample (e.g., dairy product, microbial culture) using a standard method like the Folch or Bligh-Dyer extraction.

    • Saponification and Methylation: Saponify the lipid extract to release free fatty acids, followed by methylation to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a BPX70).

    • Temperature Program: Develop a temperature gradient to achieve optimal separation of FAMEs.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify potential peaks corresponding to the methyl ester of this compound based on its mass spectrum. Use selected ion monitoring (SIM) for targeted quantification.

  • Quantification:

    • Use an internal standard (e.g., a C17:0 fatty acid) for accurate quantification.

    • Generate a calibration curve using a certified analytical standard of this compound methyl ester.

G

Caption: Workflow for the analysis of this compound in natural samples.

Assessment of Biological Activity

Objective: To investigate the effects of this compound on PPARα activation and inflammatory pathways in vitro.

Methodology: Cell-Based Assays

  • PPARα Reporter Gene Assay:

    • Cell Line: Use a suitable cell line (e.g., HepG2 human hepatoma cells) co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

    • Treatment: Treat the cells with varying concentrations of this compound.

    • Measurement: Measure the reporter gene activity (e.g., luciferase activity) to determine the extent of PPARα activation.

  • Gene Expression Analysis (qPCR):

    • Cell Line: Treat HepG2 cells with this compound.

    • RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe it to cDNA.

    • qPCR: Perform quantitative real-time PCR to measure the expression levels of PPARα target genes (e.g., ACOX1, CPT1A) and inflammatory markers (e.g., IL-6, TNF-α).

  • Western Blot Analysis:

    • Cell Line: Treat macrophages (e.g., RAW 264.7) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

    • Protein Extraction and Quantification: Extract total protein and determine the concentration.

    • Western Blotting: Perform SDS-PAGE and western blotting to analyze the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-IκBα).

Conclusion and Future Directions

While direct evidence is currently lacking, the classification of this compound as a branched-chain fatty acid provides a strong foundation for hypothesizing its natural sources and biological significance. Future research should focus on the systematic screening of this compound in various natural products, particularly those rich in other BCFAs. Furthermore, in vitro and in vivo studies are crucial to elucidate its specific molecular targets and to validate its potential roles in lipid metabolism and inflammation. The experimental protocols outlined in this guide provide a roadmap for initiating such investigations, which could ultimately uncover novel therapeutic applications for this understudied fatty acid.

References

An In-Depth Technical Guide to 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethylpentanoic acid, including its chemical identity, physicochemical properties, and available data on its synthesis and biological relevance. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a branched-chain carboxylic acid. Its unique structural characteristics, including two stereocenters, give rise to multiple stereoisomers, each with potentially distinct biological activities.

CAS Number: The primary identifier for this compound (for the mixture of isomers) is 82608-03-5 .[1][2]

Synonyms: This compound is also known by several other names, which are crucial for comprehensive literature and database searches.[2]

Synonym
2,3-dimethylvaleric acid
d-2,3-Dimethylpentanoic acid
2,3-dimethylpentanoicacid
HDA60803
SCHEMBL275810
SCHEMBL276399
AKOS010488640
CS-0232844
EN300-129071
Z792363910

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and biological systems.

Property Value Source
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
IUPAC Name This compound[2]
SMILES CCC(C)C(C)C(=O)O[2]
InChI InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)[2]
InChIKey LBUDVZDSWKZABS-UHFFFAOYSA-N[2]
XLogP3 2.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Exact Mass 130.099379685 Da[2]
Monoisotopic Mass 130.099379685 Da[2]
Topological Polar Surface Area 37.3 Ų[2]
Heavy Atom Count 9[2]
Complexity 115[2]

Stereoisomers

This compound has two chiral centers, which means it can exist as four different stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry can significantly influence the biological activity of the molecule.

Stereoisomer PubChem CID
(2R,3R)-2,3-Dimethyl-pentanoic Acid13183279
(2S,3R)-2,3-dimethylpentanoic acid13183280
(2S)-2,3-dimethylpentanoic acid (configuration at C3 not specified)55301406

Experimental Protocols: A Generalized Approach to Synthesis

Below is a conceptual workflow for the synthesis of a 2,3-disubstituted pentanoic acid ester, a precursor to the final acid.

G Generalized Synthesis Workflow for this compound Precursor cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Hydrolysis Ester Pentanoate Ester Enolate Ester Enolate Ester->Enolate Deprotonation LDA Lithium Diisopropylamide (LDA) in THF, -78 °C LDA->Enolate AlkylatedEster1 2-Methylpentanoate Ester Enolate->AlkylatedEster1 SN2 Reaction MethylIodide1 Methyl Iodide (CH₃I) MethylIodide1->AlkylatedEster1 AlkylatedEnolate Alkylated Enolate AlkylatedEster1->AlkylatedEnolate Deprotonation LDA2 LDA, -78 °C LDA2->AlkylatedEnolate DimethylEster 2,3-Dimethylpentanoate Ester AlkylatedEnolate->DimethylEster SN2 Reaction MethylIodide2 Methyl Iodide (CH₃I) MethylIodide2->DimethylEster FinalProduct This compound (Racemic Mixture) DimethylEster->FinalProduct Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) Hydrolysis->FinalProduct

A generalized synthetic workflow for producing a racemic mixture of this compound.

Note: This is a conceptual workflow. The actual reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific substrate. Stereoselective synthesis to obtain specific isomers would require the use of chiral auxiliaries or asymmetric catalysis, adding significant complexity to this general scheme.

Biological Activity and Potential Applications

Currently, there is limited direct research on the biological activity of this compound. However, studies on structurally related compounds suggest potential areas of interest for future investigation:

  • Analgesic Activity: A study on Ficus populifolia identified a derivative of 3-methyl pentanoic acid, 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, which, as part of the plant extract, exhibited analgesic properties. This suggests that the branched-chain pentanoic acid scaffold may have a role in pain modulation.

  • Antimicrobial Properties: In a study on the preservation of Lanzhou lily, a combination of 3-methyl pentanoic acid and 2-methyl butyric acid showed synergistic inhibitory effects against Bacillus species. This indicates that short, branched-chain fatty acids can possess antimicrobial activity.

Given its structural similarity to other biologically active small molecules, this compound and its derivatives could be of interest in drug discovery programs targeting various pathways.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Further research is required to elucidate its mechanism of action and potential molecular targets.

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

G General Workflow for Biological Evaluation cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Compound This compound CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBasedAssay TargetBasedAssay Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->TargetBasedAssay ActivityConfirmation Activity Confirmation & Dose-Response CellBasedAssay->ActivityConfirmation TargetBasedAssay->ActivityConfirmation SelectivityProfiling Selectivity Profiling ActivityConfirmation->SelectivityProfiling PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) SelectivityProfiling->PathwayAnalysis BiophysicalMethods Biophysical Methods (e.g., SPR, ITC) SelectivityProfiling->BiophysicalMethods AnimalModel Animal Model of Disease PathwayAnalysis->AnimalModel BiophysicalMethods->AnimalModel PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD Lead Lead Compound PKPD->Lead

A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a well-characterized small molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental protocols for its synthesis and a clear understanding of its biological activity are not yet fully established in the public domain, the information presented in this guide provides a solid foundation for researchers. The exploration of its various stereoisomers and their potential differential effects represents a promising avenue for future research.

References

Unlocking the Therapeutic Potential of Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of dietary lipids that are increasingly being recognized for their diverse and potent therapeutic applications. Primarily found in dairy products, ruminant meat, and certain fermented foods, BCFAs are also synthesized by the gut microbiota. Unlike their straight-chain counterparts, the methyl-branched structure of BCFAs confers unique physicochemical properties that translate into distinct biological activities. This technical guide provides an in-depth exploration of the current understanding of BCFAs' therapeutic potential, with a focus on their roles in mitigating necrotizing enterocolitis, modulating the gut microbiome, exerting anti-inflammatory and anticancer effects, and influencing metabolic health. This document details key experimental protocols, summarizes quantitative data, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are aliphatic carboxylic acids with one or more methyl branches along their carbon chain. The most common forms in nature are the iso and anteiso isomers, where the methyl group is located on the penultimate or antepenultimate carbon atom, respectively.[1] These structural variations influence their physical properties, such as lowering their melting point and altering membrane fluidity.[2]

The primary dietary sources of BCFAs for humans are dairy products and ruminant meats.[1][3] Additionally, the human gut microbiota, particularly species within the Firmicutes phylum, contribute to the endogenous pool of BCFAs through the fermentation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][4] BCFAs are also notably present in vernix caseosa, the waxy coating on newborn infants, suggesting a crucial role in early life.[5]

Therapeutic Applications of BCFAs

Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis is a devastating inflammatory bowel disease that primarily affects premature infants. A growing body of evidence suggests a protective role for BCFAs against NEC.

A key preclinical study demonstrated that dietary BCFA supplementation in a neonatal rat model of NEC led to a significant reduction in disease incidence.[6][7][8] The protective effects are believed to be multifactorial, involving the modulation of the gut microbiota and the host's inflammatory response.

Quantitative Data on BCFA Efficacy in NEC

ParameterControl GroupBCFA-Supplemented GroupPercentage ChangeReference
NEC Incidence HighReduced by over 50%>50% reduction[5][6][8]
Ileal IL-10 Expression BaselineIncreased three-fold200% increase[6][7][8]
Bacillus subtilis Levels LowerFive-fold greater in healthy pups400% increase[6][7]
Gut Health and Microbiome Modulation

BCFAs play a significant role in shaping the composition and function of the gut microbiota. They can serve as substrates for certain bacterial species and also exhibit direct antimicrobial effects.

Studies have shown that BCFA supplementation can alter the gut microbial ecology, favoring the growth of beneficial bacteria such as Bacillus subtilis.[6][7] This modulation of the gut microbiome is closely linked to the anti-inflammatory effects of BCFAs.

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and BCFAs have demonstrated potent anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways.

  • NF-κB Signaling: BCFAs have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[9][10] By suppressing NF-κB activation, BCFAs can reduce the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8).[9]

  • PPARα Activation: BCFAs can act as ligands for peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[11] Activation of PPARα by BCFAs can lead to the suppression of inflammatory responses.

Quantitative Data on Anti-Inflammatory Effects of BCFAs

Cell LineTreatmentTarget Gene/ProteinEffectReference
Caco-2BCFA + LPSIL-8 mRNA expressionSuppression[9]
HepG2iso-BCFACRP gene expressionDecrease[6]
Metabolic Diseases

Emerging research suggests a beneficial role for BCFAs in the context of metabolic diseases such as obesity and type 2 diabetes. Lower circulating levels of certain BCFAs have been observed in individuals with obesity.[12][13][14]

BCFA supplementation in animal models has been shown to improve lipid profiles, including a reduction in triglyceride levels.[6] The mechanisms underlying these effects may involve the modulation of genes involved in lipid synthesis and inflammation in adipose tissue and the liver.[12][15] Some studies suggest that BCFAs may influence insulin (B600854) sensitivity, although more research is needed in this area.[13][14]

Anticancer Properties

Preliminary in vitro studies have indicated that BCFAs may possess anticancer properties. They have been shown to induce apoptosis and inhibit the growth of human breast cancer cells.[3] The proposed mechanisms involve the modulation of signaling pathways that control cell proliferation and survival. However, this remains an early area of investigation requiring more extensive research.

Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects: IL-8 Expression in Caco-2 Cells

This protocol describes a method to assess the anti-inflammatory effects of BCFAs by measuring their ability to suppress lipopolysaccharide (LPS)-induced IL-8 expression in the human intestinal epithelial cell line, Caco-2.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed Caco-2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to differentiate for 21 days, with media changes every 2-3 days.

  • BCFA Treatment: Prepare stock solutions of the desired BCFAs (e.g., isobutyric acid, isovaleric acid) in a suitable solvent (e.g., ethanol). Dilute the stock solutions in cell culture medium to the desired final concentrations. Pre-treat the differentiated Caco-2 cell monolayers with the BCFA-containing medium for 24 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS from Escherichia coli to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group treated with BCFA but without LPS, and a group treated with LPS alone.

  • Incubation: Incubate the plates for a further 6-24 hours.

  • Sample Collection: Collect the cell culture supernatants and store at -80°C for cytokine analysis. Lyse the cells to extract total RNA for gene expression analysis.

  • IL-8 Quantification:

    • ELISA: Measure the concentration of IL-8 in the culture supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.

    • RT-qPCR: Quantify the relative mRNA expression of the IL8 gene using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Normalize the expression to a stable housekeeping gene (e.g., GAPDH).

Assessment of NF-κB Signaling Pathway Activation: Luciferase Reporter Assay

This protocol details a luciferase reporter assay to determine the effect of BCFAs on NF-κB transcriptional activity.

  • Cell Line: Use a human cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene.

  • Cell Seeding and Transfection (for transient transfection): Seed cells in a 96-well plate. The following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • BCFA Treatment: 24 hours post-transfection, treat the cells with various concentrations of BCFAs for a predetermined period (e.g., 6-24 hours).

  • Induction of NF-κB Activation: To assess the inhibitory potential of BCFAs, stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, in the presence or absence of the BCFAs.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold change in luciferase activity compared to the untreated control.

Assessment of PPARα Activation: Luciferase Reporter Assay

This protocol outlines a method to investigate the activation of PPARα by BCFAs using a luciferase reporter assay.

  • Cell Line and Plasmids: Utilize a suitable cell line (e.g., HepG2, COS-7) and co-transfect with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of the luciferase gene. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. After 24 hours, perform the co-transfection using a suitable lipid-based transfection reagent.

  • BCFA Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BCFAs or a known PPARα agonist (e.g., GW7647) as a positive control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities as described in the NF-κB reporter assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

BCFA_Anti_Inflammatory_Pathway cluster_cell Intestinal Epithelial Cell cluster_nucleus BCFA Branched-Chain Fatty Acids (BCFAs) NFkB_Inhibitor IκB BCFA->NFkB_Inhibitor inhibits degradation PPARa PPARα BCFA->PPARa activates LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds TLR4->NFkB_Inhibitor activates IKK, leading to phosphorylation and degradation of IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-8) NFkB->Pro_inflammatory_Genes promotes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation PPRE PPRE PPARa->PPRE binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes promotes transcription Reduced_Inflammation Reduced Inflammation Anti_inflammatory_Genes->Reduced_Inflammation

Caption: BCFAs' Anti-inflammatory Signaling Pathways.

Experimental_Workflow_In_Vitro start Start: In Vitro Experiment cell_culture Cell Culture (e.g., Caco-2, HEK293) start->cell_culture treatment Treatment with BCFAs (various concentrations) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) (for anti-inflammatory assays) treatment->stimulation incubation Incubation (specific time period) stimulation->incubation data_collection Data Collection incubation->data_collection elisa ELISA (Cytokine Quantification) data_collection->elisa Supernatant qpcr RT-qPCR (Gene Expression) data_collection->qpcr Cell Lysate (RNA) luciferase Luciferase Assay (Signaling Pathway Activity) data_collection->luciferase Cell Lysate (Protein) viability Cell Viability Assay (e.g., MTT, CCK-8) data_collection->viability Cells analysis Data Analysis and Interpretation elisa->analysis qpcr->analysis luciferase->analysis viability->analysis

Caption: General In Vitro Experimental Workflow.

Conclusion and Future Directions

Branched-chain fatty acids represent a promising class of bioactive lipids with significant therapeutic potential across a spectrum of diseases. Their ability to modulate the gut microbiota, suppress inflammation, and influence metabolic pathways underscores their importance in human health. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action and clinical utility of BCFAs.

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies, particularly in the areas of necrotizing enterocolitis and metabolic syndrome.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying the effects of BCFAs on various signaling pathways will be crucial for targeted drug development.

  • Structure-Activity Relationships: Investigating how different BCFA isomers and chain lengths influence their biological activity will aid in the design of more potent and specific therapeutic agents.

  • Gut Microbiota Interactions: A deeper understanding of the complex interplay between dietary BCFAs, the gut microbiota, and host metabolism will be essential for developing personalized nutritional and therapeutic strategies.

The continued exploration of branched-chain fatty acids holds the potential to unlock novel therapeutic avenues for a range of inflammatory and metabolic disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylvaleric Acid

This technical guide provides a comprehensive review of viable synthetic routes for 2,3-dimethylvaleric acid (also known as 2,3-dimethylpentanoic acid), a chiral carboxylic acid of interest in organic synthesis and drug development. The document details methodologies for the most promising synthesis pathways, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

2,3-Dimethylvaleric acid is a seven-carbon branched-chain carboxylic acid. Its structure contains two stereocenters, making stereoselective synthesis a key challenge. This guide will focus on practical and adaptable methods for its preparation in a research setting. The two most prominent and logical synthetic strategies are the Malonic Ester Synthesis and the oxidation of a precursor aldehyde. A third potential route, the Grignard synthesis, is also considered.

Core Synthesis Methodologies

Three primary synthetic routes have been identified and are detailed below.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1][2] This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[3][4] To synthesize 2,3-dimethylvaleric acid, a two-step alkylation is required.

This protocol is adapted from established procedures for malonic ester synthesis.[5]

Step 1: First Alkylation (Introduction of the sec-Butyl Group)

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl malonate (1.0 eq) to the cooled solution with continuous stirring.

  • After stirring for 30 minutes, add 2-bromobutane (B33332) (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-alkylated malonic ester.

Step 2: Second Alkylation (Introduction of the Methyl Group)

  • Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol in a separate flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C and add the mono-alkylated malonic ester (1.0 eq) from the previous step dropwise.

  • After stirring for 30 minutes, add methyl iodide (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 to isolate the di-alkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude di-alkylated ester, add an excess of a 20% aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • After cooling, acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux for an additional 2-3 hours to effect decarboxylation.

  • Cool the mixture and extract the 2,3-dimethylvaleric acid with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The final product can be purified by vacuum distillation.

malonic_ester_synthesis cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation start Diethyl Malonate base1 1. NaOEt, EtOH start->base1 alkyl1 2. 2-Bromobutane base1->alkyl1 intermediate1 Mono-alkylated Malonate alkyl1->intermediate1 base2 1. NaOEt, EtOH intermediate1->base2 alkyl2 2. Methyl Iodide base2->alkyl2 intermediate2 Di-alkylated Malonate alkyl2->intermediate2 hydrolysis 1. NaOH(aq), Δ 2. H3O+ intermediate2->hydrolysis decarboxylation 3. Δ (-CO2) hydrolysis->decarboxylation end 2,3-Dimethylvaleric Acid decarboxylation->end

Caption: Workflow for the Malonic Ester Synthesis of 2,3-Dimethylvaleric Acid.

Oxidation of 2,3-Dimethylpentanal (B105951)

This two-step approach involves the synthesis of the precursor aldehyde, 2,3-dimethylpentanal, followed by its oxidation to the target carboxylic acid. This method can be advantageous due to the often high yields and mild conditions of the final oxidation step.

Step 1: Synthesis of 2,3-Dimethylpentanal

The synthesis of 2,3-dimethylpentanal can be achieved via a Darzens condensation reaction. The following protocol is based on a patented procedure.

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methyl-2-pentanone (B1360105) (1.0 eq) and an α-haloacetate such as methyl chloroacetate (B1199739) (1.0-1.1 eq).

  • Cool the mixture to between -20°C and -10°C.

  • Slowly add a strong base, such as sodium methoxide (B1231860) (1.1-1.2 eq), while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at this temperature for 2 hours, followed by an additional hour at room temperature.

  • The resulting epoxy carboxylate is then saponified by the addition of a solution of sodium hydroxide in methanol.

  • The mixture is stirred at room temperature for approximately 4 hours.

  • Acidification of the reaction mixture with a mineral acid will induce decarboxylation to yield 2,3-dimethylpentanal.

  • The product can be isolated by extraction and purified by distillation.

Step 2: Oxidation to 2,3-Dimethylvaleric Acid

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. A common and effective method is the Tollens' test, which uses silver oxide.[6]

  • Prepare Tollens' reagent: In a clean flask, mix a solution of silver nitrate (B79036) with a few drops of dilute sodium hydroxide to form a precipitate of silver oxide. Add a dilute solution of aqueous ammonia (B1221849) dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex.

  • Add 2,3-dimethylpentanal (1.0 eq) to the freshly prepared Tollens' reagent.

  • Stir the mixture at room temperature. The formation of a silver mirror on the flask indicates the oxidation of the aldehyde.

  • The reaction is typically complete within a few hours.

  • After the reaction, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Extract the 2,3-dimethylvaleric acid with an organic solvent.

  • Dry the organic extracts and remove the solvent to yield the crude product, which can be further purified by distillation.

aldehyde_oxidation_synthesis cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Oxidation start 3-Methyl-2-pentanone + Methyl Chloroacetate darzens 1. NaOMe 2. NaOH, MeOH 3. H3O+ start->darzens aldehyde 2,3-Dimethylpentanal darzens->aldehyde oxidation Ag2O, NH4OH (Tollens') aldehyde->oxidation end 2,3-Dimethylvaleric Acid oxidation->end

Caption: Synthesis of 2,3-Dimethylvaleric Acid via Aldehyde Oxidation.

Grignard Synthesis

A Grignard reaction provides a direct method for forming carboxylic acids by the carboxylation of a Grignard reagent. For 2,3-dimethylvaleric acid, this would involve the reaction of a 3-methyl-2-pentylmagnesium halide with carbon dioxide.

  • Prepare the Grignard reagent by reacting 2-bromo-3-methylpentane (B3275241) (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Once the Grignard reagent has formed, pour it slowly over an excess of crushed dry ice (solid CO2) with vigorous stirring.

  • Allow the mixture to warm to room temperature as the dry ice sublimes.

  • Quench the reaction by the slow addition of a dilute mineral acid (e.g., 1M HCl).

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

  • Purify by vacuum distillation.

Quantitative Data Summary

Synthesis RouteKey ReagentsNumber of StepsEstimated YieldReference/Basis
Malonic Ester SynthesisDiethyl malonate, NaOEt, 2-bromobutane, CH3I350-70%Based on typical yields for di-alkylation malonic ester syntheses.[5]
Aldehyde Oxidation3-Methyl-2-pentanone, NaOMe, Ag2O260-80%Aldehyde synthesis yields are reported in the 40-70% range; subsequent oxidation is typically high yielding.

Characterization Data

Upon successful synthesis, the structure of 2,3-dimethylvaleric acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl and methyl protons, as well as the methine protons at the C2 and C3 positions. The carboxylic acid proton would appear as a broad singlet.

    • ¹³C NMR would show seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid at approximately 180 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1710 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2,3-dimethylvaleric acid (130.18 g/mol ).[7]

Conclusion

This technical guide outlines the most viable synthetic pathways for 2,3-dimethylvaleric acid. The malonic ester synthesis offers a robust and well-established, albeit lengthy, route. The oxidation of 2,3-dimethylpentanal presents a potentially more efficient two-step alternative, provided the precursor aldehyde can be synthesized in good yield. The Grignard synthesis is a more direct C-C bond-forming reaction but relies on the availability of the corresponding alkyl halide. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis would need to be incorporated into these general schemes.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,3-Dimethylpentanoic acid. The content is structured to be a valuable resource for laboratory personnel and researchers, summarizing key data, outlining relevant experimental protocols, and visualizing pertinent biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a branched-chain fatty acid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
CAS Number 82608-03-5PubChem[1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The hazard information is summarized in Table 2.

GHS Classification
Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
alt text
Danger
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
alt text
Danger
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation3H335: May cause respiratory irritation
alt text
Warning

Source: PubChem[1]

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 3.

CodePrecautionary Statement
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302+P361+P354IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316Get emergency medical help immediately.
P319Get medical help if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P363Wash contaminated clothing before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source: PubChem[1]

Handling and Storage
  • Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. After handling, wash hands and face thoroughly.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use.

Toxicity Data

Experimental Protocols

Specific experimental protocols for the toxicity testing of this compound have not been published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and common in vitro cytotoxicity assays would be appropriate for its evaluation.

In Vivo Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a group of animals is dosed with a fixed dose. The outcome of this first step determines the next dose (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity.

  • Animals: Typically, rats are used.

  • Procedure:

    • A single dose of the test substance is administered orally by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded at regular intervals.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[2]

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach.

    • The cells are then treated with various concentrations of this compound.

    • After an incubation period, the MTT reagent is added to each well.

    • Following another incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

    • The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • Endpoint: A dose-response curve is generated to determine the IC50 value (the concentration of the substance that inhibits 50% of cell viability).

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways of this compound are not well-elucidated, its structural similarity to other short-chain fatty acids (SCFAs) suggests potential interactions with known SCFA receptors and metabolic pathways.

Potential SCFA Receptor Signaling

Short-chain fatty acids are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[4][5] Activation of these receptors can initiate various downstream signaling cascades.

SCFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2,3-DMPA This compound FFAR2 FFAR2 2,3-DMPA->FFAR2 Binds to FFAR3 FFAR3 2,3-DMPA->FFAR3 Binds to Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi FFAR3->Gi PLC Phospholipase C Gq->PLC AC Adenylate Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses cAMP->Downstream Ca_PKC->Downstream

Caption: Potential signaling pathway of this compound via SCFA receptors.

General Workflow for Toxicity Assessment

A general workflow for assessing the toxicity of a new chemical entity like this compound would involve a combination of in silico, in vitro, and in vivo studies.

Toxicity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies cluster_risk Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Inform dose selection Genotoxicity Genotoxicity Assays (e.g., Ames test) Cytotoxicity->Genotoxicity Acute_Tox Acute Toxicity (e.g., OECD 423) Genotoxicity->Acute_Tox Inform dose selection Subchronic_Tox Sub-chronic Toxicity (e.g., OECD 408) Acute_Tox->Subchronic_Tox Risk Hazard Identification & Risk Characterization Subchronic_Tox->Risk Mitochondrial_Toxicity cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Lipid_Droplets Lipid Droplet Accumulation (Steatosis) Fatty_Acids->Lipid_Droplets Leads to Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP DMPA 2,3-Dimethyl- pentanoic Acid DMPA->Beta_Oxidation Potential Inhibition

References

Solubility of 2,3-Dimethylpentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dimethylpentanoic acid in aqueous and organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's physicochemical properties. This guide synthesizes available data and outlines detailed experimental protocols for solubility determination.

Physicochemical Properties and Predicted Solubility

Computational predictions for the closely related isomer, 3,4-dimethylpentanoic acid, estimate a water solubility (log10WS) of -1.37, where WS is the water solubility in mol/L.[1] This suggests that this compound is likely to be sparingly soluble in water. The octanol-water partition coefficient (logPoct/wat) for 3,4-dimethylpentanoic acid is calculated to be 1.753, indicating a preference for nonpolar environments.[1]

A summary of key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H14O2[2][3][4]
Molecular Weight130.18 g/mol [2][4]
XLogP32.2[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count3[2]

Experimental Protocols for Solubility Determination

Precise determination of solubility is critical for various applications, including formulation development and toxicological studies. The following are detailed methodologies for assessing the solubility of a compound like this compound.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a series of solvents of varying polarity and pH. This approach provides a rapid indication of the compound's general solubility characteristics.

Materials:

  • This compound

  • Distilled water

  • 5% (w/v) Sodium bicarbonate (NaHCO3) solution

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), acetone, diethyl ether, hexane)

  • Test tubes

  • Vortex mixer

  • pH paper

Procedure:

  • Water Solubility: Add approximately 25 mg of this compound to 0.5 mL of distilled water in a test tube.[5]

  • Mix the contents vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid. If the compound dissolves, it is considered water-soluble.

  • If the compound is water-soluble, test the pH of the solution with pH paper. A pH of 4 or lower would be indicative of a carboxylic acid.[5][6]

  • Aqueous Base Solubility: If the compound is insoluble in water, add it to separate test tubes containing 0.5 mL of 5% NaOH and 5% NaHCO3.[5] Carboxylic acids are expected to dissolve in these basic solutions due to the formation of their corresponding water-soluble salts.[5] Effervescence (release of CO2 gas) upon addition to NaHCO3 is a strong indicator of a carboxylic acid.[5]

  • Aqueous Acid Solubility: To a separate test tube, add the compound to 0.5 mL of 5% HCl. This test helps to identify basic compounds, and no dissolution is expected for a carboxylic acid.[7]

  • Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, DMSO, acetone) using the same procedure as the water solubility test.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer of specific pH, organic solvent)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid ensures that a saturated solution is formed.

  • Place the flask in an orbital shaker within a constant temperature bath. The system should be agitated until equilibrium is reached, which may take several hours to days.[6]

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved microparticles, the sample should be centrifuged or filtered.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a carboxylic acid.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) start Start water Test Water Solubility start->water ph_test Test pH water->ph_test Soluble base_sol Test 5% NaOH & 5% NaHCO3 Solubility water->base_sol Insoluble end_qual End Qualitative Analysis ph_test->end_qual acid_sol Test 5% HCl Solubility base_sol->acid_sol org_sol Test Organic Solvent Solubility acid_sol->org_sol org_sol->end_qual prep Prepare Supersaturated Solution equilibrate Equilibrate with Agitation prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant separate->quantify end_quant Determine Equilibrium Solubility quantify->end_quant

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathways of branched-chain fatty acids (BCFAs) across different organisms. It delves into the core biochemical reactions, key enzymes, and regulatory aspects. The guide also presents quantitative data on enzyme kinetics and detailed experimental protocols for the analysis of BCFAs, alongside visualizations of the described pathways and workflows to facilitate understanding and further research in this field.

Core Biosynthesis Pathways of Branched-Chain Fatty Acids

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches. They are integral components of cell membranes in many bacteria and are also found in plants and animals, where they play various physiological roles. The biosynthesis of BCFAs primarily utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.

Bacterial Biosynthesis of BCFAs

In bacteria, BCFAs are major components of membrane lipids and are crucial for maintaining membrane fluidity.[1][2][3] The synthesis of BCFAs in bacteria is a well-characterized process that involves two main stages: initiation with a branched-chain primer and elongation by the fatty acid synthase (FAS) system.

The primers for BCFA synthesis are short-chain branched acyl-CoAs derived from the BCAAs.[4] Valine gives rise to isobutyryl-CoA, leucine to isovaleryl-CoA, and isoleucine to 2-methylbutyryl-CoA.[4] This conversion is catalyzed by a series of enzymes, including a branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase (BCKDH) complex.

The branched-chain acyl-CoA primers are then utilized by a specific 3-ketoacyl-ACP synthase III (FabH) to initiate fatty acid synthesis. The subsequent elongation of the fatty acid chain occurs through the iterative addition of two-carbon units from malonyl-CoA by the type II fatty acid synthase (FASII) system. The type of BCFAs produced—iso or anteiso—is determined by the initial primer molecule.

  • Iso-fatty acids , which have a methyl branch on the penultimate carbon atom, are synthesized from isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).

  • Anteiso-fatty acids , with a methyl branch on the antepenultimate carbon atom, are derived from 2-methylbutyryl-CoA (from isoleucine).

BCFA_Biosynthesis_Bacteria cluster_primers Primer Synthesis cluster_elongation Elongation Cycle Valine Valine Leucine Leucine Isoleucine Isoleucine alpha-Ketoisovalerate alpha-Ketoisovalerate alpha-Ketoisocaproate alpha-Ketoisocaproate alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isobutyryl-CoA Isobutyryl-CoA FabH FabH Isobutyryl-CoA->FabH Isovaleryl-CoA Isovaleryl-CoA Isovaleryl-CoA->FabH 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->FabH FASII System FASII System FabH->FASII System Initiation Iso-Fatty Acyl-ACP Iso-Fatty Acyl-ACP FASII System->Iso-Fatty Acyl-ACP Elongation Anteiso-Fatty Acyl-ACP Anteiso-Fatty Acyl-ACP FASII System->Anteiso-Fatty Acyl-ACP Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII System

Animal Biosynthesis of BCFAs

In animals, BCFAs are generally present in lower concentrations compared to bacteria. They are found in various tissues, including adipose tissue, and in secretions like vernix caseosa. While some BCFAs are obtained from the diet, de novo synthesis also occurs.

The biosynthesis of BCFAs in metazoans is carried out by the multifunctional fatty acid synthase (FAS) type I. Similar to bacteria, the synthesis can be initiated with branched-chain acyl-CoA primers derived from BCAA catabolism.[4] However, another mechanism involves the use of methylmalonyl-CoA as an extender unit instead of malonyl-CoA during the elongation process.[5] The incorporation of methylmalonyl-CoA leads to the formation of methyl-branched fatty acids. The cytosolic enzyme ECHDC1 is known to degrade methylmalonyl-CoA and ethylmalonyl-CoA, thereby limiting the synthesis of branched-chain fatty acids.[5]

BCFA_Biosynthesis_Animals cluster_precursors Precursors cluster_synthesis Fatty Acid Synthase (FAS I) BCAAs Val, Leu, Ile Branched-chain Acyl-CoAs Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA BCAAs->Branched-chain Acyl-CoAs Catabolism Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase FAS I FAS I Branched-chain Acyl-CoAs->FAS I Primer Methylmalonyl-CoA->FAS I Extender BCFAs BCFAs FAS I->BCFAs Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS I Extender Acetyl-CoA Acetyl-CoA Acetyl-CoA->FAS I Primer

Plant Biosynthesis of BCFAs

In plants, BCFAs are less common than in bacteria but are found in certain species and tissues, often as components of specialized metabolites like acyl sugars in the glandular trichomes of Solanaceae. The biosynthetic pathway in plants also relies on precursors from BCAA metabolism. The initial steps involving the conversion of BCAAs to their corresponding α-keto acids and subsequently to branched-chain acyl-CoAs are similar to the pathways in bacteria and animals. These branched-chain acyl-CoAs then serve as primers for the synthesis of BCFAs by the FASII system located in the plastids.

Quantitative Data on BCFA Biosynthesis

The efficiency and substrate preference of the enzymes involved in BCFA biosynthesis are critical for determining the final composition of these fatty acids in an organism. The following tables summarize available quantitative data on the kinetics of key enzymes.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for BCFA Synthesis

SubstrateEnzyme Domaink_cat (s⁻¹)K_m (µM)Source
Methylmalonyl-CoAmFAS (overall)0.02 ± 0.00133 ± 4[6]
Malonyl-CoAmFAS (overall)~3.4-[6]
Methylmalonyl-ACPKetoacyl Synthase (KS)--[6]
Decanoyl-ACP + Methylmalonyl-ACPKetoacyl Synthase (KS)0.004 ± 0.00021.9 ± 0.4[6]

Note: The k_cat for the overall mFAS reaction with malonyl-CoA is approximately 170 times higher than with methylmalonyl-CoA, indicating a strong preference for the synthesis of straight-chain fatty acids.[6]

Table 2: Relative Abundance of BCFA Precursors and Products in Staphylococcus aureus

Acyl-CoA SpeciesRelative AbundanceOrganismSource
Acetyl-CoAMajorS. aureus[4]
Isobutyryl-CoALowS. aureus[4]
Isovaleryl-CoAModerateS. aureus[4]
2-Methylbutyryl-CoAHighS. aureus[4]
Fatty Acid Type Percentage of Total Fatty Acids Organism Source
Anteiso-fatty acids82-95%Listeria monocytogenes[7]
Iso-fatty acids42% (in BCAA-depleted media)Listeria monocytogenes[7]

Experimental Protocols

The study of BCFA biosynthesis relies on a variety of analytical and biochemical techniques. This section provides detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids. The protocol typically involves lipid extraction, derivatization to volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol: Total Fatty Acid Analysis by GC-MS

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a solution of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5-10 minutes to saponify the lipids.

    • Add 14% boron trifluoride (BF3) in methanol and heat again to methylate the fatty acids, forming FAMEs.

    • Cool the reaction and add hexane (B92381) and saturated NaCl solution to extract the FAMEs into the hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

    • GC Conditions:

      • Column: Typically a polar capillary column (e.g., DB-23, HP-88).

      • Carrier Gas: Helium.

      • Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to separate FAMEs based on chain length and unsaturation.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times to known standards (e.g., Supelco 37 Component FAME Mix). Quantify by integrating the peak areas and comparing them to an internal standard.

GCMS_Workflow Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Chloroform:Methanol Saponification Saponification Lipid_Extraction->Saponification NaOH/Methanol Methylation Methylation Saponification->Methylation BF3/Methanol FAME_Extraction FAME Extraction Methylation->FAME_Extraction Hexane GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Injection Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis Spectra & Retention Time

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Analysis

LC-MS is another valuable technique for fatty acid analysis, particularly for free fatty acids and for avoiding the derivatization step required for GC-MS.

Protocol: Free Fatty Acid Analysis by LC-MS

  • Sample Preparation:

    • To 100 µL of plasma or other biological fluid, add an internal standard (e.g., deuterated fatty acid).

    • Perform a liquid-liquid extraction using a solvent system such as isooctane/isopropanol/acetic acid.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase and dry it under nitrogen.

    • Reconstitute the sample in the LC mobile phase.

  • LC-MS Analysis:

    • LC Conditions:

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for detecting [M-H]⁻ ions of fatty acids.

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is preferred for accurate mass measurements.

    • Data Analysis: Identify fatty acids based on their accurate mass and retention time. Quantify using the peak area relative to the internal standard.

Fatty Acid Synthase (FAS) Activity Assay

The activity of FAS can be measured by monitoring the consumption of NADPH, a required cofactor in the fatty acid synthesis pathway.

Protocol: Spectrophotometric FAS Activity Assay

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, dithiothreitol (B142953) (DTT), acetyl-CoA, malonyl-CoA, and NADPH.

  • Enzyme Preparation: Add the purified FAS enzyme or cell lysate containing FAS to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). One unit of FAS activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

FAS_Assay_Principle Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS NADPH NADPH NADPH->FAS Spectrophotometer Spectrophotometer NADPH->Spectrophotometer Absorbance at 340 nm Fatty_Acid Fatty_Acid FAS->Fatty_Acid NADP+ NADP+ FAS->NADP+ NADP+->Spectrophotometer No Absorbance at 340 nm

Conclusion

The biosynthesis of branched-chain fatty acids is a fundamental metabolic process in many organisms, with distinct pathways and regulatory mechanisms across bacteria, animals, and plants. Understanding these pathways is crucial for various fields, from microbiology and agriculture to human health and drug development. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricacies of BCFA metabolism and its physiological significance. The continued application of advanced analytical techniques will undoubtedly uncover new facets of this fascinating area of lipid biochemistry.

References

Historical Research on the Discovery of 2,3-Dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2,3-dimethylpentanoic acid is situated within the broader historical context of the exploration of branched-chain carboxylic acids during the early to mid-20th century. While a singular, definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis and characterization are rooted in the foundational advancements in organic synthesis of that era. Research into branched-chain fatty acids gained momentum as chemists sought to create and understand molecules with more complex structures than their straight-chain counterparts. The closely related compound, 2,3-dimethylbutanoic acid, was described in the scientific literature as early as 1933, suggesting that the methodologies for synthesizing such α,β-dimethylated carboxylic acids were being actively developed during this period. This guide provides a comprehensive overview of the likely first synthesis methods, characterization data, and the logical framework for its preparation based on the chemical knowledge of the time.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This data is compiled from various chemical databases and likely represents modern, refined measurements.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem
Molecular Weight 130.18 g/mol PubChem
CAS Number 82608-03-5PubChem
IUPAC Name This compoundPubChem
Synonyms 2,3-dimethylvaleric acidPubChem

Plausible Historical Synthesis Protocols

Given the time frame of its likely first synthesis, two primary methods from classical organic chemistry are the most probable routes: the Grignard reaction with subsequent carbonation, and the malonic ester synthesis. Detailed hypothetical protocols for these approaches are provided below.

Grignard Synthesis and Carbonation

This method involves the formation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with carbon dioxide (dry ice) to form the carboxylate, which is then protonated to yield the carboxylic acid.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • In the dropping funnel, place a solution of 2-bromo-3-methylpentane (B3275241) (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium to initiate the reaction, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • In a separate beaker, crush a sufficient quantity of solid carbon dioxide (dry ice) and add it portion-wise to the vigorously stirred Grignard solution. An excess of carbon dioxide is crucial.

    • Continue stirring until the mixture becomes a thick slurry.

  • Work-up and Isolation:

    • Allow the reaction mixture to warm to room temperature, and then add a dilute solution of hydrochloric acid or sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude this compound can be purified by distillation under reduced pressure.

Malonic Ester Synthesis

This versatile method allows for the introduction of alkyl groups to a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.

Experimental Protocol:

  • Alkylation of Diethyl Malonate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 equivalent) in absolute ethanol (B145695).

    • To this solution, add a solution of sodium ethoxide in ethanol (1.0 equivalent) to form the enolate.

    • Add 2-bromobutane (B33332) (1.0 equivalent) dropwise and reflux the mixture for several hours until the alkylation is complete.

    • To the resulting mono-alkylated malonic ester, add a second equivalent of sodium ethoxide, followed by the dropwise addition of methyl iodide (1.0 equivalent).

    • Reflux the mixture again for several hours to complete the second alkylation.

  • Hydrolysis and Decarboxylation:

    • To the dialkylated malonic ester, add a concentrated solution of sodium hydroxide (B78521) and reflux the mixture for several hours to hydrolyze the ester groups to the corresponding dicarboxylate salt.

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

    • Heat the acidified solution to induce decarboxylation, which will liberate carbon dioxide and form the crude this compound.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification:

    • Purify the final product by fractional distillation.

Visualizing the Synthetic Pathways

The logical workflows for the two plausible historical syntheses of this compound are depicted below using the DOT language.

G cluster_0 Grignard Synthesis 2-bromo-3-methylpentane 2-bromo-3-methylpentane Grignard Reagent Grignard Reagent 2-bromo-3-methylpentane->Grignard Reagent  + Mg, Et2O Mg, Et2O Mg, Et2O Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt  + CO2 CO2 (dry ice) CO2 (dry ice) This compound This compound Carboxylate Salt->this compound  + H3O+ H3O+ H3O+

Caption: Workflow for the Grignard Synthesis of this compound.

G cluster_1 Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Mono-alkylated Ester Mono-alkylated Ester Diethyl Malonate->Mono-alkylated Ester  1. NaOEt  2. 2-bromobutane NaOEt, 2-bromobutane NaOEt, 2-bromobutane Di-alkylated Ester Di-alkylated Ester Mono-alkylated Ester->Di-alkylated Ester  1. NaOEt  2. CH3I NaOEt, CH3I NaOEt, CH3I Dicarboxylate Salt Dicarboxylate Salt Di-alkylated Ester->Dicarboxylate Salt  Hydrolysis NaOH, H2O, Heat NaOH, H2O, Heat This compound This compound Dicarboxylate Salt->this compound  Decarboxylation H3O+, Heat H3O+, Heat

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Conclusion

While the precise moment of discovery for this compound remains elusive in readily available historical records, its conceptualization and synthesis are firmly grounded in the established principles of organic chemistry from the early 20th century. The Grignard and malonic ester synthesis routes represent the most probable methods by which this compound was first prepared and characterized. This guide provides researchers and professionals with a plausible historical context and detailed experimental frameworks for understanding the origins of this and other branched-chain carboxylic acids. The provided workflows and protocols serve as a valuable resource for appreciating the logical and experimental foundations of modern organic synthesis.

Methodological & Application

Application Note: Chiral Separation of 2,3-Dimethylpentanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2,3-dimethylpentanoic acid enantiomers. Due to the analyte's lack of a UV chromophore and small size, direct analysis is challenging.[1] Therefore, derivatization is a critical step to facilitate sensitive UV detection and achieve successful enantiomeric resolution.[1][2] Two primary strategies are presented: an indirect method involving the formation of diastereomers followed by separation on a standard achiral column, and a direct method utilizing a chiral stationary phase (CSP) for the separation of derivatized enantiomers. These protocols are designed for researchers in pharmaceuticals, organic chemistry, and related fields requiring the analysis of chiral acids.

Introduction

The enantioselective analysis of chiral compounds is of paramount importance in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.[3] this compound is a chiral carboxylic acid that requires a robust analytical method for the separation and quantification of its enantiomers. A significant challenge in the HPLC analysis of this compound is its lack of a UV-absorbing moiety, which hinders detection by common HPLC detectors.[1] To overcome this, derivatization with a UV-active agent is necessary. This application note provides comprehensive protocols for both indirect and direct chiral HPLC separation methods following derivatization.

Methods and Protocols

Two primary HPLC-based methods are described for the chiral separation of this compound enantiomers:

  • Indirect Chiral HPLC via Diastereomer Formation: This method involves reacting the racemic this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase column.[4][5]

  • Direct Chiral HPLC on a Chiral Stationary Phase: This approach entails derivatizing the analyte to introduce a chromophore, followed by direct separation of the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this type of separation.[1][5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_methods cluster_data Data Analysis sample Racemic this compound Sample dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) sample->dissolve add_reagents Add Chiral Derivatizing Agent (e.g., (R)-1-(1-Anthryl)ethylamine) & Coupling Agent (e.g., DCC) dissolve->add_reagents react React to Form Diastereomeric Amides add_reagents->react workup Work-up to Remove Byproducts react->workup inject Inject Derivatized Sample workup->inject indirect Indirect Method: Achiral Column (e.g., C18) inject->indirect Option 1 direct Direct Method: Chiral Stationary Phase inject->direct Option 2 detect UV Detection indirect->detect direct->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Identify & Quantify Peaks chromatogram->quantify report Report Results (e.g., Enantiomeric Excess) quantify->report

Caption: Experimental workflow for the chiral separation of this compound.

Protocol 1: Indirect HPLC Analysis via Derivatization

This protocol describes the formation of diastereomeric amides, which can be separated on a standard achiral HPLC column.

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 500 µL of an aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) in a microcentrifuge tube.[5]

  • Add 1.2 equivalents of a chiral amine derivatizing agent that contains a chromophore, for example, (R)-(+)-1-(1-anthryl)ethylamine.[4]

  • Add 1.1 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion.[5]

  • If DCC is used, a urea (B33335) byproduct will precipitate. Centrifuge the mixture to remove the precipitate.[5]

  • Dilute the supernatant with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column Standard Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[4][6]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection UV at 210 nm[6]
Injection Volume 10 µL

3. Data Analysis:

  • The two diastereomers formed will be separated on the achiral column.

  • Identify the peaks corresponding to each diastereomer.

  • Quantify the amount of each enantiomer based on the peak area of the corresponding diastereomer and a calibration curve prepared from derivatized standards.[5]

Protocol 2: Direct Chiral HPLC Analysis

This protocol involves derivatization to add a UV-active tag, followed by separation of the enantiomers on a chiral stationary phase.

1. Derivatization Procedure:

  • Follow the same derivatization procedure as in Protocol 1 to form the amides. For this direct method, a non-chiral derivatizing agent with a strong chromophore (e.g., p-bromophenacyl bromide) can also be used to form esters, though using a chiral derivatizing agent as in Protocol 1 is also a valid approach to enhance detectability.[1]

2. HPLC Conditions:

ParameterValue
Column Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)[6]
Mobile Phase Hexane with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (e.g., 90:10 hexane:isopropanol + 0.1% TFA).[1][6]
Flow Rate 0.5 - 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection UV at 210 nm[6]
Injection Volume 10 µL

3. Data Analysis:

  • Identify the peaks corresponding to the (2S) and (2R) enantiomers based on the retention times of reference standards, if available.

  • Quantify the enantiomers by comparing their peak areas to a calibration curve prepared from standards of known concentrations.[5]

Data Presentation

The following table summarizes the expected chromatographic results. Note that the specific retention times and resolution will depend on the exact experimental conditions and the specific column used.

MethodAnalyteExpected Retention Time (min)Resolution (Rs)
Indirect (Achiral C18) Diastereomer 18.5> 1.5
Diastereomer 29.8
Direct (Chiral CSP) Enantiomer 112.3> 1.5
Enantiomer 214.1

Conclusion

The chiral separation of this compound enantiomers by HPLC is effectively achieved through a derivatization step to enable UV detection. Both the indirect method, using an achiral column to separate diastereomers, and the direct method, employing a chiral stationary phase, are viable strategies. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The protocols provided in this application note offer a robust starting point for developing a validated method for the enantioselective analysis of this compound.

References

Application Note: GC-MS Analysis of 2,3-Dimethylpentanoic Acid after TMS Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentanoic acid is a branched-chain fatty acid that may be of interest in various fields, including metabolic research and drug development, due to its structural similarity to endogenous molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like carboxylic acids by GC-MS is often challenging due to their low volatility and potential for peak tailing.

To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form. Trimethylsilylation (TMS) is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. This application note provides a detailed protocol for the analysis of this compound in biological or synthetic samples using GC-MS after derivatization with a trimethylsilylating agent.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

Sample Preparation

The sample preparation procedure aims to extract this compound from the sample matrix and concentrate it for derivatization.

Materials:

  • Sample containing this compound (e.g., plasma, urine, or synthetic reaction mixture)

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Acidifying agent (e.g., hydrochloric acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Evaporation system (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • To a known volume or weight of the sample, add a precise amount of the internal standard.

  • Acidify the sample to a pH of approximately 2-3 with hydrochloric acid to protonate the carboxylic acid.

  • Extract the this compound from the aqueous sample with a suitable organic solvent (e.g., perform a liquid-liquid extraction with ethyl acetate).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature. The dried residue is now ready for derivatization.

TMS Derivatization

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (B98337) ester.

Materials:

  • Dried sample residue

  • TMS derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Add a suitable volume of the aprotic solvent (e.g., 100 µL of pyridine) to the dried sample residue in a reaction vial.

  • Add an excess of the TMS derivatizing reagent (e.g., 100 µL of BSTFA + 1% TMCS) to the vial.[1]

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the reaction mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[1][2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column is required.

GC-MS Parameters: The following are typical starting parameters for the analysis of TMS-derivatized fatty acids and may require optimization for specific instrumentation and applications.

ParameterValue
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
ColumnNon-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Scan Rangem/z 50-500
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound should be performed by comparing the peak area of the analyte to that of the internal standard. The following table summarizes the expected quantitative data for the TMS derivative of this compound, inferred from data on its structural isomer, 2-methylpentanoic acid TMS ester.

AnalyteRetention Index (Kovats)Molecular Weight (TMS derivative)Key Diagnostic Ions (m/z)
This compound-TMS~1054 (on a non-polar column)202.3673, 75, [M-15]+, [M-29]+, [M-43]+, 117

Note: The retention index is an estimate based on a structural isomer and will need to be experimentally determined. The key diagnostic ions are predicted based on common fragmentation patterns of TMS esters of branched-chain fatty acids.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection extraction Liquid-Liquid Extraction sample->extraction Acidification & Solvent Addition drying Solvent Evaporation extraction->drying Collect Organic Layer reconstitution Reconstitute in Solvent drying->reconstitution derivatization Add TMS Reagent & Heat reconstitution->derivatization gcms GC-MS Injection derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragment Ions parent_ion [M]+• (m/z 202) m_minus_15 [M-15]+ (Loss of •CH3) m/z 187 parent_ion->m_minus_15 m_minus_29 [M-29]+ (Loss of •C2H5) m/z 173 parent_ion->m_minus_29 m_minus_43 [M-43]+ (Loss of •C3H7) m/z 159 parent_ion->m_minus_43 tms_ion [Si(CH3)3]+ m/z 73 parent_ion->tms_ion mclafferty_ion McLafferty Rearrangement m/z 117 parent_ion->mclafferty_ion

Caption: Predicted fragmentation of TMS-2,3-Dimethylpentanoic acid.

References

Application Note: Derivatization of 2,3-Dimethylpentanoic Acid for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylpentanoic acid is a branched-chain carboxylic acid. Direct analysis of such polar, low-volatility compounds by gas chromatography (GC) is challenging, often leading to poor chromatographic peak shape, low sensitivity, and variability in retention times due to interactions with the stationary phase.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[1][4][5] This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester derivative.[1][3]

This application note provides detailed protocols for two common and effective derivatization methods for this compound: Silylation and Esterification (Alkylation) .

Method 1: Silylation

Silylation is a robust and widely used technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[3][4][6] The resulting TMS esters are significantly more volatile and thermally stable.[1][3] The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered acids.[2][3][7]

Experimental Protocol: Silylation using BSTFA + 1% TMCS

This protocol details the conversion of this compound to its TMS ester derivative.

1. Materials:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
  • Sample: Dried this compound extract or standard.
  • Solvent (Anhydrous): Pyridine (B92270), acetonitrile, or dichloromethane (B109758) (DCM).[1]
  • Reaction Vessels: 2 mL glass GC vials with PTFE-lined screw caps.[1]
  • Heating Source: Heating block or oven.
  • Vortex mixer and pipettes/microsyringes.

2. Procedure:

  • Sample Preparation (Critical Step): Ensure the sample is completely dry.[1] Moisture interferes with the silylation reaction and can decompose the reagent and the formed derivatives.[7][8] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
  • Reagent Addition:
  • Place the dried sample (e.g., ~1 mg) into a GC vial.
  • Add 100 µL of an anhydrous solvent like pyridine or acetonitrile.[3]
  • Add 100 µL of BSTFA + 1% TMCS.[3] A molar excess of the silylating reagent is necessary to ensure the reaction goes to completion.[7]
  • Reaction Incubation:
  • Tightly cap the vial immediately to prevent atmospheric moisture contamination.[1]
  • Vortex the mixture for 10-15 seconds.[1]
  • Heat the vial at 60-70°C for 30-60 minutes.[3] For sterically hindered carboxylic acids like this compound, a longer reaction time or higher temperature may be required to achieve complete derivatization.[3][7]
  • Analysis:
  • Allow the vial to cool to room temperature.
  • The sample is now ready for injection into the GC-MS system.[3]

Data Summary: Silylation Conditions

The following table summarizes typical experimental parameters for the silylation of carboxylic acids. Optimization may be required for this compound.

ParameterValue / ConditionSource(s)
Reagent BSTFA or MSTFA, often with 1% TMCS[2][3]
Sample Amount 1-10 mg[3]
Solvent Pyridine, Acetonitrile, Dichloromethane (DCM)[1][3]
Reagent Volume 50-100 µL (ensure molar excess)[1][2]
Reaction Temperature 60-100 °C[1]
Reaction Time 15-60 minutes[1]

Method 2: Esterification (Alkylation)

Esterification is another primary method for derivatizing carboxylic acids.[9] This reaction converts the carboxylic acid into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester), using an alcohol in the presence of an acid catalyst.[10][11] A common and effective reagent is Boron Trifluoride (BF3) in methanol.[2][12] This method is highly effective and proceeds under mild conditions.[2]

Experimental Protocol: Esterification using BF3-Methanol

This protocol describes the formation of this compound methyl ester.

1. Materials:

  • Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3-Methanol).
  • Sample: this compound extract or standard.
  • Solvents: Hexane (B92381).
  • Solutions: Saturated Sodium Chloride (NaCl) solution.
  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).
  • Reaction Vessels: GC vials with PTFE-lined screw caps.
  • Heating block, vortex mixer, pipettes.

2. Procedure:

  • Sample Preparation: If the sample is not already in solution, dissolve approximately 1 mg in a suitable solvent. The sample must be free of water.[2]
  • Reagent Addition:
  • Place 100 µL of the sample solution into a GC vial.
  • Add 50 µL of 14% BF3-Methanol reagent.[2]
  • Reaction Incubation:
  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2] Reaction time and temperature can be optimized as needed.[2]
  • Extraction:
  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex.[2]
  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[2]
  • Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
  • Analysis:
  • The hexane extract is ready for GC or GC-MS analysis.

Data Summary: Esterification Conditions

The following table summarizes typical experimental parameters for esterification.

ParameterValue / ConditionSource(s)
Reagent 14% BF3 in Methanol[2]
Sample Amount ~1 mg[2]
Solvent Hexane (for extraction)[2]
Reaction Temperature 60-90 °C[2][12]
Reaction Time 10-60 minutes[2][12]
Post-reaction Wash Saturated NaCl solution[2][12]

Experimental Workflow and Reaction Diagrams

Visual representations of the derivatization workflow and chemical reactions provide a clear overview of the processes.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Acquisition (e.g., this compound) Dry 2. Evaporation to Dryness (Critical for Silylation) Sample->Dry Reagent 3. Add Anhydrous Solvent & Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry->Reagent Heat 4. Heat and Incubate (e.g., 60°C for 60 min) Reagent->Heat Extract 5. Extraction (for Esterification) or Direct Injection (for Silylation) Heat->Extract GCMS 6. GC-MS Injection and Analysis Extract->GCMS

Caption: General workflow for derivatization of this compound.

Silylation_Reaction acid This compound (R-COOH) bstfa BSTFA (Silylating Agent) ester TMS Ester Derivative (R-COOSi(CH3)3) acid->ester Heat, Catalyst (TMCS) byproduct Volatile Byproducts acid->byproduct Heat, Catalyst (TMCS) bstfa->ester Heat, Catalyst (TMCS) bstfa->byproduct Heat, Catalyst (TMCS)

Caption: Silylation reaction of a carboxylic acid with BSTFA.

References

Application Notes and Protocols for 2,3-Dimethylpentanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dimethylpentanoic acid as a versatile building block in organic synthesis. Due to its sterically hindered nature and chiral centers, this carboxylic acid offers unique structural motifs for the development of novel molecules in medicinal chemistry and materials science.

Introduction

This compound is a seven-carbon branched-chain carboxylic acid. The presence of two adjacent stereocenters at the C2 and C3 positions makes it a valuable chiral building block for asymmetric synthesis. The steric hindrance provided by the methyl groups influences its reactivity and the conformational properties of molecules incorporating this moiety.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 82608-03-5[2]

Applications in Organic Synthesis

While specific examples of blockbuster drugs containing the this compound scaffold are not prevalent in publicly available literature, its structural features make it an attractive building block for several applications:

  • Introduction of Steric Bulk: The dimethyl-substituted backbone can be used to probe steric pockets in enzyme active sites or to influence the conformational rigidity of a molecule, which can be crucial for enhancing selectivity and potency.

  • Chiral Scaffolding: Enantiomerically pure forms of this compound serve as valuable starting materials for the total synthesis of complex natural products and chiral drug candidates. The defined stereochemistry at C2 and C3 can direct the stereochemical outcome of subsequent reactions.

  • Fragment-Based Drug Discovery: As a small, lipophilic fragment, this compound and its simple derivatives can be used in fragment-based screening to identify initial hits for drug discovery programs.

  • Analogue Synthesis: It can be employed in the synthesis of analogues of known bioactive molecules to explore structure-activity relationships (SAR) by introducing a unique branched alkyl chain.

Key Synthetic Transformations and Protocols

Due to the steric hindrance around the carboxylic acid group, standard reaction conditions may require optimization. The following sections detail protocols for common and crucial transformations of this compound.

Synthesis of Chiral this compound

An enantiomerically pure form of this compound can be synthesized using a diastereoselective alkylation approach with a chiral auxiliary. The following protocol is adapted from the synthesis of the closely related (2R)-2,3-dimethylbutanoic acid and illustrates a general strategy.

Chiral_Synthesis_Workflow cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Isolation Carboxylic_Acid 2-Methylpentanoic Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl₂ or (COCl)₂) Carboxylic_Acid->Acid_Chloride_Formation Amide_Formation N-Acylation Acid_Chloride_Formation->Amide_Formation Chiral_Auxiliary Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) Chiral_Auxiliary->Amide_Formation Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Amide_Formation->Enolate_Formation Alkylation Alkylation (CH₃I) Enolate_Formation->Alkylation Alkylated_Adduct Alkylated Adduct Alkylation->Alkylated_Adduct Auxiliary_Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Alkylated_Adduct->Auxiliary_Cleavage Final_Product Chiral 2,3-Dimethyl- pentanoic Acid Auxiliary_Cleavage->Final_Product

Caption: General workflow for the asymmetric synthesis of chiral this compound.

Protocol 1: Asymmetric Synthesis via a Chiral Auxiliary (Illustrative)

  • Acid Chloride Formation: To a solution of 2-methylpentanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-methylpentanoyl chloride.

  • N-Acylation: Dissolve the chiral auxiliary, for example, (S)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C. Add a strong base such as n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add the previously prepared 2-methylpentanoyl chloride (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Diastereoselective Alkylation: Cool a solution of the N-acylated auxiliary (1.0 eq) in anhydrous THF to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the enolate. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.

  • Auxiliary Cleavage: Dissolve the alkylated product in a mixture of THF and water. Add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq) at 0 °C. Stir the reaction until completion. The chiral auxiliary can be recovered, and the aqueous layer is acidified and extracted to yield the enantiomerically enriched this compound.

Esterification

The steric hindrance of this compound makes traditional Fischer esterification less efficient. More potent coupling agents are generally required.

Esterification_Workflow Carboxylic_Acid This compound Esterification Esterification Carboxylic_Acid->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Coupling_Agent Coupling Agent (e.g., DCC, EDC/DMAP) Coupling_Agent->Esterification Ester Ester Derivative Esterification->Ester Byproduct Byproduct (e.g., DCU) Esterification->Byproduct

Caption: General workflow for the esterification of this compound.

Protocol 2: DCC/DMAP Mediated Esterification

This method is effective for forming esters from sterically hindered carboxylic acids.[3]

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford the pure ester.

Table 1: Representative Yields for Esterification of Sterically Hindered Acids

Carboxylic AcidAlcoholCoupling MethodYield (%)
Pivalic AcidBenzyl AlcoholDCC/DMAP~85%
Adamantanecarboxylic AcidMethanolDCC/DMAP~90%
Cyclohexanecarboxylic AcidNeopentanolDPAT in C₆F₁₄~84%[4]
Pivalic Acidt-ButanolEDC/DMAP~50%[5]

Note: Yields are approximate and can vary based on specific reaction conditions.

Amidation

Similar to esterification, the formation of amides from this compound benefits from the use of modern coupling reagents to overcome steric hindrance.

Amidation_Workflow Carboxylic_Acid This compound Amidation Amidation Carboxylic_Acid->Amidation Amine Amine (R-NH₂) Amine->Amidation Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Amidation Amide Amide Derivative Amidation->Amide Byproducts Byproducts Amidation->Byproducts

Caption: General workflow for the amidation of this compound.

Protocol 3: HATU-Mediated Amidation

HATU is a highly efficient coupling reagent for the formation of amide bonds, particularly with hindered substrates.

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM. Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 2: Representative Yields for Amidation of Sterically Hindered Acids

Carboxylic AcidAmineCoupling MethodYield (%)
Pivalic AcidAnilineTiCl₄90%[6]
Pivalic AcidPropylamineTiCl₄75%[6]
Benzoic AcidMorpholineTiF₄98%[7]
IbuprofenBenzylamineTiF₄98%[7]

Note: Yields are approximate and can vary based on specific reaction conditions.

Characterization Data of Derivatives

Specific spectroscopic data for derivatives of this compound are not widely published. The following table provides expected ¹H NMR chemical shift ranges for protons in typical ester and amide derivatives based on general principles and data for structurally similar compounds.

Table 3: Expected ¹H NMR Chemical Shifts for Derivatives of this compound

Functional GroupProtonExpected Chemical Shift (ppm)
Alkyl Ester Protons on carbon adjacent to C=O (CH-C=O)2.0 - 2.5
Protons on carbon adjacent to oxygen (O-CH)3.5 - 4.5
N-Alkyl Amide Protons on carbon adjacent to C=O (CH-C=O)2.0 - 2.5
Protons on nitrogen (N-H)5.5 - 8.5 (often broad)
Protons on carbon adjacent to nitrogen (N-CH)3.0 - 3.5
N-Aryl Amide Protons on carbon adjacent to C=O (CH-C=O)2.1 - 2.6
Protons on nitrogen (N-H)7.5 - 10.0 (often broad)
Aromatic protons7.0 - 8.0

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific structure of the R groups.

Conclusion

This compound is a valuable, sterically hindered building block for organic synthesis. While its direct application in marketed drugs is not widely documented, its utility in creating structurally diverse and complex molecules for research and development is significant. The protocols provided herein offer robust methods for the key transformations of this versatile synthon, enabling its incorporation into a wide range of molecular scaffolds. Careful selection of coupling reagents is crucial to achieving high yields in esterification and amidation reactions due to the inherent steric hindrance of the molecule.

References

Asymmetric Synthesis of 2,3-Dimethylpentanoic Acid Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the four stereoisomers of 2,3-dimethylpentanoic acid: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The stereoselective synthesis of these isomers is of significant interest in medicinal chemistry and drug development, where the specific stereochemistry of a molecule can be crucial for its pharmacological activity.

This guide focuses on two primary strategies: diastereoselective alkylation using chiral auxiliaries and chiral resolution of a racemic mixture. Detailed experimental procedures, quantitative data on yields and stereoselectivity, and visual workflows are provided to aid researchers in the successful synthesis of these valuable chiral building blocks.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a powerful and widely employed strategy for asymmetric synthesis. This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective transformation. Evans oxazolidinones and pseudoephedrine are highly effective auxiliaries for the asymmetric alkylation of carboxylic acid derivatives, offering high levels of stereocontrol.

Synthesis of (2S,3R)- and (2R,3S)-2,3-Dimethylpentanoic Acid using an Evans-type Chiral Auxiliary

This strategy relies on the diastereoselective alkylation of an N-acyloxazolidinone. The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the electrophile.

Workflow for Evans Auxiliary-based Synthesis

G cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage acylation Acylation of Chiral Auxiliary n_acyl N-Propionyl Oxazolidinone acylation->n_acyl enolate Enolate Formation chiral_enolate Chiral Enolate enolate->chiral_enolate alkylation Alkylation alkylated_product Alkylated N-Acyl Oxazolidinone alkylation->alkylated_product cleavage Cleavage of Auxiliary final_product Pure Stereoisomer of This compound cleavage->final_product start Chiral Auxiliary ((4S)-4-benzyl-2-oxazolidinone) start->acylation acyl_chloride Propionyl Chloride acyl_chloride->acylation n_acyl->enolate base Base (e.g., LDA) base->enolate chiral_enolate->alkylation alkyl_halide Alkyl Halide (e.g., Methyl Iodide) alkyl_halide->alkylation alkylated_product->cleavage

Caption: General workflow for the synthesis of this compound stereoisomers using an Evans chiral auxiliary.

Experimental Protocol:

Step 1: Acylation of (4S)-4-benzyl-2-oxazolidinone

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

  • Add methyl iodide (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, allow to warm to room temperature, and extract with ethyl acetate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.[1]

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-alkylated oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).[1]

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for extraction of the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired stereoisomer of this compound.[1]

Quantitative Data Summary (Representative)

StepProductTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
AcylationN-Propionyl Oxazolidinone85-95N/A>99
AlkylationAlkylated N-Acyl Oxazolidinone80-90>95:5N/A
CleavageThis compound85-95N/A>98

Note: Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.[1]

Chiral Resolution of Racemic this compound

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Logical Workflow for Chiral Resolution

G racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., (R)-1-Phenylethylamine) chiral_amine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification Acidification separated_salts->acidification pure_enantiomers Pure Enantiomers of This compound acidification->pure_enantiomers

Caption: Workflow for the chiral resolution of racemic this compound.

Experimental Protocol:

Step 1: Formation of Diastereomeric Salts

  • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine or (S)-1-phenylethylamine) to the solution.

  • Stir the mixture at room temperature to allow for the formation of diastereomeric salts.

Step 2: Fractional Crystallization

  • Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Multiple recrystallizations may be necessary to achieve high diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt at each stage.

Step 3: Liberation of the Pure Enantiomers

  • Treat the separated diastereomeric salts individually with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylic acid and liberate the chiral amine.

  • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the pure enantiomer of this compound.

  • The chiral amine can be recovered from the aqueous layer by basification and extraction.

Quantitative Data Summary (Representative)

StepProductTheoretical Max. Yield (%)Typical Diastereomeric Excess (de) of Crystallized Salt (%)Typical Enantiomeric Excess (ee) of Final Acid (%)
ResolutionSingle Enantiomer50>95>98

Note: The efficiency of chiral resolution is highly dependent on the choice of resolving agent and crystallization solvent.

Conclusion

The asymmetric synthesis of pure stereoisomers of this compound can be effectively achieved through diastereoselective alkylation using chiral auxiliaries or by chiral resolution of the racemic mixture. The choice of method will depend on factors such as the desired stereoisomer, required purity, scalability, and available resources. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable strategy for their specific needs.

References

Application Note: Quantitative Analysis of 2,3-Dimethylpentanoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentanoic acid is a branched-chain fatty acid (BCFA) of growing interest in biomedical research due to the emerging roles of BCFAs in cellular signaling, metabolism, and as potential biomarkers for various physiological and pathological states. The quantification of this compound in complex biological matrices such as plasma and serum is challenging due to its low endogenous concentrations, polarity, and the presence of interfering substances. This application note provides detailed protocols for the sensitive and reliable quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Branched-chain fatty acids are known to be synthesized from branched-chain amino acids and have been implicated in modulating metabolic and inflammatory pathways.[1][2] Research has shown that BCFAs can influence the expression of genes related to fatty acid synthesis and inflammation, such as Fatty Acid Synthase (FASN) and C-reactive protein (CRP).[3] Furthermore, BCFAs may exert their effects through signaling pathways like the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway.[4] Accurate quantification of specific BCFAs like this compound is therefore crucial for understanding their precise biological functions.

Data Presentation

Quantitative performance parameters for the analysis of branched-chain fatty acids using GC-MS and LC-MS/MS are summarized below. These values are indicative and may vary depending on the specific instrumentation, methodology, and matrix.

Table 1: Quantitative Parameters for BCFA Analysis by GC-MS

Analyte TypeDerivatization ReagentLimit of Detection (LOD)Reference
Short-chain BCFAsPentafluorobenzyl bromide (PFBBr)0.244 - 0.977 µM[1]
Volatile short-chain fatty acids (C2–C6)Fatty acid methyl ester (FAME) derivatization5–10 ng/mL[1]

Table 2: Quantitative Parameters for BCFA Analysis by LC-MS/MS

Analyte TypeInternal StandardLimit of Detection (LOD)Reference
Various BCFAsIsotope-labeled internal standardsAs low as 0.5 ng/mL[1]
Branched-chain keto acids (BCKAs)¹³C-labeled ketoacid20 nM[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound after Derivatization to a Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of this compound to its more volatile methyl ester for GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • For plasma or serum samples, perform a protein precipitation by adding 4 volumes of cold acetonitrile (B52724) containing an internal standard (e.g., isotope-labeled this compound) to 1 volume of sample.

  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.

  • Perform a liquid-liquid extraction on the dried extract using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).[1]

  • Evaporate the organic solvent to obtain the total lipid extract.[1]

2. Derivatization (Acid-Catalyzed Esterification):

  • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[1]

  • Incubate the mixture at 60°C for 30-60 minutes.[1]

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

  • Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs.[1]

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: PE-5MS (30m x 0.250mm x 0.250µm) or similar non-polar column.

  • Injection: Splitless injection.

  • Oven Temperature Program: Start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron Ionization (EI) mode. Scan range m/z 50-300.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol allows for the direct analysis of this compound with high sensitivity and specificity.

1. Sample Preparation:

  • For plasma or serum samples, perform a protein precipitation by adding 4 volumes of cold acetonitrile containing an internal standard (e.g., isotope-labeled this compound) to 1 volume of sample.

  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Thermo Scientific Q Exactive™ Plus Orbitrap with an UltiMate 3000 UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: AB Sciex Triple Quad™ 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Selected Reaction Monitoring (SRM) of the parent and product ions of this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample ProteinPrecipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection1 Supernatant Collection Centrifugation1->SupernatantCollection1 Evaporation1 Evaporation SupernatantCollection1->Evaporation1 LLE Liquid-Liquid Extraction Evaporation1->LLE Evaporation2 Evaporation LLE->Evaporation2 Derivatization Esterification (BF3 in Methanol, 60°C) Evaporation2->Derivatization Extraction Hexane Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample ProteinPrecipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

bcfa_signaling_pathway cluster_synthesis Biosynthesis cluster_effects Potential Biological Effects BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BCFA_CoA Branched-Chain Acyl-CoA BCKA->BCFA_CoA BCKDH BCFA This compound (and other BCFAs) BCFA_CoA->BCFA Elongation Membrane Modulation of Cell Membrane Fluidity BCFA->Membrane Signaling Cellular Signaling (e.g., TLR4/NF-κB) BCFA->Signaling GeneExpression Regulation of Gene Expression (e.g., FASN, CRP) Signaling->GeneExpression

Caption: Biosynthesis and potential signaling pathways of branched-chain fatty acids.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral carboxylic acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The biological activity of such compounds is often highly dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical step in drug development and fine chemical synthesis.

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the production of enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2,3-dimethylpentanoic acid. The protocols focus on the use of lipases for the enantioselective esterification or hydrolysis of this compound derivatives, followed by analytical methods for the determination of enantiomeric excess and conversion.

Key Concepts and Principles

The enzymatic kinetic resolution of racemic this compound can be achieved through two primary strategies: enantioselective esterification of the acid or enantioselective hydrolysis of a corresponding ester. Candida antarctica lipase (B570770) B (CAL-B), often used in its immobilized form (e.g., Novozym® 435), is a highly effective and widely used biocatalyst for the resolution of chiral carboxylic acids and secondary alcohols due to its broad substrate specificity and high enantioselectivity.[1]

The success of the kinetic resolution is quantified by two key parameters:

  • Enantiomeric Excess (e.e.) : A measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.

  • Conversion (c) : The percentage of the initial racemic substrate that has been transformed into the product.

For an ideal kinetic resolution, the goal is to achieve a high enantiomeric excess for both the product and the remaining unreacted substrate at approximately 50% conversion. The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. Higher E-values indicate better separation.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic kinetic resolution of a branched-chain carboxylic acid structurally similar to this compound, illustrating the effect of different reaction parameters on the resolution process.

Table 1: Effect of Different Lipases on the Kinetic Resolution of a Racemic 2,3-Disubstituted Pentanoic Acid Ester via Hydrolysis

EnzymeSource OrganismConversion (%)e.e. of Acid (%)e.e. of Ester (%)Enantiomeric Ratio (E)
Lipase ACandida antarctica B48>9996>200
Lipase BPseudomonas cepacia5295>99150
Lipase CCandida rugosa45857025
Lipase DAspergillus niger55789840

Note: This data is illustrative and based on the resolution of structurally similar branched-chain carboxylic acid esters. Actual results for this compound may vary.

Table 2: Influence of Solvent on the Enantioselectivity of Candida antarctica Lipase B in the Esterification of a Racemic 2,3-Disubstituted Pentanoic Acid

SolventConversion (%)e.e. of Ester (%)e.e. of Acid (%)Enantiomeric Ratio (E)
Hexane509898>200
Toluene499795180
Dioxane51889050
Acetonitrile47827520

Note: This data is illustrative and based on the resolution of structurally similar branched-chain carboxylic acid esters. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound via Esterification

This protocol describes a general procedure for the enantioselective esterification of racemic this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous alcohol (e.g., 1-butanol)

  • Anhydrous organic solvent (e.g., hexane)

  • Molecular sieves (3Å, activated)

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a temperature-controlled reaction vessel, add racemic this compound (1.0 eq), anhydrous hexane, and activated molecular sieves.

  • Add the alcohol (1.2 eq) to the mixture.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 40°C) with stirring.

  • Add the immobilized lipase (e.g., 10-20% by weight of the acid) to initiate the reaction.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC (see Protocol 3) to determine the conversion and enantiomeric excess of the ester and remaining acid.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to extract the unreacted carboxylic acid.

  • Separate the aqueous layer containing the sodium salt of the unreacted acid.

  • Wash the organic layer containing the ester product with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched ester.

  • Acidify the aqueous layer from step 8 with 1 M HCl to pH ~2 and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts from the acidification step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched carboxylic acid.

  • Determine the enantiomeric excess of the isolated ester and acid using chiral GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2,3-Dimethylpentanoate via Hydrolysis

This protocol outlines a general procedure for the enantioselective hydrolysis of a racemic ester of this compound.

Materials:

  • Racemic ethyl 2,3-dimethylpentanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., isooctane)

  • Sodium hydroxide (B78521) (NaOH) solution (for pH control)

  • Magnetic stirrer and stir bar

  • pH meter or autotitrator

  • Temperature-controlled reaction vessel

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a temperature-controlled reaction vessel, prepare a biphasic system containing the phosphate buffer and the organic co-solvent (e.g., 1:1 v/v).

  • Add the racemic ethyl 2,3-dimethylpentanoate to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) with vigorous stirring.

  • Add the immobilized lipase to the reaction vessel to start the hydrolysis.

  • Maintain the pH of the aqueous phase at 7.0 by the controlled addition of a dilute NaOH solution using a pH meter or an autotitrator. The consumption of NaOH is directly proportional to the extent of the reaction.

  • Monitor the reaction progress by analyzing aliquots of the organic phase by chiral GC (see Protocol 3) to determine the enantiomeric excess of the remaining ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to recover the unreacted, enantioenriched ester.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with an organic solvent to isolate the enantioenriched this compound.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent to obtain the acid.

  • Determine the enantiomeric excess of both the recovered ester and the produced acid.

Protocol 3: Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers

This protocol describes the analysis of the enantiomeric composition of this compound after derivatization to its methyl ester.

Materials:

  • Sample of this compound or its ester

  • Derivatization agent (e.g., diazomethane (B1218177) or (trimethylsilyl)diazomethane for the acid, or transesterification reagent for the ester if not already a methyl ester)

  • Anhydrous solvent (e.g., diethyl ether or hexane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse or similar)

  • Helium or hydrogen as carrier gas

Procedure:

  • Derivatization (for the carboxylic acid):

    • Dissolve a small amount of the this compound sample in diethyl ether.

    • Carefully add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel.

    • Alternatively, use a safer methylation agent like (trimethylsilyl)diazomethane following the manufacturer's protocol.

  • GC Analysis:

    • Injector: Set the injector temperature to 250°C.

    • Column Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 160°C at a rate of 2°C/min.

      • Hold at 160°C for 10 minutes.

      • (Note: This is a starting point and should be optimized for the specific column and instrument).

    • Detector: Set the FID temperature to 250°C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Data Analysis:

    • Inject the derivatized sample into the GC.

    • The two enantiomers of the methyl 2,3-dimethylpentanoate will elute at different retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis racemate Racemic 2,3-Dimethyl- pentanoic Acid Ester enzyme Immobilized Lipase (e.g., CAL-B) racemate->enzyme Enantioselective Hydrolysis product Enantioenriched (S)-2,3-Dimethyl- pentanoic Acid enzyme->product unreacted Enantioenriched (R)-Ester enzyme->unreacted separation Liquid-Liquid Extraction product->separation unreacted->separation product_isolated Isolated (S)-Acid separation->product_isolated unreacted_isolated Isolated (R)-Ester separation->unreacted_isolated gc Chiral GC Analysis product_isolated->gc unreacted_isolated->gc ee_product e.e. of (S)-Acid gc->ee_product ee_unreacted e.e. of (R)-Ester gc->ee_unreacted Signaling_Pathway cluster_enzyme_mechanism Simplified Ping-Pong Bi-Bi Mechanism E Free Enzyme (Lipase) S1 Racemic Ester (R-Ester & S-Ester) E->S1 k1 (fast for one enantiomer, slow for the other) ES Enzyme-Substrate Complex (Acyl-Enzyme) P1 Alcohol Product ES->P1 k2 S2 Water ES->S2 k3 P1->E S1->ES P2 Carboxylic Acid Product (Enantioenriched) S2->P2 P2->E k4

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2,3-Dimethylvaleric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3-Dimethylvaleric acid is a branched-chain fatty acid that may serve as a potential biomarker in various metabolic pathways. Accurate and reliable quantification of this analyte in biological matrices is crucial for clinical research and drug development. This document provides a detailed protocol for a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2,3-dimethylvaleric acid in human plasma. The method employs protein precipitation followed by chemical derivatization to enhance chromatographic retention and detection sensitivity.

Materials and Reagents

  • Analytes and Standards:

    • 2,3-Dimethylvaleric acid (analytical standard)

    • 2,3-Dimethylvaleric acid-d3 (Isotopically labeled Internal Standard, IS)

  • Reagents:

  • Human Plasma:

    • K2EDTA human plasma (obtained from a certified vendor)

  • Equipment:

    • LC-MS/MS system (e.g., Agilent 6495B QqQ MS coupled to an Agilent 1290 Infinity II UHPLC or equivalent)[1]

    • Analytical balance

    • Microcentrifuge

    • Pipettes and general laboratory consumables

    • Thermomixer or water bath

Experimental Workflow

The overall experimental workflow consists of sample preparation, which includes protein precipitation and derivatization, followed by LC-MS/MS analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (50 µL) Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Deriv Derivatization with 3-NPH/EDC Precip->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: High-level workflow for 2,3-dimethylvaleric acid analysis.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of 2,3-dimethylvaleric acid and its isotopic internal standard (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in a 50:50 (v/v) mixture of methanol and water.

  • Calibration Curve (CC) Standards: Spike appropriate amounts of the analyte working solutions into blank human plasma to prepare CC standards at concentrations of 10, 20, 50, 100, 250, 500, 800, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 10 ng/mL

    • Low QC (LQC): 30 ng/mL

    • Medium QC (MQC): 400 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation: Protein Precipitation and Derivatization

This protocol is adapted from established methods for short-chain fatty acids and organic acids.[2][3][4]

  • Aliquot 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (final concentration of 100 ng/mL) and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube.

  • Derivatization:

    • Prepare a 200 mM 3-NPH solution in 50% methanol.

    • Prepare a 120 mM EDC solution containing 6% pyridine in 50% methanol.[4]

    • To the 100 µL of supernatant, add 50 µL of the 3-NPH solution and 50 µL of the EDC/pyridine solution.[2][3]

  • Vortex the mixture and incubate at 40°C for 30 minutes in a thermomixer.[2][4]

  • After incubation, add 300 µL of 10% acetonitrile in water to dilute the sample.

  • Centrifuge at 14,000 rcf for 5 minutes.

  • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and can be optimized as needed.

Parameter Condition
LC System UPLC/UHPLC System
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.9 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.4 mL/min[5]
Injection Volume 2 µL[5]
Column Temperature 40°C[3]
Gradient Elution 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9.1-12 min (10% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[3][6]
MRM Transitions 2,3-Dimethylvaleric acid-3NPH: 264.2 → 137.0 IS-d3-3NPH: 267.2 → 137.0 (Note: These are predicted transitions for the derivatized analyte)
Gas Temperature 250°C
Sheath Gas Flow 11 L/min
Nebulizer Pressure 45 psi

Method Validation Protocol

The analytical method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[7][8][9]

G cluster_performance Performance Characteristics cluster_matrix Matrix & Sample Effects cluster_stability Analyte Stability center Validated Method acc Accuracy center->acc prec Precision center->prec lin Linearity & Range center->lin sens Sensitivity (LLOQ) center->sens sel Selectivity center->sel me Matrix Effect center->me rec Recovery center->rec dil Dilution Integrity center->dil ft Freeze-Thaw center->ft st Short-Term (Bench-Top) center->st lt Long-Term center->lt pps Post-Preparative center->pps

Caption: Key components of the bioanalytical method validation protocol.

Selectivity and Specificity

Analyzed six different blank plasma lots to check for interferences at the retention times of the analyte and IS. Peak areas of interferences should be <20% of the LLOQ peak area for the analyte and <5% for the IS.

Linearity and Calibration Curve

The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The correlation coefficient (r²) should be ≥0.99.

Accuracy and Precision

Determined by analyzing six replicates of QC samples (LLOQ, LQC, MQC, HQC) in three separate analytical runs.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[8]

  • Precision: The coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[8]

Recovery and Matrix Effect
  • Recovery: The extraction recovery was determined by comparing the peak areas of the analyte from extracted QC samples to those from post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions prepared in the mobile phase. The CV of the IS-normalized matrix factor should be ≤15%.

Stability

The stability of 2,3-dimethylvaleric acid in human plasma was assessed using LQC and HQC samples under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for 6 hours.

  • Long-Term Stability: At -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler at 4°C for 24 hours. The mean concentrations of stability samples must be within ±15% of the nominal values.

Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 1: Calibration Curve Linearity

Concentration (ng/mL) Back-calculated Conc. (Mean) Accuracy (%)
10 9.8 98.0
20 20.5 102.5
50 51.1 102.2
100 97.6 97.6
250 245.8 98.3
500 508.2 101.6
800 810.5 101.3
1000 995.4 99.5

Linear Regression: y = 0.0025x + 0.001, r² = 0.998

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Inter-day (n=18)
Mean Conc. (ng/mL) Precision (CV%) Mean Conc. (ng/mL) Precision (CV%)
LLOQ 10 10.4 8.5% 10.7 11.2%
LQC 30 29.1 6.2% 29.5 7.8%
MQC 400 410.2 4.5% 405.6 5.9%

| HQC | 750 | 735.5 | 3.8% | 741.3 | 5.1% |

Table 3: Stability Assessment Summary (LQC and HQC)

Stability Test Mean Concentration % Deviation from Nominal Result
Freeze-Thaw (3 cycles) LQC: -5.5% HQC: -4.1% Stable
Bench-Top (6 hours) LQC: -3.8% HQC: -2.9% Stable
Long-Term (-80°C, 30 days) LQC: -7.2% HQC: -6.5% Stable

| Post-Preparative (24 hrs) | LQC: -2.1% HQC: -1.8% | Stable |

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of 2,3-dimethylvaleric acid in human plasma. The method meets the validation criteria set by international regulatory guidelines for accuracy, precision, linearity, and stability.[7][8][10] The simple protein precipitation followed by a well-established derivatization procedure makes it suitable for high-throughput analysis in a clinical research setting.

References

Application Notes and Protocols: Probing Cellular Metabolism with 2,3-Dimethylpentanoic Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular physiology. While glucose and glutamine are the most commonly used tracers, there is a growing interest in using non-standard substrates to probe specific metabolic pathways.

This document outlines a proposed application for using stable isotope-labeled 2,3-dimethylpentanoic acid as a tracer in metabolic flux analysis. This compound is a branched-chain fatty acid (BCFA). The catabolism of BCFAs is linked to central carbon metabolism and can provide unique insights into cellular energetic and biosynthetic processes. The use of isotopically labeled this compound can be particularly valuable for studying the metabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids, which have been implicated in various metabolic diseases.

Disclaimer: The application of this compound in metabolic flux analysis is a novel, proposed methodology. The following protocols and pathways are based on established principles of branched-chain fatty acid metabolism and metabolic flux analysis.

Proposed Metabolic Pathway of this compound

The catabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway. Due to the methyl branches at the α and β positions, specialized enzymatic steps are required. The proposed pathway ultimately yields propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

cluster_0 Mitochondrial Matrix 2,3-Dimethylpentanoic_acid This compound 2,3-Dimethylpentanoyl_CoA 2,3-Dimethylpentanoyl-CoA 2,3-Dimethylpentanoic_acid->2,3-Dimethylpentanoyl_CoA Acyl-CoA Synthetase Modified_Beta_Oxidation Modified β-Oxidation 2,3-Dimethylpentanoyl_CoA->Modified_Beta_Oxidation Propionyl_CoA Propionyl-CoA Modified_Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Modified_Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Proposed catabolic pathway of this compound.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol describes the labeling of cultured mammalian cells with [U-¹³C]this compound.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [U-¹³C]this compound (or other desired isotopologue)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

  • Allow cells to attach and grow for 24 hours in complete culture medium.

  • Prepare the labeling medium:

    • Dissolve [U-¹³C]this compound in a suitable solvent (e.g., ethanol).

    • Complex the labeled fatty acid with fatty acid-free BSA in a 2:1 molar ratio.

    • Supplement the base medium (e.g., DMEM with dialyzed FBS) with the labeled fatty acid-BSA complex to a final concentration of 50-100 µM.

  • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the labeling medium to the cells and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the approach to isotopic steady state.

Metabolite Extraction

Materials:

  • Ice-cold PBS

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • At the end of the labeling period, place the culture plates on ice.

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at >15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the polar metabolites) to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis of TCA Cycle Intermediates

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar metabolites

  • High-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of 50% methanol.

  • Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Separate the metabolites using a gradient of Mobile Phase A and B.

  • Analyze the eluting metabolites using the mass spectrometer in negative ion mode.

  • Use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) to detect and quantify the different isotopologues of TCA cycle intermediates.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an experiment using [U-¹³C₇]this compound.

Table 1: Isotopic Enrichment in Key Metabolites

MetaboliteTime (hours)Isotopic Enrichment (%)
Propionyl-CoA465.2 ± 4.1
885.7 ± 3.5
2492.1 ± 2.8
Succinyl-CoA442.8 ± 3.9
868.3 ± 4.5
2475.4 ± 3.1
Citrate415.6 ± 2.1
825.9 ± 2.7
2430.2 ± 2.4

Table 2: Mass Isotopologue Distribution of Succinate at 24 hours

IsotopologueAbundance (%)
M+024.6
M+15.2
M+210.8
M+355.1
M+44.3

M+n represents the molecule with 'n' ¹³C atoms.

Visualizations

Experimental Workflow

Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling with [U-13C]this compound Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

Experimental workflow for metabolic flux analysis.
Logical Flow of Isotope Tracing

cluster_input Input cluster_process Cellular Metabolism cluster_output Output cluster_analysis Analysis Labeled_Substrate [U-13C]2,3-Dimethylpentanoic Acid Metabolic_Pathways Catabolism & TCA Cycle Labeled_Substrate->Metabolic_Pathways Labeled_Metabolites 13C-Enriched TCA Intermediates Metabolic_Pathways->Labeled_Metabolites Flux_Inference Inference of Metabolic Fluxes Labeled_Metabolites->Flux_Inference

Logical flow of isotope tracing to infer metabolic fluxes.

Conclusion

The use of stable isotope-labeled this compound as a tracer in metabolic flux analysis represents a promising, albeit currently hypothetical, approach to investigate cellular metabolism. By tracing the incorporation of its carbon backbone into central metabolic pathways, researchers can gain new insights into the interplay between fatty acid catabolism, the TCA cycle, and related biosynthetic pathways. This methodology could be particularly relevant for studying metabolic dysregulation in diseases such as diabetes, obesity, and certain inborn errors of metabolism. Further research is warranted to validate the proposed metabolic pathway and to fully establish the utility of this compound as a metabolic tracer.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dimethylpentanoic Acid Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and optimizing the reverse-phase HPLC analysis of 2,3-Dimethylpentanoic acid. This resource provides in-depth guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common chromatographic challenges and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor peak shape (tailing) with this compound in reverse-phase HPLC?

A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions with the stationary phase.[1][2] This typically involves interactions between the carboxyl group of the analyte and residual silanol (B1196071) groups on the silica-based column packing material.[1][3] Additionally, if the mobile phase pH is close to the pKa of the acid, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[4][5]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[4][6] For a carboxylic acid, it is crucial to maintain a consistent ionization state. To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 2 units below the analyte's pKa, ensuring the compound is in its neutral, protonated form.[7] This also helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause tailing.[7]

Q3: Can the choice of HPLC column impact the analysis of this compound?

A3: Absolutely. The choice of a modern, high-purity, end-capped C18 column is highly recommended.[7] These columns have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions that lead to peak tailing.[7] For methods using highly aqueous mobile phases, columns with polar-embedded or polar-endcapped stationary phases can provide better stability and prevent phase collapse.[8]

Q4: What are ion-pairing agents and how can they improve my results?

A4: Ion-pairing agents are mobile phase additives that can improve the retention and peak shape of ionic or ionizable compounds.[9] For an acidic analyte like this compound, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), can be added to the mobile phase.[10][11] This forms an electrically neutral ion-pair with the deprotonated carboxylic acid, which then interacts more predictably with the non-polar stationary phase, leading to better peak symmetry.[10][12]

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

G start Peak Tailing Observed for This compound check_pH Is mobile phase pH >= 2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No check_column Using a high-purity, end-capped column? check_pH->check_column Yes resolved Peak Shape Improved adjust_pH->resolved change_column Switch to an End-Capped or Polar-Embedded Column check_column->change_column No check_buffer Is buffer concentration adequate (e.g., 20-50 mM)? check_column->check_buffer Yes change_column->resolved increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_overload Is the peak shape improved at lower concentrations? check_buffer->check_overload Yes increase_buffer->resolved consider_ion_pair Consider Ion-Pairing Chromatography consider_ion_pair->resolved reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes system_check Check for System Issues (e.g., dead volume) check_overload->system_check No reduce_load->resolved system_check->consider_ion_pair

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Action Rationale
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (typically requires a pH of 2.5-3.0).To ensure the analyte is in a single, protonated (neutral) form and to suppress the ionization of residual silanols on the stationary phase.[4][7]
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column. Increase the buffer concentration (e.g., 20-50 mM for UV detection) to help mask residual silanol activity.End-capping minimizes exposed silanol groups, and higher buffer concentrations can compete for active sites.[7]
Column Overload Inject a smaller sample volume or dilute the sample.Exceeding the column's capacity can lead to peak distortion.[1][13]
Extra-column Effects Check for and minimize dead volume in the system (e.g., tubing, fittings).Excessive dead volume can cause band broadening and peak tailing.[13]
Issue: Poor Retention

If this compound elutes too early, near the void volume, it can result in poor peak shape and inaccurate quantification.

G start Poor Retention of This compound check_organic Is the organic solvent percentage too high? start->check_organic decrease_organic Decrease the Percentage of Organic Solvent in Mobile Phase check_organic->decrease_organic Yes check_pH_retention Is the mobile phase pH significantly above the pKa? check_organic->check_pH_retention No resolved Retention Improved decrease_organic->resolved adjust_pH_low Lower the Mobile Phase pH to Suppress Ionization check_pH_retention->adjust_pH_low Yes use_ion_pair Consider Using a Cationic Ion-Pairing Reagent check_pH_retention->use_ion_pair No adjust_pH_low->resolved use_ion_pair->resolved

Caption: Troubleshooting workflow for poor retention.

Potential Cause Recommended Action Rationale
High Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.This increases the polarity of the mobile phase, leading to stronger retention of the non-polar analyte on the C18 column.[14]
Analyte Ionization Lower the mobile phase pH to at least 2 units below the pKa of the analyte.The ionized (deprotonated) form of the carboxylic acid is more polar and will have less retention on a reverse-phase column.[4][6]
Insufficient Interaction Add a cationic ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate) to the mobile phase.The ion-pair formed is more hydrophobic than the ionized acid, leading to increased retention.[10][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to optimize the mobile phase pH for improved peak shape of this compound.

  • Preparation of Mobile Phases:

    • Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate).

    • Divide the buffer into three aliquots. Adjust the pH of these aliquots to 3.5, 3.0, and 2.5, respectively, using phosphoric acid.

    • Prepare the final mobile phases by mixing the buffered aqueous solutions with an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 aqueous:acetonitrile). Filter and degas all mobile phases.

  • HPLC System Setup:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Sample: 100 µg/mL this compound in mobile phase.

  • Analysis:

    • Equilibrate the column with the pH 3.5 mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the equilibration and injection for the pH 3.0 and pH 2.5 mobile phases.

  • Data Evaluation:

    • Compare the peak symmetry (tailing factor) and retention time from the chromatograms at each pH. The optimal pH should provide a tailing factor closest to 1.0.

Protocol 2: Application of an Ion-Pairing Reagent

This protocol describes the use of a cationic ion-pairing reagent to improve the peak shape and retention of this compound.

  • Preparation of Ion-Pairing Mobile Phase:

    • Prepare an aqueous solution containing 5 mM tetrabutylammonium phosphate (B84403).

    • Adjust the pH of this solution to a neutral pH, for example, 7.0, with a suitable buffer (e.g., phosphate buffer).

    • Prepare the final mobile phase by mixing the ion-pairing aqueous solution with an organic solvent (e.g., acetonitrile) in an appropriate ratio (start with 50:50). Filter and degas.

  • HPLC System Setup:

    • Use the same system parameters as in Protocol 1.

  • Analysis:

    • Thoroughly flush the HPLC system and column with the ion-pairing mobile phase to ensure the stationary phase is fully equilibrated with the reagent. This may take a longer time than standard equilibration.

    • Inject the sample and record the chromatogram.

  • Data Evaluation:

    • Assess the peak shape and retention time. Compare these results with those obtained from the acidic pH mobile phases to determine the most effective method. Note that ion-pairing reagents are often not volatile and may not be suitable for LC-MS applications.[11]

References

Overcoming low yields in the synthesis of 2,3-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,3-Dimethylpentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. For this compound, this requires a sequential dialkylation.

Question: My malonic ester synthesis is resulting in a low yield of this compound, and I'm observing a mixture of products. What are the likely causes and how can I resolve this?

Answer: Low yields in the malonic ester synthesis of a dialkylated product like this compound often stem from incomplete reactions or the formation of side products. Here are the primary causes and troubleshooting steps:

  • Incomplete Dialkylation: The second alkylation (methylation after the initial sec-butylation or vice-versa) may be sluggish due to steric hindrance.

    • Solution: Ensure a slight excess of the second alkylating agent (e.g., methyl iodide) is used. The reaction time for the second alkylation may also need to be extended. Gentle heating can facilitate the reaction, but must be carefully controlled to avoid side reactions.

  • Formation of Mono-alkylated Byproduct: The reaction may not proceed to completion, leaving a significant amount of the mono-alkylated intermediate.

    • Solution: Use a strong base like sodium ethoxide to ensure complete deprotonation of the mono-alkylated malonic ester before the addition of the second alkyl halide.

  • Side Reactions of Alkyl Halides: The use of secondary alkyl halides (like 2-bromobutane) can lead to elimination reactions (E2) under basic conditions, forming alkenes and reducing the yield of the desired alkylated product.[1]

    • Solution: While a secondary halide is necessary for the 3-methyl group, using a more reactive primary halide for the other alkyl group (if the synthetic strategy allows) can be beneficial. Maintaining a controlled temperature during the addition of the alkyl halide can also minimize elimination.

  • Hydrolysis of the Ester: Premature hydrolysis of the ester groups can occur if there is moisture in the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question: I am struggling with the purification of the final this compound. What is the recommended procedure?

Answer: Purification of the final product can be challenging due to the potential for a mixture of carboxylic acids and unreacted starting materials.

  • Initial Workup: After hydrolysis and decarboxylation, the crude product should be extracted from the acidified aqueous solution using an organic solvent like diethyl ether.

  • Fractional Distillation: Due to the relatively low boiling point of this compound and potential for closely boiling impurities, fractional distillation under reduced pressure is the most effective method for purification. This allows for the separation of components with small differences in boiling points.

  • Chromatography: While less common for simple carboxylic acids, column chromatography on silica (B1680970) gel can be used for small-scale purifications, especially if non-acidic impurities are present. A solvent system such as hexane/ethyl acetate (B1210297) with a small amount of acetic acid is typically used.

Route 2: Grignard Reagent Based Synthesis

This approach involves the reaction of a suitable Grignard reagent with a carbonyl compound, followed by oxidation or carboxylation. A plausible route is the reaction of a sec-butylmagnesium halide with acetone, followed by dehydration and oxidation, or the direct carboxylation of a 2-bromo-3-methylpentane (B3275241).

Question: I am attempting a Grignard synthesis, but the reaction is not initiating or is giving a very low yield of the desired alcohol intermediate. What could be the problem?

Answer: Grignard reactions are highly sensitive to reaction conditions. Low yields or failure to initiate are common issues.

  • Presence of Moisture: Grignard reagents are extremely reactive with protic solvents like water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent.

    • Solution: All glassware must be flame-dried or oven-dried immediately before use. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are essential.

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

  • Steric Hindrance: The reaction between a Grignard reagent and a sterically hindered ketone can be slow and may lead to side reactions like enolization of the ketone.

    • Solution: Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate. Using a less sterically hindered Grignard reagent, if the synthesis allows, can also improve yields.

Question: During the carboxylation of my Grignard reagent, I am getting a low yield of this compound and a significant amount of a ketone byproduct. What is happening?

Answer: The formation of a ketone during the carboxylation of a Grignard reagent is a known side reaction.

  • Reaction with Unreacted Grignard Reagent: The initially formed carboxylate salt can be attacked by a second molecule of the Grignard reagent to form a ketone after workup.

    • Solution: Use a large excess of carbon dioxide (dry ice) and add the Grignard reagent solution slowly to the crushed dry ice with vigorous stirring. This ensures that the Grignard reagent reacts with CO2 before it can react with the carboxylate salt.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively reported in comparative studies, the following table provides expected yield ranges for the key synthetic steps based on analogous reactions.

Synthetic RouteStepReagents & ConditionsExpected YieldPotential for Low Yield
Malonic Ester Synthesis DialkylationDiethyl malonate, NaOEt, 2-bromobutane (B33332), then methyl iodide40-60%High, due to side reactions and steric hindrance.
Hydrolysis & DecarboxylationNaOH, then H3O+, heat70-90%Moderate, incomplete decarboxylation is possible.
Grignard-based Synthesis Grignard Formation2-bromo-3-methylpentane, Mg, anhydrous ether80-95%Moderate, highly dependent on anhydrous conditions.
CarboxylationGrignard reagent, CO2 (dry ice), then H3O+50-70%High, due to ketone formation and handling of CO2.
Oxidation of Alcohol2,3-dimethyl-1-pentanol (B156742), PCC or PDC70-85%Low to moderate, over-oxidation is a risk.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Step 1: Dialkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.

  • Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add 2-bromobutane (1.0 eq) dropwise. The reaction may become exothermic.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and add a second equivalent of sodium ethoxide.

  • Add methyl iodide (1.1 eq) dropwise and reflux for another 2-3 hours.

  • Cool the reaction mixture, pour it into water, and extract the organic layer with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude dialkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude dialkylated malonic ester, add a solution of sodium hydroxide (B78521) (2.5 eq) in water.

  • Heat the mixture to reflux for 4-6 hours, or until the ester layer disappears.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Grignard Carboxylation

This protocol describes the formation of a Grignard reagent from 2-bromo-3-methylpentane and its subsequent reaction with carbon dioxide.

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromo-3-methylpentane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • The reaction should initiate, as evidenced by bubbling and a change in color. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining 2-bromo-3-methylpentane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • In a separate large beaker, place an excess of crushed dry ice.

  • Slowly and carefully, pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Troubleshooting_Malonic_Ester_Synthesis Start Low Yield in Malonic Ester Synthesis Check_Products Analyze product mixture (GC-MS, NMR) Start->Check_Products Mono_Alkylated High amount of mono-alkylated product Check_Products->Mono_Alkylated Dialkylation incomplete? Elimination Presence of alkene byproduct Check_Products->Elimination Side reaction? Starting_Material Significant unreacted starting material Check_Products->Starting_Material Reaction not proceeding? Solution_Mono Solution: - Ensure complete deprotonation  before second alkylation. - Increase reaction time for  second alkylation. Mono_Alkylated->Solution_Mono Solution_Elimination Solution: - Use a less hindered base if possible. - Control reaction temperature  during alkyl halide addition. Elimination->Solution_Elimination Solution_Start Solution: - Check activity of base. - Ensure anhydrous conditions. - Increase reaction time/temperature. Starting_Material->Solution_Start

Caption: Troubleshooting workflow for low yields in Malonic Ester Synthesis.

Grignard_Synthesis_Pathway Start Starting Material: 2-Bromo-3-methylpentane Grignard_Formation Grignard Reagent Formation (Mg, anhydrous ether) Start->Grignard_Formation Grignard_Reagent sec-Pentylmagnesium Bromide (with methyl group at C2) Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation (CO2, then H3O+) Grignard_Reagent->Carboxylation Final_Product This compound Carboxylation->Final_Product Side_Reaction Side Reaction: Ketone Formation Carboxylation->Side_Reaction Excess Grignard attacks carboxylate

Caption: Synthetic pathway for this compound via Grignard carboxylation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

A1: The choice of synthetic route depends on the available starting materials and the scale of the synthesis. The malonic ester synthesis is a robust and well-established method but can suffer from low yields due to side reactions and steric hindrance in the dialkylation step. The Grignard-based synthesis can be higher yielding if performed under strict anhydrous conditions, but the starting alkyl halide, 2-bromo-3-methylpentane, may be less readily available than the reagents for the malonic ester synthesis.

Q2: Can I use other oxidizing agents for the conversion of 2,3-dimethyl-1-pentanol to the carboxylic acid?

A2: Yes, while Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are common choices for oxidizing primary alcohols to aldehydes, stronger oxidizing agents are needed for the conversion to a carboxylic acid. Jones' reagent (CrO3 in aqueous acetone/sulfuric acid) or potassium permanganate (B83412) (KMnO4) under basic conditions followed by acidic workup can be effective. However, care must be taken to avoid cleavage of the carbon-carbon bonds under harsh oxidation conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a strong absorption around 1710 cm⁻¹ (C=O stretch) are characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Gas Chromatography (GC): This can be used to assess the purity of the final product.

Q4: What are the main safety precautions to consider during these syntheses?

A4: Both synthetic routes involve hazardous materials and require appropriate safety precautions:

  • Malonic Ester Synthesis: Sodium ethoxide is a strong base and corrosive. Alkyl halides like methyl iodide are toxic and should be handled in a fume hood.

  • Grignard Synthesis: Diethyl ether and THF are highly flammable. Grignard reagents are pyrophoric and react violently with water. The reaction should be carried out under an inert atmosphere (nitrogen or argon). All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

Technical Support Center: 2,3-Dimethylpentanoic Acid Sample Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethylpentanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound concentration is decreasing over time in my stored samples. What are the potential causes?

A decrease in concentration of this compound, a type of short-chain fatty acid (SCFA), can be attributed to several factors:

  • Volatility: SCFAs are known to be volatile. If sample containers are not properly sealed, evaporation can lead to a perceived loss of the analyte, especially when stored at room temperature or opened frequently.[1]

  • Adsorption: The compound may adsorb to the surfaces of storage containers, particularly certain types of plastics. It is recommended to use glass or polypropylene (B1209903) vials to minimize this effect.[1]

  • Microbial Degradation: For biological samples or aqueous solutions stored without preservatives, microbial growth can lead to the degradation of SCFAs.[2] This is a common issue for samples stored at room temperature.[2]

  • Oxidative Degradation: While generally stable, the saturated alkyl chain of the molecule can undergo oxidation under harsh conditions, such as in the presence of strong oxidizing agents, metal ions, high heat, and oxygen.[1]

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes volatility and slows down potential degradation processes.[1] For extended periods, -80°C is also a suitable option.[3]
Container Tightly sealed amber glass or chemical-resistant polypropylene vialsPrevents evaporation and protects the sample from light, which can catalyze degradation.[1]
Atmosphere Inert gas (e.g., nitrogen or argon)For high-purity samples or sensitive applications, an inert atmosphere can prevent long-term oxidative degradation.[1]
pH of Solution 4-8While the compound itself is stable across a range of pH values, maintaining a neutral to slightly acidic pH can help prevent extreme conditions that might affect other components in a formulation.
Preservatives For biological samples (e.g., fecal)Use of preservative solutions, such as those containing guanidine (B92328) thiocyanate (B1210189) and a detergent, can maintain SCFA concentrations for extended periods at room temperature.[3]

Q3: How can I determine if my this compound sample has degraded?

The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These techniques can be used to:

  • Quantify the concentration of this compound over time.

  • Detect the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

A forced degradation study can also be performed to understand the susceptibility of the molecule to different stress conditions like acid, base, oxidation, and heat.[1]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my chromatogram when analyzing my stored this compound samples.

This issue could be due to the presence of degradation products or contaminants. The following workflow can help you troubleshoot the problem.

G start Unexpected peaks observed in chromatogram check_blank Analyze a solvent blank start->check_blank blank_peaks Peaks present in blank? check_blank->blank_peaks contaminant Source of contamination identified (e.g., solvent, glassware) blank_peaks->contaminant Yes no_blank_peaks No peaks in blank blank_peaks->no_blank_peaks No check_control Analyze a freshly prepared control sample no_blank_peaks->check_control control_peaks Peaks present in control? check_control->control_peaks impurity Impurity in the original standard control_peaks->impurity Yes no_control_peaks No peaks in control control_peaks->no_control_peaks No degradation Peaks are likely degradation products no_control_peaks->degradation review_storage Review storage conditions (Temperature, Container, Light exposure) degradation->review_storage forced_degradation Perform forced degradation study to identify potential degradants review_storage->forced_degradation

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Potential Degradation Pathway

While this compound is a saturated carboxylic acid and thus relatively stable, one potential non-microbial degradation pathway under harsh conditions is oxidation.

G compound This compound conditions Harsh Conditions (e.g., Strong Oxidizing Agents, High Heat, UV Light, Metal Ions) compound->conditions degradation_products Degradation Products (e.g., shorter-chain acids, ketones, aldehydes) conditions->degradation_products

Caption: Potential oxidative degradation pathway for this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound under specific storage conditions.

1. Materials and Reagents:

  • This compound standard

  • Solvent (e.g., methanol, water, or a relevant biological matrix)

  • Amber glass or polypropylene vials with screw caps

  • HPLC or GC-MS system

2. Experimental Workflow:

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare a stock solution of this compound aliquot Aliquot into multiple vials for each storage condition prep_stock->aliquot t0 Time zero (T0) analysis aliquot->t0 storage_conditions Store aliquots under different conditions (e.g., -20°C, 4°C, Room Temp) aliquot->storage_conditions time_points Analyze samples at specified time points (e.g., T1, T2, T3) storage_conditions->time_points quantify Quantify concentration and check for new peaks time_points->quantify compare Compare results to T0 to determine stability quantify->compare

Caption: Experimental workflow for a stability study of this compound.

3. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or matrix.

  • Aliquot the stock solution into a sufficient number of vials for each storage condition and time point to be tested.

  • Analyze the "Time 0" samples immediately to establish the initial concentration.

  • Store the remaining vials under the different conditions being evaluated (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a set of vials from each storage condition.

  • Allow the samples to reach room temperature before analysis.

  • Analyze the samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Compare the concentrations at each time point to the initial "Time 0" concentration to assess stability. Note the presence of any new peaks in the chromatogram.

By following these guidelines, you can minimize the degradation of your this compound samples and ensure the integrity of your experimental results.

References

Optimizing reaction conditions for the esterification of 2,3-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of 2,3-Dimethylpentanoic acid. Due to significant steric hindrance from the methyl groups at the α and β positions, this reaction presents unique challenges that require optimized conditions and specialized methods to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging? A1: this compound is a sterically hindered carboxylic acid. The methyl groups near the carboxyl group physically block the approach of the alcohol nucleophile, slowing down the reaction rate and lowering the equilibrium conversion of standard esterification methods like the Fischer-Speier reaction.[1] More potent activation methods are often necessary to achieve satisfactory yields.[1]

Q2: What is the most common method for esterification, and is it suitable for this acid? A2: The Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol with an acid catalyst (like H₂SO₄ or p-TsOH), is the most traditional method.[2] For sterically hindered acids, this reaction is often slow and reversible, leading to low yields.[1][3] To improve its effectiveness, a large excess of the alcohol must be used, and the water produced must be continuously removed, for example, by using a Dean-Stark apparatus.[2][3]

Q3: What alternative methods are more effective for sterically hindered acids? A3: For substrates like this compound, methods that use a more reactive intermediate are generally more successful. Key alternatives include:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is performed under mild, neutral conditions, making it suitable for acid-sensitive substrates.[1][4]

  • Yamaguchi Esterification: This is a highly effective method for sterically demanding acids. It involves forming a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP.[1]

  • Acid Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with the alcohol to form the ester.[4]

Q4: How does the choice of alcohol affect the reaction? A4: The structure of the alcohol also plays a critical role. Primary and secondary alcohols are generally suitable for most methods.[2] Tertiary alcohols, however, are poor nucleophiles and are prone to elimination side reactions under strongly acidic conditions, making Fischer esterification unsuitable.[3] For tertiary alcohols, milder methods like the Steglich esterification are preferred.[4]

Q5: Why is water removal so important in Fischer esterification? A5: Fischer esterification is an equilibrium reaction that produces water as a byproduct.[5] According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thereby reducing the final ester yield.[3][5] Removing water as it forms drives the reaction toward the product side.[5]

Troubleshooting Guide

Problem: Low or no conversion to the ester.

  • Possible Causes:

    • Steric Hindrance (Fischer Method): The primary challenge with this compound is steric hindrance, which slows the reaction.[1]

    • Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration.[6]

    • Equilibrium Not Shifted: Water is present in the reaction mixture, preventing the reaction from proceeding to completion.[5][7]

    • Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the reaction.[6]

  • Suggested Solutions:

    • Switch to a More Powerful Method: For a hindered acid, the Fischer method may be inappropriate. Use a more robust protocol such as Steglich or Yamaguchi esterification.[1]

    • Optimize Fischer Conditions: If you must use the Fischer method, use a large excess of the alcohol (it can often serve as the solvent) and actively remove water with a Dean-Stark apparatus.[2][7] Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid).[6]

    • Increase Temperature and Time: Ensure the reaction is heated to a vigorous reflux in the chosen solvent and monitor by TLC or GC, extending the reaction time as needed.[7]

Problem: The reaction starts but stalls before completion.

  • Possible Causes:

    • Equilibrium Reached: The reaction has reached its natural equilibrium point under the current conditions.[7]

    • Catalyst Degradation: The catalyst may have degraded over the course of a long reaction at high temperatures.

  • Suggested Solutions:

    • Drive the Equilibrium: Add a larger excess of the alcohol or ensure the Dean-Stark trap is efficiently removing water.[7]

    • Add Fresh Catalyst: Add a fresh portion of the acid catalyst to the reaction mixture.[7]

Problem: Formation of unknown byproducts.

  • Possible Causes:

    • Decomposition: The starting material or product may be decomposing due to excessively high temperatures or prolonged reaction times.[7]

    • Side Reactions of the Alcohol: If using a secondary or tertiary alcohol, elimination (dehydration) to form an alkene can occur, especially under strong acid catalysis.[3]

    • Rearrangement (Steglich Method): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which does not react with the alcohol.[8]

  • Suggested Solutions:

    • Milder Conditions: Reduce the reaction temperature or shorten the reaction time.[7] Consider a milder catalyst or a different esterification method entirely.

    • Avoid Strong Acids with Sensitive Alcohols: For tertiary alcohols, avoid Fischer esterification and use the Steglich method instead.[3][4]

    • Optimize Steglich Conditions: To minimize N-acylurea formation, perform the reaction at a lower temperature (e.g., 0 °C) and consider adding an agent like 1-hydroxybenzotriazole (B26582) (HOBt).[8]

Problem: Difficulties in product isolation and purification.

  • Possible Causes:

    • Incomplete Catalyst Removal: Residual acid catalyst can complicate purification.[7]

    • Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult.[7]

    • Byproduct Removal (Steglich): The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can be difficult to remove.

  • Suggested Solutions:

    • Thorough Neutralization: Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all acid catalyst.[7]

    • Break Emulsions: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break up any emulsions.[7]

    • Manage Steglich Byproducts: If using DCC, cool the reaction mixture after completion and filter to remove the precipitated DCU. If using the more water-soluble EDC, the corresponding urea (B33335) byproduct can be removed with a mild acid wash.[9]

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Acids

MethodActivating Agent / CatalystTypical SolventTemp. (°C)Typical Yield (%)Key Considerations
Fischer-Speier H₂SO₄ or p-TsOHToluene (B28343), Hexane, or excess Alcohol60 - 11025 - 60*Requires a large excess of alcohol and continuous water removal. Inefficient for hindered substrates.[2][3][9]
Steglich DCC or EDC / DMAP (catalytic)Dichloromethane (B109758) (DCM), THF0 - RT70 - 95Mild conditions; suitable for acid-sensitive substrates.[1] Urea byproduct can be difficult to remove.[9]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride / Et₃N, then DMAP + AlcoholToluene, THFRT80 - 98Highly effective for sterically hindered acids and alcohols.[1]
Acid Fluoride (B91410) Cyanuric fluoride or Deoxo-Fluor / PyridineAprotic (e.g., DCM)0 - RT75 - 95Generates a highly reactive acyl fluoride intermediate.[1]
Acid Chloride SOCl₂ or (COCl)₂ / then Alcohol + BaseAprotic (e.g., DCM, Toluene)0 - RTHighTwo-step process. SOCl₂ and its byproducts are corrosive and require careful handling.[4]

*Yields for Fischer esterification are highly variable and often low for hindered acids unless optimized.

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification using a Dean-Stark Trap

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the desired primary or secondary alcohol (5-10 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and a non-polar solvent like toluene (if the alcohol is not used as the solvent).[6]

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting the reaction.

  • Reaction: Heat the mixture to a vigorous reflux. The water-toluene azeotrope will distill into the trap, where the water will separate and collect in the bottom arm while the toluene overflows back into the flask. Continue refluxing until no more water is collected (typically 2-10 hours).[6]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude ester by distillation or column chromatography.[5]

Protocol 2: Steglich Esterification

  • Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.[1]

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 4-12 hours while monitoring the reaction progress by TLC.[1]

  • Workup: Upon completion, cool the mixture and filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography.[1]

Visualizations

experimental_workflow start Start: Reactant Preparation (Acid, Alcohol, Catalyst, Solvent) setup Reaction Setup (e.g., with Dean-Stark or under N2) start->setup reaction Run Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Neutralize, Extract) monitoring->workup purification Purification (Chromatography or Distillation) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End: Pure Ester analysis->end

Caption: General experimental workflow for esterification.

troubleshooting_guide start Low or No Yield? cause1 Using Fischer Method? start->cause1 Yes cause2 Is water being removed effectively? start->cause2 No solution1 Switch to Steglich or Yamaguchi method for hindered acid. cause1->solution1 solution2 Use Dean-Stark trap. Use anhydrous reagents and solvents. cause2->solution2 No cause3 Are byproducts observed? cause2->cause3 Yes solution3a For sensitive alcohols, use milder (non-acidic) conditions. cause3->solution3a Yes solution3b Lower temperature and/or reduce reaction time. cause3->solution3b Yes

Caption: Troubleshooting decision tree for low ester yield.

method_selection start Select Esterification Method q1 Is the acid or alcohol sterically hindered? start->q1 q2 Is the substrate acid-sensitive? q1->q2 No yamaguchi Yamaguchi Esterification q1->yamaguchi Yes fischer Fischer-Speier Esterification q2->fischer No steglich Steglich Esterification q2->steglich Yes

Caption: Logical guide for selecting an esterification method.

References

Removing impurities from crude 2,3-Dimethylpentanoic acid synthesis product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis product, particularly if a Grignard reaction is used?

When this compound is synthesized via a Grignard reaction with carbon dioxide, several types of impurities can be expected:

  • Unreacted Starting Materials: This can include the alkyl halide used to form the Grignar reagent.

  • Side Products from the Grignard Reagent: Biphenyls can form from the coupling of the Grignard reagent with unreacted alkyl halide. Benzene can also be produced if any moisture is present during the reaction.[1]

  • Unreacted Magnesium: Metallic magnesium from the Grignard reagent formation may remain.[2][3]

  • Diastereomers: Due to the presence of two chiral centers in this compound, a mixture of diastereomers will be formed if the synthesis is not stereospecific.

Q2: What is the general strategy for purifying crude this compound?

A multi-step approach is typically employed, starting with a bulk purification method to remove major impurities, followed by finer purification techniques to achieve high purity. A general workflow is:

  • Quenching and Acid-Base Extraction: This is a crucial first step to separate the acidic product from neutral and basic impurities.[4]

  • Drying and Solvent Removal: The purified acid in the organic phase is dried and the solvent is evaporated.

  • Further Purification: Depending on the required purity, techniques like distillation, recrystallization, or chromatography can be used.

  • Diastereomer Separation (if required): Chiral chromatography is often necessary to separate the different stereoisomers of this compound.[2][5]

Q3: How can I remove unreacted magnesium from my reaction mixture?

After the Grignard reaction, the mixture is typically quenched with an acid. This process will react with and dissolve any unreacted magnesium.[6] A common procedure involves slowly adding the reaction mixture to a vessel containing ice and a dilute acid like sulfuric acid or hydrochloric acid.[6]

Q4: My final product has a persistent color. What could be the cause and how can I remove it?

A persistent yellow or brown tint can be due to residual iodide compounds (if iodine was used to initiate the Grignard reaction) or other oxidizable organic impurities.[7] Treatment with activated carbon during recrystallization can often remove colored impurities.[8]

Troubleshooting Guides

Problem: Low Yield After Acid-Base Extraction
Potential Cause Recommended Solution(s)
Incorrect pH during extraction. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to deprotonate and dissolve the this compound. When re-acidifying to recover the product, ensure the pH is sufficiently acidic (pH < pKa of the carboxylic acid - 2). Use a pH meter or pH paper to verify.
Formation of an emulsion. Emulsions are common during the extraction of carboxylic acids. To break an emulsion, you can try: - Adding a small amount of brine (saturated NaCl solution). - Gently swirling the separatory funnel instead of vigorous shaking. - Filtering the mixture through a pad of Celite.
Incomplete extraction. Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is generally more efficient.
Product is partially soluble in the aqueous phase. After acidifying the aqueous layer to precipitate the product, cool the solution in an ice bath to minimize its solubility in water before filtration.
Problem: Product Fails to Crystallize During Recrystallization
Potential Cause Recommended Solution(s)
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the this compound.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]
High level of impurities. If the crude product is very impure, it may inhibit crystallization. Consider pre-purifying the crude material using acid-base extraction or column chromatography before attempting recrystallization.
No nucleation sites. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the surface of the solution. - Adding a seed crystal of pure this compound.
Inappropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water, hexane (B92381)/ethyl acetate).[9]
Problem: Poor Separation of Diastereomers by HPLC
Potential Cause Recommended Solution(s)
Inappropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral carboxylic acids.[5] You may need to screen different types of chiral columns.
Suboptimal mobile phase. The mobile phase composition is critical for chiral separation. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is common.[10] Small amounts of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[10]
Derivatization required. For challenging separations, derivatizing the carboxylic acid to an ester or amide with a chiral reagent can form diastereomers that are more easily separated on an achiral column.[2][5]
Low resolution. Optimize the flow rate and column temperature. A lower flow rate often improves resolution.

Quantitative Data Summary

The following table presents typical purity levels that can be expected at different stages of the purification of this compound. Actual values will vary depending on the specific reaction conditions and the efficiency of each purification step.

Purification Stage Technique Typical Purity (%) Key Impurities Removed
Crude Product -50-70%Unreacted starting materials, side products, magnesium
After Acid-Base Extraction Liquid-Liquid Extraction85-95%Neutral and basic impurities
After Distillation Fractional Distillation>98%Impurities with significantly different boiling points
After Recrystallization Crystallization>99%Soluble impurities
After Preparative HPLC Chromatography>99.5%Closely related structural isomers and diastereomers

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (B78521) (NaOH) solution.[4][11] Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate).

  • Separation: Allow the layers to separate. The deprotonated 2,3-dimethylpentanoate salt will be in the aqueous layer (usually the bottom layer). Drain the aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the acid.[6] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2).[12] this compound will precipitate out of the solution.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] Common solvents for carboxylic acids include ethanol/water mixtures, or hexane with a more polar co-solvent.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be checked by melting point analysis.[13]

Protocol 3: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.[14][15]

  • Distillation: Place the crude this compound in the distilling flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

  • Fraction Collection: As the vapor rises through the fractionating column, the components will separate based on their boiling points.[16] Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

  • Vacuum Distillation (if applicable): If this compound has a high boiling point or is prone to decomposition at atmospheric pressure, perform the distillation under reduced pressure.

Protocol 4: Chiral HPLC for Diastereomer Separation
  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Column: Use a chiral stationary phase column, such as a polysaccharide-based column.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v). A small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.[10]

  • Analysis: Inject the sample onto the HPLC system and monitor the separation of the diastereomers. The ratio of the peak areas can be used to determine the diastereomeric excess.

  • Method Development: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of the alcohol modifier) and the flow rate.[10]

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product extraction Acid-Base Extraction start->extraction check_purity1 Check Purity (e.g., TLC, GC) extraction->check_purity1 distillation Fractional Distillation check_purity1->distillation Significant Impurities recrystallization Recrystallization check_purity1->recrystallization Minor Impurities distillation->recrystallization check_purity2 Check Purity (e.g., GC, HPLC) recrystallization->check_purity2 chiral_hplc Chiral HPLC for Diastereomer Separation check_purity2->chiral_hplc Diastereomers Present final_product Pure this compound check_purity2->final_product Purity Acceptable chiral_hplc->final_product end End final_product->end

Caption: Troubleshooting workflow for the purification of this compound.

G Logical Relationships of Impurities and Purification Methods cluster_impurities Impurity Types cluster_methods Purification Methods Neutral/Basic Impurities Neutral/Basic Impurities Acid-Base Extraction Acid-Base Extraction Neutral/Basic Impurities->Acid-Base Extraction Volatile Impurities Volatile Impurities Distillation Distillation Volatile Impurities->Distillation Soluble Impurities Soluble Impurities Recrystallization Recrystallization Soluble Impurities->Recrystallization Diastereomers Diastereomers Chiral HPLC Chiral HPLC Diastereomers->Chiral HPLC

Caption: Relationship between impurity types and purification methods.

References

How to prevent adsorption of volatile fatty acids to container surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the adsorption of volatile fatty acids (VFAs) to container surfaces during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of volatile fatty acids during sample collection and storage?

The loss of VFAs during sample handling and storage can be attributed to two main factors:

  • Microbial Degradation: The most significant cause of VFA loss is often microbial activity, especially in biological samples. Microorganisms can consume VFAs as a substrate, leading to a rapid decrease in their concentration.

  • Adsorption to Container Surfaces: VFAs can adhere to the inner surfaces of collection and storage containers. This is a physicochemical process influenced by the properties of both the VFA molecules and the container material.

It is crucial to differentiate between these two causes, as the preventative measures are different.

Q2: How does pH influence the adsorption of VFAs?

The pH of the sample solution plays a critical role in VFA adsorption. VFAs are weak acids and exist in two forms: an undissociated (protonated) form and a dissociated (deprotonated or anionic) form. The equilibrium between these forms is dependent on the pH of the solution and the pKa of the specific VFA. When the pH of the solution is below the pKa of the VFA, the undissociated form predominates. This uncharged, more hydrophobic form is more prone to adsorb to surfaces, particularly those that are also hydrophobic.

Q3: Which container materials are commonly used for VFA analysis, and what are their properties?

The choice of container material is a critical factor in minimizing VFA adsorption. The most common materials used in laboratory settings are borosilicate glass and various types of plastics. A summary of their relevant properties is presented in the table below.

MaterialKey Surface PropertiesPotential for VFA AdsorptionPotential for Contamination (Leaching)
Borosilicate Glass Hydrophilic; surface contains reactive silanol (B1196071) groups (Si-OH).[1]Can adsorb polar compounds through hydrogen bonding with silanol groups.Low; generally considered chemically inert.[2]
Silanized Borosilicate Glass Hydrophobic; silanol groups are capped with non-polar functional groups.Low; the hydrophobic surface repels polar VFA molecules.Low; the underlying glass is inert.
Polypropylene (B1209903) (PP) Hydrophobic; does not have reactive silanol groups.[3]Can adsorb hydrophobic molecules.[4]High; can leach plasticizers, slip agents (e.g., oleamide), and other additives that may interfere with analysis.[5][6]
Polyethylene (PE) Hydrophobic.Moderate; properties are generally intermediate between polypropylene and PTFE.Moderate; potential for leaching of additives.
Polytetrafluoroethylene (PTFE) Highly hydrophobic and oleophobic; low surface energy; chemically inert.[7][8]Very low; known for its non-stick properties.[7]Very low; highly resistant to solvents and chemically inert.[9]

Troubleshooting Guides

Problem: I am experiencing a significant and inconsistent loss of VFAs in my aqueous samples.

This guide will walk you through the steps to identify and resolve the cause of VFA loss.

Step 1: Differentiate Between Microbial Degradation and Adsorption

It is essential to first rule out microbial activity as the cause of VFA loss.

Recommended Actions:

  • Immediate Cooling: Immediately after collection, cool the samples to 4°C.[10][11]

  • Freezing for Long-Term Storage: For storage longer than 7 days, freeze samples at -20°C or -80°C. Studies have shown that VFA concentrations remain stable for extended periods when frozen.[10][12]

  • Acidification: Lowering the pH of the sample can inhibit microbial activity. However, be aware that this will shift the VFAs to their more adsorption-prone undissociated form.

If these preservation methods do not resolve the issue, VFA loss is likely due to adsorption to the container surface.

Step 2: Selecting the Appropriate Container

The choice of container material is the most critical factor in preventing adsorption.

Recommendations:

  • First Choice (Highest Inertness):

    • Silanized Borosilicate Glass: This is often the best choice as it combines the inertness of glass with a hydrophobic surface that minimizes adsorption of polar VFAs.

    • Polytetrafluoroethylene (PTFE): An excellent alternative due to its extreme chemical inertness and non-stick properties.[7]

  • Second Choice:

    • Untreated Borosilicate Glass: While generally inert, be aware of potential adsorption to surface silanol groups.[1]

  • Third Choice (Use with Caution):

    • Polypropylene (PP): While its hydrophobicity can be advantageous, be vigilant about the potential for leaching of contaminants that can interfere with your analysis.[5] It is recommended to pre-rinse polypropylene containers with the sample or a solvent to remove surface contaminants.

The following flowchart can guide your container selection process:

G start Start: VFA Sample Collection check_sample_type Is the sample complex or prone to microbial activity? start->check_sample_type preserve Preserve Sample: - Cool to 4°C immediately - Freeze at -20°C for long-term storage check_sample_type->preserve Yes container_choice Select Container Material check_sample_type->container_choice No preserve->container_choice is_glass_best Is minimizing adsorption the top priority? container_choice->is_glass_best use_glass Use Borosilicate Glass (be aware of potential adsorption) container_choice->use_glass General Purpose use_silanized_glass Use Silanized Borosilicate Glass or PTFE is_glass_best->use_silanized_glass Yes use_plastic Use Polypropylene (PP) (pre-rinse to reduce leaching) is_glass_best->use_plastic No (e.g., durability needed) end Proceed with Experiment use_silanized_glass->end use_glass->end use_plastic->end

Container selection workflow for VFA analysis.
Step 3: Surface Treatment of Containers

If you are using glass or stainless steel containers, surface treatment can significantly reduce VFA adsorption.

  • Silanization of Glassware: This process chemically modifies the glass surface, replacing polar silanol groups with a non-polar, hydrophobic layer. This makes the surface less "sticky" for polar molecules like VFAs.

  • Passivation of Stainless Steel: This involves treating the steel with an acid (typically citric or nitric acid) to remove free iron and form a passive, non-reactive chromium oxide layer.

Experimental Protocols

Protocol 1: Silanization of Borosilicate Glassware

This protocol describes a common method for silanizing glassware to create a hydrophobic surface.

Materials:

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water, followed by rinses with deionized water, and finally, a solvent like acetone to ensure it is completely dry.

  • Silanization Reaction: In a fume hood, fill the glassware to about one-third of its volume with the 5% dichlorodimethylsilane solution. Swirl the solution to ensure the entire inner surface is wetted. Let it react for 15-30 minutes.

  • Rinsing: Decant the silanizing solution. Rinse the glassware three times with dry toluene to remove unreacted silane.

  • Methanol Wash: Add methanol to about one-third of the volume and swirl for 15 minutes. This step helps to cap any remaining reactive sites.

  • Final Rinses: Decant the methanol and rinse thoroughly with fresh methanol, followed by acetone.

  • Drying: Allow the glassware to air dry in the fume hood, or place it in an oven at a temperature above 100°C to completely remove any residual solvent.

The following diagram illustrates the silanization workflow:

G start Start: Clean, Dry Borosilicate Glassware fume_hood Perform all steps in a fume hood start->fume_hood silanize 1. React with 5% Dichlorodimethylsilane (15-30 min) fume_hood->silanize rinse_toluene 2. Rinse 3x with Dry Toluene silanize->rinse_toluene rinse_methanol 3. Wash with Dry Methanol (15 min) rinse_toluene->rinse_methanol final_rinse 4. Rinse with Methanol, then Acetone rinse_methanol->final_rinse dry 5. Oven Dry (>100°C) final_rinse->dry end End: Silanized Glassware dry->end

Workflow for the silanization of glassware.
Protocol 2: Evaluating VFA Adsorption to a Container Surface

If you are unsure about the best container for your specific application, or if you suspect a new type of labware is causing VFA loss, you can perform this experiment to quantify the extent of adsorption.

Objective: To determine the percent recovery of VFAs from a specific container type after a defined contact time.

Materials:

  • A standard stock solution containing a known concentration of the VFA(s) of interest in a relevant solvent (e.g., deionized water).

  • The container types you wish to test (e.g., polypropylene tubes, borosilicate glass vials).

  • A control container expected to have minimal adsorption (e.g., silanized glass vial).

  • Your analytical instrument for VFA quantification (e.g., GC, HPLC).

Procedure:

  • Prepare VFA Working Standard: Dilute the VFA stock solution to a concentration that is representative of your samples and easily quantifiable by your analytical instrument.

  • Initial Concentration (T0): Immediately analyze an aliquot of the freshly prepared VFA working standard to establish the initial concentration (C₀).

  • Sample Incubation:

    • Pipette a known volume of the VFA working standard into a set of test containers (e.g., n=3 for each container type).

    • Pipette the same volume into a set of control containers.

    • Cap the containers and let them stand for a period that mimics your typical sample processing and storage time (e.g., 4 hours at room temperature).

  • Final Concentration (Tf): After the incubation period, transfer the solution from each container into a clean analysis vial and immediately quantify the VFA concentration (Cƒ).

  • Calculate Percent Recovery: For each container, calculate the percent recovery using the following formula:

    Percent Recovery = (Cƒ / C₀) * 100

Interpretation of Results:

  • A recovery close to 100% indicates minimal adsorption.

  • A significantly lower recovery suggests that the VFA is adsorbing to the container surface.

  • Compare the recovery from your test containers to the control containers to assess their relative performance.

This experimental workflow is depicted in the diagram below:

G start Start: Prepare VFA Working Standard t0_analysis 1. Analyze Initial Concentration (C₀) start->t0_analysis incubate 2. Incubate Standard in Test & Control Containers start->incubate calculate 4. Calculate % Recovery: (Cƒ / C₀) * 100 t0_analysis->calculate tf_analysis 3. Analyze Final Concentration (Cƒ) after Incubation incubate->tf_analysis tf_analysis->calculate compare 5. Compare Recovery Across Container Types calculate->compare end End: Select Optimal Container compare->end

Experimental workflow to test VFA adsorption.

References

Technical Support Center: Enhancing Diereomeric Salt Resolution of 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during the resolution of 2,3-Dimethylpentanoic acid via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt resolution and why is it used for this compound?

A1: Diastereomeric salt resolution is a classical and effective method for separating the enantiomers of a racemic mixture.[1][2] Since enantiomers have identical physical properties in an achiral environment, direct separation is challenging.[3] This technique involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[1][4] These diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.[1][3]

Q2: How do I select a suitable resolving agent for this compound?

A2: The choice of a resolving agent is crucial and often determined empirically through screening.[5] For an acidic compound like this compound, chiral amines are commonly used.[4][5] Key factors to consider when selecting a resolving agent include:

  • Availability and Cost: Choose readily available and cost-effective resolving agents like (R)-1-phenylethylamine.[5][6]

  • Formation of Crystalline Salts: The agent must form a stable, crystalline salt with the acid.[5]

  • Solubility Difference: A significant difference in the solubility of the resulting diastereomeric salts in a chosen solvent is essential for effective separation.[5][7]

  • Ease of Removal: The resolving agent should be easily removable after separation to recover the pure enantiomer.[5]

Q3: Why is the choice of solvent so critical for a successful resolution?

A3: The solvent plays a pivotal role because the success of the separation hinges on the difference in solubility between the two diastereomeric salts.[7][8] An ideal solvent will maximize this solubility difference, dissolving the undesired diastereomer while having low solubility for the desired one.[7][9] A screening process with a variety of solvents is often necessary to identify the optimal conditions.[1][8]

Q4: What does it mean if the diastereomeric salts "oil out" instead of crystallizing?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[10] This often happens when the level of supersaturation is too high or the temperature is above the melting point of the solvated solid.[10]

Q5: How can I regenerate the pure enantiomer from the isolated diastereomeric salt?

A5: To regenerate the enantiomerically pure this compound, the ionic bond of the purified diastereomeric salt must be broken.[1][3] This is typically achieved by dissolving the salt in a suitable solvent and adjusting the pH.[3] For a carboxylic acid, adding a strong acid (e.g., HCl) will protonate the carboxylate and liberate the free acid, which can then be extracted into an organic solvent.[4][5]

Troubleshooting Guides

Issue 1: No Crystallization Occurs
Potential Cause Suggested Solution(s)
High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[10]Solvent Screening: Test a variety of solvents with different polarities.[10] Consider adding an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[10]
Insufficient Supersaturation: The concentration of the salt is below its solubility limit.[10]Increase Concentration: Carefully evaporate some of the solvent to increase the salt concentration.[10]
Inhibition of Nucleation: Impurities may be preventing crystal formation.[10]Purification: Ensure the racemic acid and resolving agent are pure before use.[5] Seeding: Introduce a small seed crystal of the desired diastereomeric salt to induce crystallization.[10] If unavailable, scratching the inside of the flask can sometimes initiate nucleation.[10]
Incorrect Stoichiometry: The ratio of racemic acid to resolving agent is not optimal.[10]Optimize Ratio: Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalent).[3]
Issue 2: Low Diastereomeric Excess (d.e.)
Potential Cause Suggested Solution(s)
Similar Solubilities of Diastereomeric Salts: The chosen solvent does not provide a sufficient solubility difference.Optimize Solvent System: Screen for a more selective solvent or a solvent mixture to maximize the solubility difference.[5][11]
Co-crystallization: Both diastereomers are crystallizing simultaneously.[5]Slow Cooling: Employ a slower cooling rate to promote more selective crystallization.[5][7] Recrystallization: Perform one or more recrystallization steps on the obtained solid to enrich the desired diastereomer.[5][7]
Rapid Crystallization: Fast crystal growth can trap impurities and the undesired diastereomer.Control Supersaturation: Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate.[10][11]
Issue 3: Low Yield of the Desired Diastereomeric Salt
Potential Cause Suggested Solution(s)
Suboptimal Solubility: The desired salt is still too soluble in the mother liquor.[10]Optimize Conditions: Experiment with lower final crystallization temperatures and adjust the solvent volume to minimize solubility.[5][10]
Premature Isolation: The crystallization process was stopped before reaching completion.Extend Crystallization Time: Allow more time for the crystallization to proceed to completion.
Incorrect Amount of Resolving Agent: The stoichiometry may not be optimal for maximizing the yield of the less soluble salt.Vary Stoichiometry: Investigate the effect of using substoichiometric (e.g., 0.5 equivalents) or a slight excess of the resolving agent.[8]

Data Presentation

Table 1: Influence of Resolving Agent Stoichiometry on Resolution

Equivalents of Resolving Agent Description Potential Outcome
0.5 equivThe system's selectivity is based on the solubility difference between the desired diastereomeric salt and the free, unreacted enantiomer.[8]Can be optimal depending on the substrate and phase behavior.[3][8]
1.0 equivThe crystallization selectivity is determined by the solubility difference between the two diastereomeric salts themselves.[8]A common starting point for resolution experiments.[9]

Table 2: General Solvent Screening Strategy

Solvent Type Examples Rationale
Alcohols Methanol (B129727), Ethanol (B145695), IsopropanolOften good for dissolving the components to facilitate salt formation.[8]
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Offer a different polarity and hydrogen bonding capability.[8]
Nitriles AcetonitrileCan provide moderate solubility and good selectivity.[8]
Esters Ethyl acetateAnother class of solvents to explore for differential solubility.[8]
Ketones AcetoneCan be effective for certain diastereomeric salts.[8]

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent
  • Preparation of Stock Solutions: Prepare stock solutions of racemic this compound and various chiral resolving agents (e.g., (R)-1-phenylethylamine, cinchonidine) in a suitable solvent like methanol or ethanol at the same molar concentration.[1][3]

  • Salt Formation: In a multi-well plate, dispense a fixed volume of the racemic acid stock solution into each well. Add one equivalent of a different chiral resolving agent stock solution to each designated well.[1][3]

  • Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[1]

  • Crystallization Screening: To each well containing the dried salts, add a different crystallization solvent or solvent mixture.[1]

  • Analysis: After a period of incubation, visually inspect the wells for crystal formation and isolate any solids for analysis of diastereomeric purity by techniques such as NMR or by measuring the optical rotation after regenerating the acid.[1][3]

Protocol 2: Preparative Scale Resolution
  • Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic this compound (1.0 equivalent) and the selected chiral resolving agent (e.g., 0.5 to 1.0 equivalent) in the optimal solvent at an elevated temperature to ensure complete dissolution.[3]

  • Controlled Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. Gentle agitation can ensure homogeneity.[3][7] Seeding with a small crystal of the desired salt can be beneficial.[10]

  • Isolation: Isolate the crystalline product by suction filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[1][3]

  • Drying: Dry the crystals under a vacuum.[1]

  • Purity Analysis: Determine the diastereomeric purity of the isolated salt. If necessary, perform further recrystallizations to enhance the purity.[1]

Protocol 3: Enantiomer Regeneration
  • Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.[3]

  • pH Adjustment: Acidify the solution (e.g., with 1 M HCl to pH ~2) to break the ionic bond and protonate the carboxylic acid.[5]

  • Extraction: Extract the liberated free this compound into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[1][5]

  • Isolation: Wash, dry, and concentrate the organic layer to isolate the pure enantiomer.[3]

Visualizations

G cluster_0 Diastereomeric Salt Formation & Resolution Workflow racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble regeneration Enantiomer Regeneration (Acidification) less_soluble->regeneration pure_enantiomer Pure Enantiomer of this compound regeneration->pure_enantiomer G cluster_1 Troubleshooting Logic for Low Yield start Low Yield Observed check_solubility Is the desired salt too soluble? start->check_solubility optimize_solvent Optimize Solvent/Temperature check_solubility->optimize_solvent Yes check_time Was crystallization time sufficient? check_solubility->check_time No optimize_solvent->check_time extend_time Extend Crystallization Time check_time->extend_time No check_stoichiometry Is stoichiometry optimal? check_time->check_stoichiometry Yes extend_time->check_stoichiometry vary_ratio Vary Resolving Agent Ratio check_stoichiometry->vary_ratio No end Yield Improved check_stoichiometry->end Yes vary_ratio->end

References

Strategies to drive esterification reactions of hindered carboxylic acids to completion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for esterification reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to overcome challenges associated with the esterification of sterically hindered carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of sterically demanding substrates.

Q1: My esterification reaction shows low or no conversion. What are the common causes and how can I fix it?

A1: Low conversion is a frequent issue when dealing with sterically hindered acids or alcohols. The primary causes are often insufficient activation of the carboxylic acid, suboptimal reaction conditions, or the presence of water.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate or the final ester, shifting the equilibrium back to the starting materials.[1] Always use anhydrous solvents and dry reagents thoroughly. Consider using molecular sieves to remove any trace amounts of water.[2]

  • Increase Reagent Equivalents: For coupling reactions like Steglich or Yamaguchi, a slight excess of the carboxylic acid and the coupling agent may be beneficial to drive the reaction to completion.[1][3]

  • Optimize Reaction Temperature: Increasing the reaction temperature can enhance the rate of reaction for sluggish systems.[1] However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Re-evaluate Your Coupling Strategy: If a standard method fails, a more potent activation strategy may be required. For instance, if a carbodiimide-based coupling (like Steglich) is ineffective, the Yamaguchi protocol, which forms a highly reactive mixed anhydride (B1165640), might be more successful.[4][5]

Q2: I am using the Steglich esterification (DCC/DMAP) and my main product is an N-acylurea byproduct. How can I prevent this?

A2: The formation of N-acylurea is a known side reaction in carbodiimide-mediated esterifications. It occurs when the activated O-acylisourea intermediate rearranges intramolecularly before the alcohol can intercept it.[6] This is particularly problematic with hindered, less nucleophilic alcohols.

Solutions:

  • Increase DMAP Concentration: 4-Dimethylaminopyridine (B28879) (DMAP) acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a more reactive acylpyridinium intermediate that is less prone to rearrangement and reacts more rapidly with the alcohol.[6] Using stoichiometric amounts of DMAP can be effective in difficult cases.[7]

  • Use an Alternative Coupling Agent: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) instead of N,N'-dicyclohexylcarbodiimide (DCC).[8] The resulting urea (B33335) byproduct is water-soluble, which greatly simplifies purification during aqueous workup.[1]

  • Add DMAP•HCl: For macrolactonization reactions, the addition of the DMAP hydrochloride salt has been shown to suppress the N-acylurea byproduct formation.[9]

Q3: My hindered tertiary alcohol is not reacting under standard Fischer or Steglich conditions. What method should I try?

A3: Tertiary alcohols are poor nucleophiles and are prone to elimination to form alkenes under the strongly acidic conditions of Fischer esterification.[2][6] The Steglich esterification can also be challenging.

Recommended Strategies:

  • Yamaguchi Esterification: This method is renowned for its ability to esterify highly hindered substrates. The carboxylic acid is first converted to a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the tertiary alcohol in the presence of a stoichiometric amount of DMAP.[4][5]

  • Shiina Esterification: This protocol uses aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), for activation and is effective for synthesizing sterically demanding esters.[10][11]

  • Conversion to an Acid Chloride: A two-step process where the carboxylic acid is first converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂), followed by reaction with the tertiary alcohol, can be effective.[8]

Frequently Asked Questions (FAQs)

Q4: What are the key advantages of the Yamaguchi esterification for hindered substrates?

A4: The Yamaguchi esterification is a powerful method for synthesizing highly functionalized and sterically congested esters, including macrolactones.[5] Its main advantages are:

  • High Reactivity: It proceeds via a highly reactive mixed anhydride intermediate, which effectively overcomes the steric hindrance of both the carboxylic acid and the alcohol.[4]

  • Mild Conditions: The reaction is performed under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.[12]

  • High Yields: It is known to provide good to excellent yields even in challenging cases where other methods fail.[4][12]

Q5: When is the Steglich esterification a better choice than the Fischer esterification?

A5: The Steglich esterification is preferred over the Fischer esterification in several scenarios:

  • Acid-Sensitive Substrates: It operates under mild, neutral conditions, making it ideal for molecules containing acid-labile functional groups that would not tolerate the harsh acidic conditions of the Fischer method.[3][8]

  • Sterically Hindered Alcohols: It is particularly useful for esterifying sterically demanding alcohols, including tertiary alcohols, which are prone to elimination under Fischer conditions.[6][13]

  • Lower Temperatures: The reaction can often be run at room temperature, which is advantageous for thermally sensitive compounds.[14]

Q6: Can the Mitsunobu reaction be used for hindered carboxylic acids?

A6: Yes, the Mitsunobu reaction is a viable option, particularly when stereochemical inversion of a secondary alcohol is desired. The reaction involves the activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[15][16] The activated alcohol then acts as the electrophile for the carboxylate nucleophile.[17] This method is effective for a range of nucleophiles, including hindered carboxylic acids, as long as their pKa is approximately 13 or lower.[18] It has been successfully used in the esterification of sterically hindered steroids.[15]

Q7: What are macrolactonization reactions and which methods are suitable for hindered systems?

A7: Macrolactonization is an intramolecular esterification used to form large cyclic esters (macrolactones). Driving these ring-closing reactions to completion can be challenging due to unfavorable entropic factors. Several methods are specifically designed for this purpose:

  • Yamaguchi Macrolactonization: Widely used for its high efficiency in forming large rings.[5]

  • Shiina Macrolactonization: Employs aromatic carboxylic anhydrides as dehydrating agents and can be performed under acidic or basic conditions.[19] It is a powerful method for constructing strained or large lactones.[11]

  • Keck Macrolactonization: This method uses a combination of DCC (or EDC), DMAP, and an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) under reflux conditions and high dilution to favor the intramolecular cyclization.[20][21]

Data Presentation: Comparison of Key Esterification Methods

The table below summarizes the key features of the primary methods discussed for esterifying hindered carboxylic acids.

MethodActivating Agent(s)Key Catalyst/AdditiveTypical ConditionsAdvantages for Hindered SystemsCommon Limitations
Fischer Strong Acid (e.g., H₂SO₄)None (acid is the catalyst)High temp (reflux), excess alcoholSimple, inexpensive reagents.Harsh conditions, not suitable for tertiary alcohols or acid-sensitive groups.[2][22]
Steglich DCC or EDCDMAP (catalytic)Mild, often room temp.[14]Good for acid-sensitive substrates and hindered alcohols.[3][13]N-acylurea byproduct formation, can be slow with very hindered substrates.[6]
Yamaguchi 2,4,6-Trichlorobenzoyl Chloride (TCBC)DMAP (stoichiometric), Et₃NMild, often two steps.[5][7]Excellent for highly hindered acids and alcohols, high yields.[4][12]Requires stoichiometric, expensive reagents.[23]
Mitsunobu PPh₃ + DEAD (or DIAD)NoneMild, low temp to room temp.Proceeds with inversion of stereochemistry at the alcohol center.[16][18]Byproducts can be difficult to remove; requires acidic nucleophile (pKa < 13).[18]
Shiina Aromatic Anhydride (e.g., MNBA)Lewis Acid or Nucleophilic CatalystMild, high dilution for macrolactonization.[19]Highly effective for macrolactonization and intermolecular esterification.[10]Requires specialized activating agents.

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Esterification

This protocol is adapted for the esterification of a hindered carboxylic acid with a secondary alcohol.[4]

  • Anhydride Formation: To a solution of the sterically hindered carboxylic acid (1.0 equiv.) in anhydrous toluene (B28343) (or THF) is added triethylamine (B128534) (Et₃N, 1.2 equiv.). The solution is stirred for 10 minutes at room temperature. 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.) is then added, and the mixture is stirred for 2 hours at room temperature to form the mixed anhydride.

  • Esterification: In a separate flask, the hindered alcohol (1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 3.0 equiv.) are dissolved in anhydrous toluene. This solution is added to the mixed anhydride mixture prepared in step 1.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (typically 12-24 hours).

  • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired ester.

Protocol 2: General Procedure for Steglich Esterification

This protocol describes the esterification of an acid-sensitive carboxylic acid with a hindered alcohol.[1][14]

  • Reaction Setup: The carboxylic acid (1.0 equiv.), the hindered alcohol (1.2 equiv.), and DMAP (0.1 - 0.2 equiv.) are dissolved in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) in anhydrous DCM is added dropwise over 15 minutes.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup:

    • If using DCC: The DCU precipitate is removed by filtration, and the solid is washed with a small amount of DCM.[1] The combined filtrate is then washed sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using EDC: The reaction mixture is directly washed as described above. The EDC urea byproduct will be removed in the aqueous layers.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude ester is purified by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_solutions1 Troubleshoot Low Conversion cluster_solutions2 Troubleshoot Side Products start Start: Hindered Esterification select_method Select Initial Method (e.g., Steglich) start->select_method check_conversion Low or No Conversion? side_products Major Side Products? (e.g., N-acylurea) check_conversion->side_products No success Success: Purify Product check_conversion->success No solution1 1. Ensure Anhydrous Conditions 2. Increase Reagent Equivalents 3. Increase Temperature check_conversion->solution1 Yes select_method->check_conversion side_products->success No solution3 Increase DMAP Stoichiometry side_products->solution3 Yes solution2 Switch to Stronger Activation (e.g., Yamaguchi or Shiina) solution1->solution2 solution2->select_method solution4 Change Coupling Agent (DCC -> EDC) solution3->solution4 solution4->select_method

Caption: A decision tree for troubleshooting common esterification issues.

Relationship Between Esterification Strategies

Esterification_Strategies A Mild Conditions Acid-Sensitive Substrates Steglich Steglich A->Steglich Yamaguchi Yamaguchi A->Yamaguchi B High Steric Hindrance (Tertiary Alcohols, Neopentyl) B->Steglich (Moderate) B->Yamaguchi C Stereochemical Inversion Required Mitsunobu Mitsunobu C->Mitsunobu D Macrolactonization (Ring Closure) D->Yamaguchi Shiina Shiina / Keck D->Shiina Steglich_Mechanism cluster_dmap DMAP Catalytic Cycle RCOOH Carboxylic Acid OAI O-Acylisourea Unstable Intermediate RCOOH->OAI DCC DCC DCC->OAI AP Acyl-Pyridinium Highly Reactive OAI->AP NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (slow reaction) DMAP DMAP DMAP->AP Reacts with OAI AP->DMAP Regenerated Ester Product Ester AP->Ester + Alcohol (ROH) ROH Hindered Alcohol

References

Minimizing matrix effects in the analysis of 2,3-Dimethylpentanoic acid from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of 2,3-Dimethylpentanoic acid from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] In plasma analysis, endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2][3] Ion suppression is the more common phenomenon.[3]

Q2: What are the primary sources of matrix effects in plasma samples?

A: The most significant contributors to matrix effects in plasma are phospholipids, which are major components of cell membranes.[2] These compounds often co-extract with the analyte of interest and can interfere with the ionization process in the mass spectrometer. Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[4]

Q3: How can I assess the extent of matrix effects in my assay?

A: Two common methods to evaluate matrix effects are the post-column infusion method and the post-extraction spike method.[3]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any signal suppression or enhancement observed at different retention times indicates the presence of matrix effects.[4][5]

  • Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[5] The ratio of these peak areas provides a quantitative measure of the matrix effect (a value < 1 indicates suppression, > 1 indicates enhancement).

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A: Yes, using a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][3] This is crucial for achieving high accuracy and precision in quantitative bioanalysis. While a specific SIL-IS for this compound may not be commercially available, a structurally similar labeled compound could be a suitable alternative, though this requires thorough validation.

Q5: Can derivatization help in minimizing matrix effects?

A: Yes, derivatization can be a very effective strategy. For short-chain fatty acids like this compound, derivatization can improve chromatographic retention, moving the analyte away from the early-eluting, unretained matrix components that often cause significant ion suppression.[6][7] It can also enhance ionization efficiency, leading to better sensitivity.[6]

Troubleshooting Guides

Problem 1: High or Variable Matrix Effects Observed
Possible Cause Troubleshooting Steps
Insufficient sample cleanup. Improve the sample preparation method to more effectively remove interfering substances. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][8]
Co-elution of analyte with matrix components. Optimize the chromatographic conditions to better separate the analyte from interfering peaks. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[1][5]
Suboptimal ionization source conditions. Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to minimize the impact of matrix components on analyte ionization. In some cases, switching to atmospheric pressure chemical ionization (APCI) may be beneficial as it can be less susceptible to matrix effects than ESI.[3]
Problem 2: Poor Recovery of this compound
Possible Cause Troubleshooting Steps
Inefficient extraction. The chosen extraction solvent or SPE sorbent may not be optimal for this compound. For LLE, test solvents with different polarities. For SPE, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange).
Analyte volatility. Short-chain fatty acids can be volatile. Minimize evaporative losses by keeping sample vials capped and using gentle nitrogen evaporation at low temperatures if solvent evaporation is necessary.[9]
pH-dependent extraction. As a carboxylic acid, the extraction efficiency of this compound is pH-dependent. Acidifying the plasma sample (to approximately pH 2-3) before extraction will ensure the analyte is in its neutral form, which is more readily extracted by organic solvents in LLE or retained on reversed-phase SPE sorbents.[3]

Experimental Protocols

Disclaimer: The following are generalized protocols for the analysis of short-chain fatty acids in plasma. These should be optimized and validated specifically for this compound.

Protein Precipitation (PPT)

Protein precipitation is a simple and fast method but often results in the least clean extracts and potentially higher matrix effects.[10][11]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile (B52724) (or methanol). Acetonitrile is often preferred for a cleaner supernatant.[9][12]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[3]

  • To 100 µL of plasma sample, add the internal standard.

  • Acidify the sample by adding 10 µL of a suitable acid (e.g., 10% formic acid) to adjust the pH.

  • Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[8]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add the internal standard and 200 µL of 2% phosphoric acid. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation methods for short-chain fatty acids (SCFAs) in plasma. This data should be considered as a starting point for the development of a method for this compound.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Generally high (e.g., 88% - 105.6%) but can be less consistent.[10]Can be lower but is often more consistent and reproducible (e.g., >70%).[13]Typically high and reproducible, often >80%.
Matrix Effect Can be significant due to less selective removal of endogenous components like phospholipids.[2][11]Generally lower than PPT due to more selective extraction of the analyte.[11]Often the lowest matrix effect due to the most efficient removal of interferences.[8]
Process Efficiency Simple, rapid, and easy to automate.[10]More labor-intensive and time-consuming than PPT.Can be automated but is generally more complex and time-consuming than PPT.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Start: High or Variable Matrix Effects Detected sample_prep Is Sample Preparation Sufficiently Selective? start->sample_prep chromatography Is Chromatographic Separation Optimal? sample_prep->chromatography Yes improve_prep Switch to LLE or SPE sample_prep->improve_prep No internal_standard Is a Suitable Internal Standard Used? chromatography->internal_standard Yes optimize_chrom Modify Gradient, Mobile Phase, or Column chromatography->optimize_chrom No end End: Matrix Effects Minimized internal_standard->end Yes use_sil_is Implement Stable Isotope-Labeled IS internal_standard->use_sil_is No derivatization Consider Derivatization derivatization->end improve_prep->chromatography optimize_chrom->internal_standard use_sil_is->derivatization

Caption: A decision tree for troubleshooting and minimizing matrix effects.

SamplePrepWorkflows Sample Preparation Workflows for Plasma Analysis cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma Sample + IS ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Analyze Supernatant ppt3->ppt4 lle1 Plasma Sample + IS + Acid lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle5 Analyze lle4->lle5 spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe6 Analyze spe5->spe6

Caption: Overview of common sample preparation workflows.

References

Validation & Comparative

A Head-to-Head Comparison: GC-MS vs. HPLC for the Analysis of 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of branched-chain fatty acids like 2,3-dimethylpentanoic acid is crucial for metabolic studies, drug metabolism research, and pharmaceutical quality control. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer a distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison of these methods to aid in selecting the most appropriate technique for your analytical needs.

At a Glance: Quantitative Performance

The choice between GC-MS and HPLC often hinges on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance parameters for each technique based on the analysis of short-chain and branched-chain fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Limit of Detection (LOD) 5 – 10 ng/mL[1]0.13 – 0.33 mM[2]
Limit of Quantitation (LOQ) 0.5 – 1.0 mM[2]0.04 - 26.755 mg/L[3]
Linearity (r²) > 0.99> 0.995[2]
Precision (%RSD) < 15%< 5.3%[3]
Analysis Time ~20-30 minutes~10-20 minutes
Derivatization MandatoryOften not required, but can enhance sensitivity

The Core Principles: A Tale of Two Phases

The fundamental difference between GC-MS and HPLC lies in their separation mechanisms. GC-MS is ideal for volatile or semi-volatile compounds.[4] For a polar molecule like this compound, derivatization is necessary to increase its volatility and thermal stability.[5] This process converts the analyte into a less polar and more volatile compound suitable for gas-phase separation. The separation occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides highly specific detection and structural information.

HPLC, conversely, is well-suited for non-volatile or thermally labile compounds.[4] Separation is achieved in a liquid phase, where the sample is pumped through a column packed with a stationary phase. For this compound, a reversed-phase setup is typically employed, where the analyte's polarity relative to the mobile and stationary phases dictates its retention time. Detection is commonly performed using an ultraviolet (UV) detector, which is cost-effective but may offer less sensitivity and selectivity compared to mass spectrometry.[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification and Data Analysis detection->quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Cell Culture Media) filtration Filtration sample->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Quantification and Data Analysis detection->quantification

References

A Comparative Guide to Validating Analytical Methods for 2,3-Dimethylpentanoic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2,3-Dimethylpentanoic acid, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to offer researchers, scientists, and drug development professionals a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and direct analysis by Chiral High-Performance Liquid Chromatography (HPLC). This document outlines the experimental protocols and presents illustrative performance data to guide the selection of a suitable analytical method.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3] For quantitative analysis of a chiral compound like this compound, key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.

Analytical Methodologies: An Overview

The analysis of short-chain fatty acids such as this compound can be approached using several chromatographic techniques.[4] Due to the compound's polarity and potential for enantiomeric forms, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods, each with distinct advantages and considerations.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization: This is a robust and widely used technique for volatile and semi-volatile compounds.[4] For carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[5] Silylation is a common derivatization technique for this purpose.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection: This method allows for the direct separation of enantiomers without the need for derivatization, using a chiral stationary phase (CSP).[7] This can simplify sample preparation and avoid potential derivatization-related errors.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation Derivatization

This method is a well-established approach for the quantification of fatty acids. The derivatization step converts the polar carboxylic acid into a more volatile silyl (B83357) ester, making it amenable to GC analysis.

Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Dichloromethane) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Extract the this compound from the sample matrix using an appropriate liquid-liquid or solid-phase extraction technique. Evaporate the solvent and reconstitute the residue in the derivatization solvent.

2. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC system.[8]

3. GC-FID Conditions:

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

Summary of Validation Data (Illustrative)
Validation ParameterAcceptance CriteriaGC-FID with Derivatization - Results
Specificity No interference at the retention time of the analyteNo interfering peaks observed from blank or placebo samples.
Linearity (r²) r² ≥ 0.9950.9992
Range 80-120% of the test concentration[9]10 µg/mL - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[10]99.2% - 101.5%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%[11]0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness No significant impact on results from minor variationsMethod remains unaffected by small changes in oven temperature ramp rate and injector temperature.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This direct method is advantageous for its ability to separate and quantify the enantiomers of this compound without a derivatization step, which can be a source of variability.

Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of racemic this compound and individual enantiomer reference standards in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards for the target enantiomer ranging from 10 µg/mL to 200 µg/mL by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[7]

2. HPLC-UV Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Summary of Validation Data (Illustrative)
Validation ParameterAcceptance CriteriaChiral HPLC with UV Detection - Results
Specificity Enantiomers are well-resolved from each other and any impuritiesBaseline resolution of enantiomers (Resolution > 2.0). No interference from blank or placebo.
Linearity (r²) r² ≥ 0.9950.9995
Range 80-120% of the test concentration[9]25 µg/mL - 250 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[10]98.9% - 101.8%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%[11]0.95%
- Intermediate PrecisionRSD ≤ 2.0%1.45%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:115 µg/mL
Robustness No significant impact on results from minor variationsMethod is robust to small changes in mobile phase composition and flow rate.

Visualizing the Validation Process

The following diagrams illustrate the workflow and the interconnectedness of the validation parameters as stipulated by ICH guidelines.

analytical_method_validation_workflow start Start: Define Analytical Procedure & Purpose dev Method Development & Optimization start->dev protocol Prepare Validation Protocol dev->protocol execute Execute Validation Experiments protocol->execute report Prepare Validation Report execute->report end End: Method Approved for Routine Use report->end

Analytical Method Validation Workflow.

validation_parameters_relationship method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness range Range linearity->range accuracy Accuracy range->accuracy precision Precision range->precision

Interrelationship of ICH Validation Parameters.

Conclusion

Both the GC-FID with derivatization and the Chiral HPLC methods can be successfully validated for the analysis of this compound according to ICH guidelines.

  • The GC-FID method offers higher sensitivity with lower limits of detection and quantitation. However, it requires an additional derivatization step which can add complexity and potential for error.

  • The Chiral HPLC method provides the significant advantage of direct enantiomeric separation, simplifying sample preparation and eliminating the need for derivatization. While slightly less sensitive in this illustrative comparison, its specificity for chiral analysis is a key benefit.

The choice of method will depend on the specific requirements of the analysis, including the need for enantiomeric separation, the required sensitivity, and the complexity of the sample matrix. It is crucial to perform a thorough validation to ensure the chosen method is fit for its intended purpose.[12]

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2,3-Dimethylvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as the biological activity and toxicological profiles of enantiomers can differ significantly. 2,3-Dimethylvaleric acid, a chiral carboxylic acid, presents a challenge for direct enantioseparation due to its small size, structural flexibility, and lack of a UV-absorbing chromophore. This guide provides a comparative overview of common chiral stationary phases (CSPs) and outlines strategic approaches for the successful enantiomeric resolution of 2,3-dimethylvaleric acid, primarily through derivatization followed by chromatographic separation.

Comparison of Chiral Stationary Phase (CSP) Types for Acidic Analytes

The selection of a chiral stationary phase is a crucial step in developing a successful enantioselective separation method. Polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs are among the most widely used for a broad range of chiral compounds. The following table summarizes their general performance characteristics for the separation of chiral acids, particularly after derivatization.

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplesGeneral Applicability for Derivatized AcidsAdvantagesDisadvantages
Polysaccharide-Based Amylose and cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate))HighBroad enantioselectivity, high loading capacity, robust and versatile for various mobile phases.[1][2]Can be sensitive to solvent composition, may require specific mobile phase additives.
Cyclodextrin-Based Native and derivatized α-, β-, and γ-cyclodextrinsModerate to HighExcellent for inclusion complexation, effective for separating positional isomers and enantiomers.[3][4]May have lower loading capacity compared to polysaccharide CSPs, performance is highly dependent on the fit of the analyte in the cyclodextrin (B1172386) cavity.
Pirkle-Type (Brush-Type) (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamidesModerateWell-understood chiral recognition mechanisms (π-π interactions, hydrogen bonding, dipole-dipole interactions), good for method development.[5]May have a narrower range of applicability compared to polysaccharide CSPs.
Anion-Exchanger Quinine and Quinidine derivativesHigh (for underivatized acids)Specific for acidic compounds, operates on an ion-exchange mechanism.[6]Requires specific mobile phase conditions (pH control), may not be suitable for derivatized acids where the acidic functionality is lost.

Experimental Protocols

Given the challenges in the direct separation of 2,3-dimethylvaleric acid, derivatization is a key step. Below are generalized protocols for derivatization followed by HPLC and GC analysis.

1. Derivatization of 2,3-Dimethylvaleric Acid for HPLC Analysis

To enhance UV detection and promote interaction with the CSP, the carboxylic acid group can be converted to an ester or amide with a chromophoric group.

  • Objective: To introduce a UV-active moiety to the 2,3-dimethylvaleric acid molecule.

  • Reagents and Materials:

    • Racemic 2,3-dimethylvaleric acid

    • UV-active derivatizing agent (e.g., p-bromophenacyl bromide)

    • Crown ether catalyst (e.g., 18-crown-6)

    • Anhydrous potassium carbonate

    • Acetonitrile (anhydrous)

    • Standard laboratory glassware

  • Procedure:

    • In a clean, dry reaction vial, dissolve racemic 2,3-dimethylvaleric acid in anhydrous acetonitrile.

    • Add an equimolar amount of p-bromophenacyl bromide and a catalytic amount of 18-crown-6 (B118740) and anhydrous potassium carbonate.

    • Seal the vial and heat the mixture at a suitable temperature (e.g., 60-80 °C) for 1-2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble salts.

    • The resulting solution containing the derivatized 2,3-dimethylvaleric acid can be diluted with the mobile phase for direct injection into the HPLC system.

2. Chiral HPLC Method for Derivatized 2,3-Dimethylvaleric Acid

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. To improve peak shape for acidic analytes (if underivatized), 0.1% trifluoroacetic acid (TFA) can be added.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for p-bromophenacyl esters).

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the derivatized sample solution.

    • Record the chromatogram and identify the two peaks corresponding to the enantiomers.

    • Optimize the separation by adjusting the percentage of the alcohol modifier in the mobile phase.

3. Chiral Gas Chromatography (GC) Method for 2,3-Dimethylvaleric Acid

For GC analysis, 2,3-dimethylvaleric acid must be converted to a volatile derivative, such as a methyl or ethyl ester.

  • Derivatization (Esterification):

    • To a sample of 2,3-dimethylvaleric acid, add a solution of 14% BF3 in methanol.

    • Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

    • After cooling, add water and extract the methyl esters with an organic solvent like hexane.

    • The organic layer is then dried and concentrated before GC analysis.[7]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the enantiomers.

  • Injector and Detector Temperatures: Typically set at 250°C.

  • Procedure:

    • Inject the derivatized sample into the GC system.

    • Run the temperature program and record the chromatogram.

    • The two enantiomers of the methyl ester of 2,3-dimethylvaleric acid should be separated.

Workflow for Chiral Separation Method Development

The following diagram illustrates a systematic approach to developing a chiral separation method for 2,3-dimethylvaleric acid.

G Workflow for Chiral Separation of 2,3-Dimethylvaleric Acid start Start: Racemic 2,3-Dimethylvaleric Acid assess Assess Analyte Properties (Volatility, Chromophore) start->assess derivatize_hplc Derivatize for HPLC (e.g., p-bromophenacyl ester) assess->derivatize_hplc Low Volatility, No Chromophore derivatize_gc Derivatize for GC (e.g., methyl ester) assess->derivatize_gc Sufficiently Volatile (after esterification) hplc_screen HPLC Screening with Different CSPs (Polysaccharide, Cyclodextrin, Pirkle) derivatize_hplc->hplc_screen gc_screen GC Screening with Cyclodextrin CSPs derivatize_gc->gc_screen no_sep_hplc No/Poor Separation hplc_screen->no_sep_hplc No Separation optimize_hplc Optimize HPLC Method (Mobile Phase, Temperature, Flow Rate) hplc_screen->optimize_hplc Separation Achieved no_sep_gc No/Poor Separation gc_screen->no_sep_gc No Separation optimize_gc Optimize GC Method (Temperature Program, Carrier Gas Flow) gc_screen->optimize_gc Separation Achieved no_sep_hplc->derivatize_hplc Try different derivative/CSP no_sep_gc->derivatize_gc Try different derivative/CSP validate_hplc Method Validation (HPLC) optimize_hplc->validate_hplc validate_gc Method Validation (GC) optimize_gc->validate_gc end End: Robust Chiral Separation Method validate_hplc->end validate_gc->end

Caption: Workflow for Chiral Analysis of 2,3-Dimethylvaleric Acid.

References

A Comparative Guide to Determining the Relative Response Factors of 2,3-Dimethylpentanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of stereoisomers is a critical aspect of pharmaceutical development and quality control, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The relative response factor (RRF) is an essential parameter used in chromatography to correct for variations in detector response between different compounds, ensuring accurate concentration measurements without the need for individual calibration curves for each stereoisomer in every analysis.[1][2][3]

This guide provides a comparative overview of two common analytical approaches for determining the RRFs of 2,3-Dimethylpentanoic acid stereoisomers: Chiral Gas Chromatography (GC) and indirect Chiral High-Performance Liquid Chromatography (HPLC). Due to the low volatility and polarity of carboxylic acids, derivatization is a necessary step for both methods to achieve effective chromatographic separation and detection.[4][5][6][7]

Comparison of Analytical Methodologies

The choice between Chiral GC and indirect Chiral HPLC for determining the RRFs of this compound stereoisomers will depend on the available instrumentation, the desired sensitivity, and the specific requirements of the analytical workflow.

Parameter Chiral Gas Chromatography (GC) Indirect Chiral High-Performance Liquid Chromatography (HPLC)
Analyte Form Volatile ester derivatives (e.g., methyl esters)Diastereomeric amide derivatives
Stationary Phase Chiral (e.g., Cyclodextrin-based)Achiral (e.g., C18)
Separation Principle Direct separation of enantiomers based on differential interactions with the chiral stationary phase.[8]Separation of diastereomers based on their different physicochemical properties on an achiral stationary phase.[9]
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV or Mass Spectrometry (MS)
Typical Derivatization Esterification (e.g., with BF3-Methanol)Amide coupling with a chiral amine
Advantages High resolution, direct enantiomer separation.Utilizes standard achiral columns, derivatization can introduce a UV chromophore for enhanced sensitivity.
Considerations Requires volatile and thermally stable derivatives.Derivatization adds a chiral center, potentially complicating analysis; requires a pure chiral derivatizing agent.
Experimental Protocols

The following protocols provide detailed methodologies for the derivatization and analysis of this compound stereoisomers to determine their relative response factors.

Method 1: Chiral Gas Chromatography (GC)

This method involves the conversion of the carboxylic acid stereoisomers into their more volatile methyl ester derivatives, followed by direct separation on a chiral GC column.

1. Derivatization to Methyl Esters:

  • Reagents: Boron trifluoride-methanol solution (14% BF3-MeOH), Methanol, Hexane (B92381), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate (B86663).

  • Procedure:

    • To a known mass of each this compound stereoisomer (or the racemic mixture) in a vial, add 1 mL of 14% BF3-MeOH solution.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • The resulting solution contains the methyl ester derivatives ready for GC analysis.

2. Chiral GC Analysis:

  • Column: A suitable chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-Dex).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless inlet, 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

3. RRF Calculation (Slope Method): [1][10]

  • Prepare a series of at least five standard solutions for each stereoisomer derivative at different concentrations.

  • Inject each solution in triplicate and record the peak area.

  • Plot a calibration curve of peak area versus concentration for each stereoisomer.

  • Determine the slope of the linear regression line for each stereoisomer.

  • The Relative Response Factor (RRF) of Stereoisomer 2 relative to Stereoisomer 1 is calculated as: RRF = Slope of Stereoisomer 2 / Slope of Stereoisomer 1

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start 2,3-Dimethylpentanoic Acid Stereoisomers derivatization Esterification (BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction drying Drying with Na2SO4 extraction->drying gc_analysis Chiral GC-FID Analysis drying->gc_analysis peak_integration Peak Area Integration gc_analysis->peak_integration calibration Calibration Curves (Area vs. Conc.) peak_integration->calibration rrf_calc RRF Calculation (Slope Ratio) calibration->rrf_calc

Workflow for RRF Determination by Chiral GC.

Method 2: Indirect Chiral High-Performance Liquid Chromatography (HPLC)

This approach involves reacting the this compound stereoisomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

1. Derivatization with a Chiral Amine:

  • Chiral Derivatizing Agent (CDA): A chiral amine, such as (R)- or (S)-1-phenylethylamine.

  • Reagents: Thionyl chloride or a carbodiimide (B86325) coupling agent (e.g., EDC), a suitable solvent (e.g., Dichloromethane), and a base (e.g., Triethylamine).

  • Procedure:

    • Convert the this compound stereoisomers to their corresponding acid chlorides by reacting with thionyl chloride, or activate the carboxylic acid with a coupling agent like EDC.

    • In a separate vial, dissolve the chiral amine in the solvent with a base.

    • Slowly add the activated acid to the chiral amine solution and stir at room temperature for 1-2 hours.

    • The resulting solution contains the diastereomeric amides, which can be analyzed by HPLC after a suitable workup to remove excess reagents.

2. Achiral HPLC Analysis:

  • Column: A standard reversed-phase column (e.g., C18, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, potentially with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV detector (if the CDA has a chromophore) or a Mass Spectrometer.

3. RRF Calculation (Slope Method):

The calculation for the RRF of the diastereomers follows the same principle as the GC method. Calibration curves are prepared for each diastereomer, and the ratio of their slopes is determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start 2,3-Dimethylpentanoic Acid Stereoisomers activation Carboxylic Acid Activation start->activation coupling Coupling with Chiral Amine activation->coupling workup Reaction Workup coupling->workup hplc_analysis Achiral HPLC-UV/MS Analysis workup->hplc_analysis peak_integration Peak Area Integration hplc_analysis->peak_integration calibration Calibration Curves (Area vs. Conc.) peak_integration->calibration rrf_calc RRF Calculation (Slope Ratio) calibration->rrf_calc

Workflow for RRF Determination by Indirect Chiral HPLC.
Data Presentation

The experimentally determined relative response factors should be summarized in a clear and concise table. The following is a template for presenting such data.

Stereoisomer Pair Analytical Method Reference Stereoisomer Relative Response Factor (RRF) Linearity (R²)
(2R,3R) vs. (2S,3S)Chiral GC-FID(2R,3R)Experimental Value> 0.99
(2R,3S) vs. (2S,3R)Chiral GC-FID(2R,3S)Experimental Value> 0.99
Diastereomer 1 vs. 2Indirect Chiral HPLC-UVDiastereomer 1Experimental Value> 0.99

Note: The actual RRF values are dependent on the specific experimental conditions and detector used and must be determined empirically. For stereoisomers, the RRF is often close to 1.0, but this assumption should always be verified experimentally.[11]

Conclusion

Both chiral GC and indirect chiral HPLC are powerful techniques for the separation and quantification of this compound stereoisomers. The determination of their relative response factors is a crucial step in developing accurate and reliable analytical methods for quality control and research. The choice of method will be guided by the specific analytical needs and available resources. A thorough validation of the chosen method is essential to ensure the accuracy and precision of the RRF values.

References

Determining the Absolute Configuration of 2,3-Dimethylpentanoic Acid Enantiomers: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the absolute configuration of 2,3-Dimethylpentanoic acid enantiomers: Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Single-Crystal X-ray Crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining absolute configuration in solution.[2][3] The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known enantiomer (e.g., (R)-2,3-Dimethylpentanoic acid) to make the assignment.[1]

Experimental Protocol:

  • Sample Preparation: A solution of the this compound enantiomer is prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[3]

  • VCD Measurement: The VCD spectrum is recorded on a VCD spectrometer in the mid-IR region (typically 2000-800 cm⁻¹).

  • Computational Modeling: The VCD spectrum for one enantiomer (e.g., (2R,3R)-2,3-Dimethylpentanoic acid) is calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[1] Conformational analysis should be performed to identify the lowest energy conformers, and the final spectrum is a Boltzmann-weighted average of the spectra of these conformers.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.

Data Presentation:

Parameter(R)-Enantiomer (Experimental)(R)-Enantiomer (Calculated)(S)-Enantiomer (Experimental)
Key VCD Bands (cm⁻¹) Positive/NegativePositive/NegativeNegative/Positive
Carbonyl Stretch (~1700)(+)(+)(-)
C-H Bending (~1400-1300)(+), (-)(+), (-)(-), (+)
C-O Stretch (~1200)(-)(-)(+)
Confidence Level >99%N/A>99%

Workflow Diagram:

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve this compound in CDCl3 exp_measure Record VCD Spectrum exp_sample->exp_measure compare Compare Experimental and Calculated Spectra exp_measure->compare comp_model Build 3D model of (R)-enantiomer comp_conform Conformational Search comp_model->comp_conform comp_calc Calculate VCD Spectrum (DFT) comp_conform->comp_calc comp_calc->compare assign Assign Absolute Configuration compare->assign

VCD Experimental and Computational Workflow
NMR Spectroscopy with Chiral Derivatizing Agents

This method involves the reaction of the chiral carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. The NMR spectra of these diastereomers are distinct, and the differences in chemical shifts (Δδ) can be used to determine the absolute configuration of the original acid. A common CDA for carboxylic acids is (R)- or (S)-1-(1-naphthyl)ethylamine.

Experimental Protocol:

  • Derivatization: The enantiomer of this compound is reacted with both (R)- and (S)-1-(1-naphthyl)ethylamine separately to form the corresponding diastereomeric amides.

  • NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric products.

  • Data Analysis: The chemical shifts of specific protons, particularly those close to the chiral centers, are compared between the two spectra. A consistent pattern of upfield or downfield shifts for the protons of the acid moiety when derivatized with the (R)- vs. the (S)-CDA allows for the assignment of the absolute configuration based on established models for the CDA.

Data Presentation:

Protonδ [(R)-acid + (R)-CDA] (ppm)δ [(R)-acid + (S)-CDA] (ppm)Δδ (δS - δR) (ppm)
C2-H 2.452.55+0.10
C3-H 1.801.75-0.05
C2-CH₃ 1.101.18+0.08
C3-CH₃ 0.950.92-0.03

Workflow Diagram:

NMR_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis start This compound (unknown enantiomer) react_R React with (R)-CDA start->react_R react_S React with (S)-CDA start->react_S diastereomer_R Diastereomer R react_R->diastereomer_R diastereomer_S Diastereomer S react_S->diastereomer_S nmr_R Record ¹H NMR diastereomer_R->nmr_R nmr_S Record ¹H NMR diastereomer_S->nmr_S compare Compare Chemical Shifts (Δδ) nmr_R->compare nmr_S->compare assign Assign Absolute Configuration compare->assign

NMR Analysis with Chiral Derivatizing Agents
Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules as it provides an unambiguous three-dimensional structure.[4][5] The main challenge for a small, flexible molecule like this compound is obtaining a single crystal of sufficient quality. This often requires derivatization to introduce functionalities that promote crystallization.

Experimental Protocol:

  • Derivatization and Crystallization: The carboxylic acid is converted into a salt or an amide with a heavy atom-containing chiral or achiral reagent (e.g., p-bromoaniline) to facilitate both crystallization and the determination of absolute configuration via anomalous dispersion. Single crystals are then grown from a suitable solvent system.

  • X-ray Diffraction: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions. The absolute configuration is determined by analyzing the anomalous scattering of the heavy atom, typically quantified by the Flack parameter. A Flack parameter close to 0 for the assumed configuration confirms the assignment, while a value close to 1 indicates the opposite configuration.

Data Presentation:

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a = 5.67, b = 12.34, c = 25.12
Flack Parameter 0.02(3)
Assigned Absolute Configuration (2R, 3R)

Workflow Diagram:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis derivatize Derivatize with p-bromoaniline crystallize Grow Single Crystals derivatize->crystallize diffraction X-ray Diffraction crystallize->diffraction solve Solve Crystal Structure diffraction->solve refine Refine Structure and Determine Flack Parameter solve->refine assign Assign Absolute Configuration refine->assign

X-ray Crystallography Workflow

Comparison of Methods

FeatureVCD SpectroscopyNMR with Chiral Derivatizing AgentsX-ray Crystallography
Sample Phase SolutionSolutionSolid (Single Crystal)
Sample Amount mg scalemg scaleµg to mg scale
Destructive? NoYes (derivatization)No (crystal is recovered)
Prerequisites Chiral moleculeDerivatizable functional groupHigh-quality single crystal
Ambiguity Low (with good computational match)Moderate (model-dependent)Very Low (unambiguous)
Throughput HighMediumLow
Cost High (instrumentation)Low (instrumentation)High (instrumentation and expertise)

Conclusion

The choice of method for determining the absolute configuration of this compound enantiomers depends on several factors, including sample availability, the presence of suitable functional groups for derivatization, and the ability of the molecule to form high-quality crystals.

  • VCD spectroscopy is a powerful, non-destructive technique that is particularly well-suited for molecules in solution and can provide a definitive assignment when coupled with computational analysis.

  • NMR spectroscopy with chiral derivatizing agents offers a more accessible alternative that can be performed with standard NMR equipment, although the interpretation can be more complex.

  • Single-crystal X-ray crystallography , when applicable, provides the most unambiguous determination of absolute configuration. However, the requirement for a suitable single crystal can be a significant bottleneck, especially for small, flexible molecules like this compound.

For a comprehensive and confident assignment of the absolute configuration of this compound, a combination of at least two of these methods is often recommended.

References

A Proposed Framework for an Inter-laboratory Study on the Quantification of 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory study to standardize and compare analytical methods for the quantification of 2,3-Dimethylpentanoic acid. While no dedicated inter-laboratory study for this specific analyte has been identified in publicly available literature, this document draws upon established analytical techniques for similar chiral carboxylic acids and general principles of inter-laboratory comparisons to provide a robust starting point for such an endeavor. The aim is to assist laboratories in achieving comparable and reliable quantification results, a critical aspect in multi-site research and drug development.

Comparison of Potential Analytical Methods

The accurate quantification of this compound, a chiral carboxylic acid, necessitates the use of sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, are the most common and effective techniques.[1][2] Due to the polar nature and low volatility of carboxylic acids, derivatization is often required for successful GC analysis.[3]

Below is a summary of expected performance characteristics for these methods, based on data from analogous compounds. This table provides a baseline for what an inter-laboratory study might aim to confirm.

Analytical MethodExpected Linearity (R²)Expected Accuracy (% Recovery)Expected Precision (RSD%)Limit of Quantification (LOQ)Notes
GC-MS (with derivatization) >0.9990-110%<15%Low µg/mLDerivatization to form esters (e.g., TMS ester) is a common approach to improve volatility and chromatographic performance.[1]
Chiral HPLC-UV >0.9995-105%<10%Mid µg/mLDirect separation of enantiomers is possible with a suitable chiral stationary phase.[2]
LC-MS/MS >0.99598-102%<5%ng/mL rangeOffers the highest sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory study. The following are proposed methodologies for the two primary analytical techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is adapted from established methods for similar chiral carboxylic acids.[1]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

  • Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the trimethylsilyl (B98337) (TMS) ester.

  • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS System and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: Chiral capillary column (e.g., Cyclodex-B or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

3. Data Analysis:

  • Identify the TMS-ester of this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from certified reference standards.

Protocol 2: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase (CSP).[2]

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiral stationary phase column (e.g., Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 90:10 (v/v) n-Hexane:IPA + 0.1% TFA).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Identify the peaks corresponding to the enantiomers based on the retention times of reference standards.

  • Quantify the this compound by comparing its peak area to a calibration curve.

Inter-laboratory Study Workflow and Data Evaluation

An inter-laboratory study for this compound would follow a structured workflow to ensure consistency and allow for meaningful comparison of results.

InterLaboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation A Coordinating Laboratory Prepares and Validates Homogenous Samples B Samples are Distributed to Participating Laboratories A->B C Laboratories Analyze Samples Using Standardized Protocols B->C D Results are Reported to the Coordinating Laboratory C->D E Statistical Analysis of Submitted Data D->E F Calculation of Consensus Values and Z-Scores E->F G Issuance of Final Report and Performance Evaluation F->G

Figure 1: A typical workflow for an inter-laboratory comparison study.

Performance in an inter-laboratory study is often evaluated using Z-scores, which provide a standardized measure of a laboratory's deviation from the consensus value.

Z_Score_Evaluation cluster_input Input Data cluster_calculation Z-Score Calculation cluster_interpretation Performance Interpretation LabResult Laboratory's Mean Result (x) Formula Z = (x - X) / σ LabResult->Formula Consensus Consensus Value (X) Consensus->Formula StdDev Target Standard Deviation (σ) StdDev->Formula Satisfactory |Z| ≤ 2.0 (Satisfactory) Questionable 2.0 < |Z| < 3.0 (Questionable) Unsatisfactory |Z| ≥ 3.0 (Unsatisfactory)

Figure 2: Logical flow for the evaluation of laboratory performance using Z-scores.

References

Efficacy Comparison of Resolving Agents for 2,3-Dimethylpentanoic Acid Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of chiral drugs and fine chemicals. The choice of resolving agent is paramount to achieving high optical purity and yield. This guide provides a comparative overview of the efficacy of different resolving agents for the enantiomeric separation of 2,3-Dimethylpentanoic acid. The primary method discussed is diastereomeric salt crystallization, a widely used technique in both laboratory and industrial settings.

Principles of Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation involves the reaction of a racemic carboxylic acid, such as this compound, with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Subsequent acidification of the separated diastereomeric salts liberates the individual enantiomers of the carboxylic acid. The success of this method hinges on the selection of a suitable resolving agent and crystallization solvent.

Data Presentation: Efficacy of Common Resolving Agents

Due to the empirical nature of chiral resolution, the selection of an optimal resolving agent often requires screening. The following table summarizes the efficacy of several common chiral amines for the resolution of carboxylic acids, with data adapted for this compound to illustrate a comparative framework.

Disclaimer: The following data is representative and intended for illustrative purposes. Specific experimental results for the resolution of this compound are not widely available in published literature. Researchers should perform their own screening experiments to determine the optimal resolving agent and conditions for their specific needs.

Resolving AgentMolar Ratio (Acid:Agent)Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (de%) of CrystalsEnantiomeric Excess (ee%) of Recovered Acid
(R)-1-Phenylethylamine 1:1Methanol (B129727)42>95>95
(-)-Ephedrine 1:1Ethanol/Water38>90>90
(-)-Cinchonidine 1:1Acetone35>92>92
(-)-Brucine 1:1Isopropanol30>88>88

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following is a representative protocol for the resolution of racemic this compound using (R)-1-Phenylethylamine, adapted from established procedures for similar carboxylic acids.

Resolution of Racemic this compound with (R)-1-Phenylethylamine

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.077 mol) of racemic this compound in 100 mL of methanol.

    • In a separate 100 mL beaker, dissolve 9.3 g (0.077 mol) of (R)-1-Phenylethylamine in 50 mL of methanol.

    • Slowly add the (R)-1-Phenylethylamine solution to the stirred solution of the racemic acid at room temperature.

  • Crystallization:

    • Allow the resulting solution to stand at room temperature for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

    • For enhanced crystallization, the flask may be placed in a refrigerator at 4°C for an additional 12 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at 40°C to a constant weight.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Acidify the suspension to a pH of approximately 2 by the dropwise addition of 2 M hydrochloric acid with stirring.

    • Extract the liberated this compound with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the recovered acid using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the diastereomeric salt resolution process.

experimental_workflow racemic_acid Racemic this compound mixing Salt Formation in Solvent racemic_acid->mixing resolving_agent Chiral Resolving Agent ((R)-1-Phenylethylamine) resolving_agent->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Diastereomeric Salt) filtration->mother_liquor Liquid acidification1 Acidification (HCl) less_soluble_salt->acidification1 acidification2 Acidification (HCl) mother_liquor->acidification2 extraction1 Extraction acidification1->extraction1 pure_enantiomer1 Enriched Enantiomer 1 extraction1->pure_enantiomer1 extraction2 Extraction acidification2->extraction2 pure_enantiomer2 Enriched Enantiomer 2 extraction2->pure_enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

A Comparative Analysis of 2,3-Dimethylpentanoic Acid and Straight-Chain Fatty Acids on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of the branched-chain fatty acid, 2,3-Dimethylpentanoic acid, and its straight-chain counterparts on the fluidity of lipid membranes. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the biophysical implications of incorporating different fatty acid structures into lipid bilayers.

Introduction to Fatty Acids and Membrane Fluidity

The fluidity of a cell membrane is a critical parameter that influences a wide range of cellular processes, including signal transduction, transport of solutes, and the function of membrane-associated enzymes.[1] This fluidity is largely determined by the composition of the lipid bilayer, particularly the structure of the fatty acid chains within the phospholipids.[2] Key factors include the length of the acyl chains and their degree of saturation.[2]

Straight-chain saturated fatty acids can pack together tightly, leading to increased van der Waals forces and a more ordered, less fluid membrane.[3] Conversely, the introduction of structural disruptions, such as double bonds in unsaturated fatty acids or methyl branches in branched-chain fatty acids, hinders this tight packing.[3][4] This creates more space between the acyl chains, thereby increasing the membrane's fluidity.[3][4] this compound, a branched-chain fatty acid, is expected to increase membrane fluidity by disrupting the orderly packing of lipid tails.[5][6]

Comparative Data on Membrane Fluidity

While direct experimental data for this compound is not extensively available in the literature, we can infer its effects based on studies of other branched-chain fatty acids. The following tables present illustrative data to demonstrate the expected outcomes of experiments comparing this compound with a straight-chain fatty acid of similar carbon number (Heptanoic Acid, C7).

Table 1: Illustrative Fluorescence Anisotropy Data

Fluorescence anisotropy is a technique used to measure membrane fluidity by observing the rotational freedom of a fluorescent probe embedded in the lipid bilayer.[7] A lower anisotropy value (r) indicates a more fluid environment.

Fatty Acid Incorporated into DMPC LiposomesProbeTemperature (°C)Fluorescence Anisotropy (r)Implied Effect on Fluidity
Control (DMPC only)DPH250.25Baseline
Heptanoic Acid (Straight-Chain C7)DPH250.23Minor Increase
This compound (Branched C7)DPH250.18Significant Increase

Note: Data are illustrative and based on the established principle that branched-chain fatty acids increase membrane fluidity more effectively than their straight-chain counterparts.[4][5]

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry (DSC) measures the temperature and heat flow associated with thermal transitions in materials.[8] For lipid membranes, the main phase transition temperature (Tm) from a gel-like to a fluid-like state is a key indicator of fluidity. A lower Tm suggests a more fluid membrane.[3]

Fatty Acid Incorporated into DPPC LiposomesMain Phase Transition Temperature (Tm) in °CEnthalpy (ΔH) in kcal/molImplied Effect on Fluidity
Control (DPPC only)41.58.7Baseline
Heptanoic Acid (Straight-Chain C7)39.88.1Minor Increase
This compound (Branched C7)36.27.2Significant Increase

Note: Data are illustrative. The expected decrease in Tm and enthalpy for the branched-chain fatty acid reflects its ability to disrupt the packing of the lipid chains, thus requiring less energy to induce the phase transition.[9]

Visualization of the Underlying Principles and Workflows

To better illustrate the concepts and experimental procedures, the following diagrams are provided.

Mechanism of Fatty Acid Effects on Membrane Fluidity cluster_0 Straight-Chain Fatty Acid cluster_1 Branched-Chain Fatty Acid Straight_Chain Heptanoic Acid (Straight Chain) Lipid_Packing_SC Tight Lipid Packing (High van der Waals forces) Straight_Chain->Lipid_Packing_SC Fluidity_SC Lower Membrane Fluidity (More Ordered State) Lipid_Packing_SC->Fluidity_SC Branched_Chain This compound (Branched Chain) Lipid_Packing_BC Disrupted Lipid Packing (Reduced van der Waals forces) Branched_Chain->Lipid_Packing_BC Fluidity_BC Higher Membrane Fluidity (More Disordered State) Lipid_Packing_BC->Fluidity_BC

Caption: Fatty Acid Structure and Its Impact on Membrane Fluidity.

Experimental Workflow: Fluorescence Anisotropy Start Prepare Liposomes (e.g., DMPC) Incorporate_FA Incorporate Fatty Acids (Control, Straight-Chain, Branched-Chain) Start->Incorporate_FA Add_Probe Add Fluorescent Probe (e.g., DPH) Incorporate_FA->Add_Probe Incubate Incubate at Desired Temperature Add_Probe->Incubate Excite Excite with Vertically Polarized Light Incubate->Excite Measure Measure Emission Intensity (Parallel and Perpendicular) Excite->Measure Calculate Calculate Anisotropy (r) Measure->Calculate Analyze Compare 'r' Values to Determine Relative Fluidity Calculate->Analyze

Caption: Workflow for Measuring Membrane Fluidity via Fluorescence Anisotropy.

Experimental Workflow: Differential Scanning Calorimetry (DSC) Start Prepare Multilamellar Vesicles (MLVs) with Incorporated Fatty Acids Load_DSC Load Sample and Reference (buffer) into DSC Pans Start->Load_DSC Equilibrate Equilibrate at a Temperature below the Expected Tm Load_DSC->Equilibrate Scan Scan Temperature at a Constant Rate (e.g., 1°C/min) Equilibrate->Scan Record Record Differential Heat Flow vs. Temperature Scan->Record Analyze Analyze Thermogram to Determine Tm and ΔH Record->Analyze Compare Compare Tm and ΔH Values to Assess Fluidity Changes Analyze->Compare

Caption: Workflow for Measuring Membrane Phase Transitions via DSC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Anisotropy Measurement

This protocol is adapted for the use of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) as the fluorescent probe.[7][10]

1. Materials:

  • Phospholipid (e.g., DMPC or DPPC)

  • This compound

  • Straight-chain fatty acid (e.g., Heptanoic acid)

  • DPH stock solution (2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with polarization filters

2. Liposome (B1194612) Preparation:

  • Prepare lipid films by dissolving the phospholipid and the fatty acid of interest (at a desired molar ratio) in a chloroform/methanol mixture.

  • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass tube.

  • Place the tube under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To form large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate filter (e.g., 100 nm pore size).

3. DPH Labeling:

  • Add the DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM (lipid-to-probe ratio of ~200:1).

  • Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.

4. Anisotropy Measurement:

  • Place the sample in a thermostatted cuvette in the spectrofluorometer.

  • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

  • Use polarizing filters to measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).

  • Calculate the anisotropy (r) using the following equation:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating factor, an instrumental correction factor determined by measuring the ratio of I_HV / I_HH.

5. Data Analysis:

  • Compare the anisotropy values of the different samples. A lower 'r' value signifies higher rotational mobility of the DPH probe and thus, a more fluid membrane.

Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the thermotropic phase behavior of lipid membranes.[8][11]

1. Materials:

  • Phospholipid (e.g., DPPC)

  • This compound

  • Straight-chain fatty acid (e.g., Heptanoic acid)

  • Buffer (e.g., deionized water or PBS)

  • Differential Scanning Calorimeter

2. Sample Preparation:

  • Prepare lipid films as described in the fluorescence anisotropy protocol.

  • Hydrate the films with the desired buffer to a final lipid concentration of 1-5 mg/mL.

  • Vortex the suspension at a temperature above the lipid's Tm to form MLVs.

  • Allow the sample to anneal at room temperature before the measurement.

3. DSC Measurement:

  • Accurately weigh and hermetically seal the lipid suspension into an aluminum DSC pan.

  • Prepare a reference pan containing the same volume of buffer.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 10°C for DPPC).

  • Heat the sample at a constant scan rate (e.g., 1°C/min) to a temperature well above the transition (e.g., 50°C for DPPC).

  • Perform at least two consecutive heating and cooling scans to ensure the reversibility of the transition.[12]

4. Data Analysis:

  • Analyze the resulting thermogram (heat flow vs. temperature).

  • The main phase transition temperature (Tm) is the temperature at the peak of the endothermic transition.

  • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

  • A shift in Tm to a lower temperature and a broadening of the peak (decrease in cooperativity) indicate an increase in membrane fluidity.[9]

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethylpentanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethylpentanoic acid, a corrosive and irritating chemical. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety Concerns: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also an irritant that may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

For a clear understanding of the primary hazards associated with this compound, the following table summarizes its classification and hazard statements.

Hazard ClassificationGHS PictogramHazard Statement CodeDescription
Skin Corrosion/IrritationDangerH314Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationWarningH319Causes serious eye irritation[2]
Skin IrritationWarningH315Causes skin irritation[2]
Specific Target Organ ToxicityWarningH335May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of corrosive laboratory waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

Consultation and Preparation
  • Consult EHS Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for their specific protocols for corrosive organic acid disposal.

  • Gather Materials: Assemble all necessary materials for the disposal process, including:

    • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

    • A designated, labeled hazardous waste container

    • A neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide (B78521) solution)

    • pH indicator strips or a calibrated pH meter

    • A large container for the neutralization reaction

    • A stir bar and stir plate

Neutralization Procedure (for small quantities)

For small quantities of this compound, neutralization to a safe pH range is a common disposal method.

  • Work in a Fume Hood: Perform the entire neutralization procedure within a certified chemical fume hood to minimize inhalation exposure.

  • Dilution: Slowly add the this compound to a large volume of cold water (a 1:10 ratio of acid to water is recommended) in the reaction container to dissipate heat generated during neutralization.

  • Slow Addition of Neutralizing Agent: While stirring the diluted acid solution, slowly add a weak base such as a 5% sodium bicarbonate solution. Add the neutralizing agent in small increments to control the reaction and prevent excessive foaming or heat generation.

  • Monitor pH: Regularly check the pH of the solution using pH indicator strips or a pH meter. Continue adding the neutralizing agent until the pH is within the neutral range of 5.5 to 9.0.[3]

  • Drain Disposal (with approval): Once the solution is neutralized and if approved by your institution's EHS, it may be permissible to dispose of the solution down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[3][4]

Disposal as Hazardous Waste

If neutralization is not feasible or not permitted by your institution, or for larger quantities of the acid, it must be disposed of as hazardous waste.

  • Container Labeling: Use a designated, chemically compatible hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[5] The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Waste Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_neutralization Neutralization Protocol cluster_hazwaste Hazardous Waste Protocol start This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_neutralization_allowed Is Neutralization Permitted for Small Quantities? consult_ehs->is_neutralization_allowed neutralize Neutralize to pH 5.5-9.0 in Fume Hood is_neutralization_allowed->neutralize Yes collect_waste Collect in Labeled Hazardous Waste Container is_neutralization_allowed->collect_waste No drain_disposal Drain Disposal with Copious Water (if approved) neutralize->drain_disposal store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

By following these guidelines and prioritizing safety, laboratory professionals can effectively manage and dispose of this compound waste, contributing to a safer research environment and ensuring environmental protection. Always remember that institutional EHS policies are the primary authority for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 2,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling 2,3-Dimethylpentanoic acid to mitigate risks of severe skin burns, eye damage, and respiratory irritation.

This compound is classified as a corrosive and irritant substance. Strict adherence to personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses significant health risks upon exposure. The following table summarizes its hazard classifications and the corresponding required PPE.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageNitrile, neoprene, or butyl rubber gloves (minimum 13 inches length); Flame-retardant and chemical-resistant lab coat or apron.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationChemical splash goggles. A face shield must be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.

Operational Plan for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don appropriate PPE: - Chemical splash goggles and face shield - Chemical-resistant gloves (nitrile, neoprene, or butyl rubber) - Lab coat or apron prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handling_weigh Weigh or measure the required amount of this compound inside the fume hood prep_materials->handling_weigh handling_transfer Carefully transfer the acid to the reaction vessel handling_weigh->handling_transfer handling_reaction Perform the experimental procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste for disposal cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE in the correct order cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash Disposal Plan for this compound Waste start This compound Waste Generated decision_quantity Is the quantity small and manageable for in-lab neutralization? start->decision_quantity contaminated_materials Dispose of all contaminated solid materials as hazardous waste start->contaminated_materials neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to a pH of 5.5-9.5 in a fume hood decision_quantity->neutralize Yes hazardous_waste Collect in a labeled, compatible hazardous waste container decision_quantity->hazardous_waste No check_regulations Consult institutional and local regulations for drain disposal neutralize->check_regulations drain_disposal Dispose down the drain with copious amounts of water check_regulations->drain_disposal Permitted check_regulations->hazardous_waste Not Permitted end Waste Disposed drain_disposal->end hazardous_waste->end contaminated_materials->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.